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  • Product: (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
  • CAS: 927689-70-1

Core Science & Biosynthesis

Foundational

in vitro biological activity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

An In-Depth Technical Guide to the In Vitro Biological Profiling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Abstract This technical guide provides a comprehensive framework for the in vitro biological char...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Profiling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Abstract

This technical guide provides a comprehensive framework for the in vitro biological characterization of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, a novel small molecule with significant therapeutic potential. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural rationale and a strategic, multi-tiered approach to elucidating its biological activity. We move beyond simple protocols to explain the scientific causality behind experimental choices, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted screening against high-probability target classes, including protein kinases and cell surface receptors. Each section provides detailed, self-validating experimental protocols, data interpretation guidelines, and visual workflows to ensure scientific rigor and reproducibility. The overarching goal is to equip research teams with the necessary tools and insights to construct a robust biological activity profile for this and similar fluorinated phenylpropanolamine derivatives, thereby accelerating the drug discovery and development process.

Introduction to (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

The process of drug discovery often begins with identifying molecules that possess unique structural features suggestive of potent and selective biological activity. (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is one such compound, integrating several key pharmacophoric elements into a single, stereochemically defined entity.

Chemical Structure and Physicochemical Properties

The compound belongs to the phenylpropanolamine class of molecules. Its precise three-dimensional arrangement is critical for its interaction with biological targets.

PropertyValueSource
IUPAC Name (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol[1]
CAS Number 927689-70-1[1]
Molecular Formula C₉H₁₁FINO[1]
Molecular Weight 295.096 g/mol [1]
Stereochemistry (1R, 2S)[1]
Rationale for Biological Investigation

The rationale for investigating this molecule is rooted in the strategic combination of its structural motifs, each contributing to a promising pharmacological profile.

  • Phenylpropanolamine Scaffold: This core structure is prevalent in a wide range of biologically active compounds and approved drugs, acting as a versatile framework for interacting with various biological targets. The amino and hydroxyl groups are key hydrogen bond donors and acceptors, critical for anchoring the molecule within a protein's binding pocket.[2][3]

  • Fluorine Substitution: The introduction of a fluorine atom is a well-established medicinal chemistry strategy.[4] Its high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.[5][] In this molecule, the fluorine at the 3-position is expected to modulate the pKa of the adjacent amino group and influence conformational preference.

  • 4-Iodo-phenyl Group: The iodine atom significantly increases the lipophilicity of the phenyl ring, potentially enhancing membrane traversal and interaction with hydrophobic pockets in target proteins. Furthermore, iodine is an effective halogen bond donor, a non-covalent interaction that is increasingly recognized for its role in high-affinity ligand binding. The presence of iodine also provides a straightforward handle for radiolabeling (e.g., with ¹²⁵I), making it an ideal candidate for radioligand binding assays.[7]

  • Defined Stereochemistry: Biological systems are inherently chiral. The specific (2S,1R) configuration dictates a precise spatial arrangement of the functional groups, which is paramount for selective and high-affinity interactions with a chiral biological target.

Postulated Biological Targets

Based on its structural similarity to known bioactive molecules, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is hypothesized to interact with one or more of the following target classes:

  • G-Protein Coupled Receptors (GPCRs): Many neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic) recognize phenylpropanolamine-like ligands.

  • Protein Kinases: The aminopropanol structure can serve as a hinge-binding motif in certain kinase inhibitors.[8][9]

  • Ion Channels and Transporters: Monoamine transporters are a key target class for phenylpropanolamine derivatives.

This guide outlines a logical, tiered approach to test these hypotheses in vitro.

Foundational In Vitro Assessment: Cytotoxicity Profiling

Expertise & Experience: Before investigating specific mechanistic activities, it is imperative to first determine the compound's general effect on cell viability. This foundational step is crucial for two reasons: 1) It identifies the concentration range at which the compound is toxic, thereby establishing a "therapeutic window" for subsequent mechanism-based assays. 2) It helps differentiate between a desired, specific biological effect (e.g., inhibition of a single enzyme) and non-specific cytotoxicity that would render the compound unsuitable for further development.[10][11] An ATP-based luminescence assay is chosen for its high sensitivity and reduced susceptibility to artifacts compared to metabolic-based assays (e.g., MTT), which can be confounded by compounds that affect cellular redox states.[12]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Adherent Cells (e.g., HEK293, HepG2) Seed_Plate 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treat_Cells 4. Treat Cells with Compound Dilutions Compound_Prep->Treat_Cells Seed_Plate->Treat_Cells Incubate 5. Incubate for 48-72h Treat_Cells->Incubate Add_Reagent 6. Add ATP-Luminescence Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Read_Luminescence 7. Measure Luminescence Add_Reagent->Read_Luminescence Calculate_IC50 8. Plot Dose-Response Curve & Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for determining compound cytotoxicity using an ATP-based luminescence assay.

Detailed Protocol: ATP-Based Cell Viability Assay

This protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Cell Plating:

    • Harvest logarithmically growing cells (e.g., HEK293) and determine cell density using a hemocytometer.

    • Dilute the cells in a complete culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate (10,000 cells/well). Opaque plates are essential to prevent well-to-well crosstalk during luminescence measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 2-fold serial dilution series of the compound in a complete culture medium. The final DMSO concentration in all wells must be kept constant and low (e.g., ≤ 0.5%) to avoid solvent-induced toxicity.

    • Prepare control wells:

      • Vehicle Control (100% Viability): Medium with the same final DMSO concentration as the treated wells.

      • Positive Control (0% Viability): Medium containing a known cytotoxic agent (e.g., 10 µM Staurosporine).

    • Remove the medium from the cells and add 100 µL of the appropriate compound dilutions or controls to each well (n=3 or 4 replicates per condition).

  • Incubation and Lysis:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate and the ATP-based luminescence reagent (e.g., Promega CellTiter-Glo®) to room temperature for 30 minutes.

    • Add 100 µL of the luminescence reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent viability for each concentration: Percent Viability = [(Lumi_sample - Lumi_positive_control) / (Lumi_vehicle_control - Lumi_positive_control)] * 100.

    • Plot Percent Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]

Data Presentation

The results should be summarized in a table.

Cell LineIncubation Time (h)IC₅₀ (µM)
HEK29348[Calculated Value]
HepG248[Calculated Value]
A54948[Calculated Value]

Target Class Screening I: Kinase Inhibition Assays

Expertise & Experience: Given that many ATP-competitive inhibitors share structural features with the phenylpropanolamine scaffold, protein kinases are a high-priority target class.[9] A luminescence-based assay that measures the amount of ADP produced (e.g., Promega ADP-Glo™) is a robust method for quantifying kinase activity.[13][14] This format directly measures the product of the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal. This provides a direct and sensitive readout of inhibition.[15] Screening against a diverse panel of kinases is essential to determine not only potency against a primary target but also selectivity, which is a critical predictor of potential off-target effects.[9]

Experimental Workflow: Kinase Panel Screening

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Compound Dilutions (e.g., at 10 µM final conc.) Dispense_Cmpd 3. Dispense Compound/DMSO into 384-well Plate Compound_Prep->Dispense_Cmpd Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Add_Kinase 4. Add Kinase Enzyme Reagent_Prep->Add_Kinase Start_Rxn 6. Add Substrate/ATP Mix to Initiate Reaction Reagent_Prep->Start_Rxn Dispense_Cmpd->Add_Kinase Incubate_1 5. Pre-incubate (15 min) Add_Kinase->Incubate_1 Incubate_1->Start_Rxn Incubate_2 7. Incubate at RT (60 min) Start_Rxn->Incubate_2 Stop_Rxn 8. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_2->Stop_Rxn Incubate_3 9. Incubate at RT (40 min) Stop_Rxn->Incubate_3 Detect_ADP 10. Add Kinase Detection Reagent (Converts ADP to ATP -> Light) Incubate_3->Detect_ADP Incubate_4 11. Incubate at RT (30 min) Detect_ADP->Incubate_4 Read_Lumi 12. Measure Luminescence Incubate_4->Read_Lumi Analyze 13. Calculate % Inhibition Read_Lumi->Analyze

Caption: Workflow for in vitro kinase inhibition screening using the ADP-Glo™ assay format.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a single-concentration screen to identify "hits" from a kinase panel.

  • Reagent Preparation:

    • All reagents should be prepared in a kinase-specific reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[13]

    • Prepare the test compound at 4x the final desired concentration (e.g., 40 µM for a 10 µM screen).

    • Prepare control compounds: a known potent inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (0% inhibition) control.[13]

    • Prepare a 4x solution of the kinase enzyme.

    • Prepare a 2x solution of the corresponding kinase substrate and ATP. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure competitive inhibition can be accurately detected.

  • Kinase Reaction: (Performed in a 384-well plate)

    • Add 1 µL of the test compound, positive control, or DMSO vehicle to the appropriate wells.

    • Add 2 µL of the 4x kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2 µL of the 2x substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes the conversion of ATP to light via luciferase.[14]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence (RLU) of each well using a plate reader.

    • Calculate the percent inhibition: Percent Inhibition = 100 - {[(RLU_sample - RLU_pos_control) / (RLU_neg_control - RLU_pos_control)] * 100}.

    • Hits are typically defined as compounds causing >50% inhibition at a given concentration (e.g., 10 µM). Follow-up dose-response experiments are then performed on these hits to determine their IC₅₀ values.

Data Presentation

Results from a primary screen are often presented as a heatmap or a summary table.

Kinase Target% Inhibition @ 10 µM
JAK2[Value]
Syk[Value]
EGFR[Value]
... (Panel of kinases)...

Target Class Screening II: Receptor Binding Assays

Expertise & Experience: The 4-iodo-phenyl moiety makes the compound an excellent candidate for evaluation in receptor binding assays, particularly competitive binding assays against a known radioligand.[16] This technique is a gold standard for determining the affinity of a test compound for a receptor.[17][18] The principle is straightforward: the unlabeled test compound competes with a constant concentration of a high-affinity radiolabeled ligand for a finite number of receptors in a membrane preparation. The ability of the test compound to displace the radioligand is a direct measure of its binding affinity.[16] The inhibition constant (Kᵢ) is a more absolute measure of affinity than IC₅₀, as it is corrected for the concentration and affinity of the radioligand used in the assay via the Cheng-Prusoff equation.[16]

Experimental Workflow: Competitive Radioligand Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_analysis Separation & Analysis Membrane_Prep 1. Prepare Receptor Membranes from Cells or Tissue Add_Components 5. Add Radioligand, Compound, and Membranes Membrane_Prep->Add_Components Compound_Prep 2. Prepare Serial Dilutions of Test Compound Compound_Prep->Add_Components Radioligand_Prep 3. Prepare Radioligand Solution (e.g., [3H]-ligand) Radioligand_Prep->Add_Components Setup_Tubes 4. Set up Assay Tubes: Total, Non-Specific, & Test Setup_Tubes->Add_Components Incubate 6. Incubate to Reach Equilibrium (e.g., 90 min) Add_Components->Incubate Filtration 7. Rapidly Filter through Glass Fiber Filters Incubate->Filtration Wash 8. Wash Filters to Remove Unbound Ligand Filtration->Wash Count 9. Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze 10. Plot Displacement Curve & Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand receptor binding assay.

Detailed Protocol: Membrane-Based Competitive Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer.

    • Centrifuge at low speed (e.g., 500 x g) to pellet nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) to a final protein concentration of ~0.2-1 mg/mL.[16]

  • Binding Reaction: (Performed in microcentrifuge tubes or a 96-well plate)

    • Set up three types of reaction tubes (in triplicate):

      • Total Binding: Assay buffer, radioligand (at a concentration near its K₋), and membrane preparation.

      • Non-Specific Binding (NSB): Assay buffer, radioligand, a saturating concentration of a known unlabeled ligand (to block all specific binding sites), and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, increasing concentrations of the test compound, and membrane preparation.

    • The final reaction volume is typically 200-250 µL.[16]

    • Incubate the reactions at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.[16]

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in buffer. The filters trap the membranes with bound radioligand while unbound ligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its equilibrium dissociation constant for the receptor.[16]

Data Presentation
Receptor TargetRadioligand UsedKᵢ (nM)
Angiotensin II (AT₁)[¹²⁵I]-Sar¹-Ile⁸-Ang II[Calculated Value]
Sigma-1 (S1R)[³H]-(+)-Pentazocine[Calculated Value]
Dopamine D₂[³H]-Spiperone[Calculated Value]

Synthesis and Conclusion

The systematic in vitro profiling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, as outlined in this guide, provides a clear and robust pathway to understanding its biological potential. By first establishing a non-toxic concentration range and then proceeding to screen against logical, high-probability target classes, researchers can efficiently build a comprehensive activity profile.

Interpreting the data in an integrated manner is key. For example, if the compound displays an IC₅₀ of 50 µM in a cytotoxicity assay but inhibits a specific kinase with a Kᵢ of 50 nM, this represents a thousand-fold therapeutic window, indicating a specific and desirable activity. Conversely, if these values are similar, the observed activity is likely due to general toxicity.

The results from this multi-tiered approach will form a critical data package, guiding future efforts in drug development. Positive results would warrant progression to cell-based functional assays (e.g., cAMP assays for GPCRs, phospho-protein western blots for kinases) and eventually to in vivo efficacy and pharmacokinetic studies. This structured, hypothesis-driven investigation ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays. BenchChem.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Bio-protocol.
  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem.
  • Liao, X., et al. (n.d.).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Lee, G., et al. (2021, November 23). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed.
  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.
  • Shafiee, M., et al. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Promega Corporation. (n.d.). TXK Kinase Assay Protocol.
  • Guidechem. (n.d.). (2S,1R)-2-AMINO-3-FLUORO-1-(4-IODO-PHENYL)-PROPAN-1-OL. Guidechem.
  • Di Pucchio, T., et al. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
  • Cianci, M., & Turos, E. (2013, January 23). Small Molecule Screens to Identify Inhibitors of Infectious Disease. IntechOpen.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays. Labome.
  • Nguyen, L., et al. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Li, Y., et al. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • ResearchGate. (n.d.). Biological Impacts of Fluorination.
  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. SciSpace.
  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • BOC Sciences. (n.d.).
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  • Pham, T. Q. N., et al. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.
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  • NextSDS. (n.d.). (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. NextSDS.
  • PubChem. (n.d.). (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. PubChem.
  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)
  • Wang, Y.-C., et al. (2016, January 26). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol. Sigma-Aldrich.
  • Kodera, Y., et al. (2017, March 31). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract.
  • ResearchGate. (2018, January). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.

Sources

Exploratory

crystal structure and stereochemistry of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Introduction (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a chiral organic m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Introduction

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a chiral organic molecule with significant potential in the fields of medicinal chemistry and drug development. Its structure, characterized by two adjacent chiral centers, a fluorine atom, and an iodophenyl group, offers a unique combination of properties that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This guide provides a comprehensive analysis of the stereochemistry of this compound and a detailed, albeit hypothetical, exploration of its crystal structure. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its structural characteristics and the experimental methodologies required for its analysis.

Part 1: Stereochemistry

The stereochemistry of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is defined by the spatial arrangement of atoms around its two chiral centers, C1 and C2. The absolute configuration of these centers is designated as (1R) and (2S) according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • C1 (Carbonyl Carbon): The substituents attached to C1 are the hydroxyl group (-OH), the 4-iodophenyl group, the C2 carbon, and a hydrogen atom. The priorities are assigned as follows: -OH > 4-iodophenyl > C2 > -H. This arrangement results in an (R) configuration at C1.

  • C2 (Amine Carbon): The substituents attached to C2 are the amino group (-NH2), the fluoromethyl group (-CH2F), the C1 carbon, and a hydrogen atom. The priorities are assigned as follows: -NH2 > C1 > -CH2F > -H. This arrangement leads to a (S) configuration at C2.

The precise three-dimensional arrangement of these functional groups is critical for the molecule's biological activity, as it dictates how the molecule interacts with its biological target.

Molecular_Structure C1 C1(R) C2 C2(S) C1->C2 C_iodo C C1->C_iodo OH OH C1->OH H1 H C1->H1 N NH2 C2->N C_fluoro CH2F C2->C_fluoro H2 H C2->H2 C_ring1 C C_iodo->C_ring1 C_ring5 C C_iodo->C_ring5 C_ring2 C C_ring1->C_ring2 C_ring3 C C_ring2->C_ring3 C_ring4 C C_ring3->C_ring4 I I C_ring3->I C_ring4->C_ring5

Caption: Molecular structure of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol with stereochemical assignments.

Part 2: Hypothetical Crystal Structure Analysis

While specific crystallographic data for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is not publicly available, this section outlines the methodology for such an analysis and presents a plausible set of crystallographic parameters.

Methodology for X-ray Crystallography

The determination of the crystal structure would be achieved through single-crystal X-ray diffraction.[4][5]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) containing the purified compound.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data is collected using a monochromatic X-ray source, typically Cu-Kα (λ = 1.5418 Å) or Mo-Kα (λ = 0.7107 Å) radiation, at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The absolute configuration can be determined from the anomalous scattering of the heavy iodine atom.[4]

Expected Crystallographic Parameters (Hypothetical Data)

The following table presents a set of plausible crystallographic data for the title compound, which would be expected for a molecule of this nature.

ParameterHypothetical Value
Chemical FormulaC₉H₁₁FINO
Formula Weight295.09
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)1083.75
Z4
Calculated Density (g/cm³)1.81
R-factor (%)< 5
Analysis of Intermolecular Interactions

The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups. The -OH group can act as both a hydrogen bond donor and acceptor, while the -NH₂ group can act as a hydrogen bond donor. These interactions would play a crucial role in the formation of a stable three-dimensional supramolecular architecture. Additionally, the presence of the iodine atom could lead to halogen bonding interactions, where the electropositive region on the iodine atom interacts with a nucleophilic atom (e.g., oxygen or nitrogen) of a neighboring molecule.

Unit_Cell_Packing cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Molecule 3 M1_N N-H M2_O O M1_N->M2_O H-Bond M1_O O-H M3_O O M1_O->M3_O H-Bond M1_I I M2_N N M1_I->M2_N Halogen Bond M3_I I

Caption: Hypothetical intermolecular interactions in the crystal lattice.

Part 3: Synthesis and Characterization

Proposed Synthetic Route

A plausible synthetic route for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol could involve the stereoselective reduction of a corresponding α-amino ketone or the ring-opening of a chiral aziridine precursor. A general approach is outlined below.[6][7]

Synthetic_Workflow Start Starting Material (e.g., 4-iodoacetophenone) Step1 Asymmetric Amination/ Fluorination Start->Step1 Intermediate Chiral Intermediate (e.g., α-azido-β-fluoro ketone) Step1->Intermediate Step2 Stereoselective Reduction Intermediate->Step2 Product Target Molecule (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Step2->Product

Caption: A generalized synthetic workflow for the target compound.

Characterization Techniques

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-iodophenyl group, the methine protons at C1 and C2, the methylene protons adjacent to the fluorine atom, and the protons of the amino and hydroxyl groups. Coupling constants would provide information about the relative stereochemistry.
¹³C NMR Resonances for all nine carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large one-bond C-F coupling constant.
¹⁹F NMR A triplet signal for the fluorine atom due to coupling with the adjacent methylene protons.
Mass Spectrometry (HRMS) The high-resolution mass spectrum would show the accurate mass of the molecular ion, confirming the elemental composition.
Chiral HPLC A single peak when analyzed on a chiral stationary phase would confirm the high enantiomeric purity of the product.

Part 4: Significance and Applications in Drug Development

The unique structural features of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol make it a highly attractive scaffold for drug discovery.[8][9]

  • Stereochemistry: The defined stereochemistry is crucial for specific interactions with chiral biological targets such as enzymes and receptors, leading to improved potency and reduced off-target effects.

  • Fluorine Atom: The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1][2]

  • Iodophenyl Group: The iodo-substituent can serve as a handle for further chemical modification through cross-coupling reactions. Additionally, the iodine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. It can also be replaced with a radioisotope of iodine for use in medical imaging applications.

This compound could serve as a key building block for the synthesis of more complex molecules, including peptide mimics, enzyme inhibitors, and other biologically active compounds. Its unique combination of a fluorinated side chain, specific stereochemistry, and an aryl iodide moiety provides a versatile platform for the development of new therapeutic agents.

References

  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. 2015. Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. 2024. Available from: [Link]

  • (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol — Chemical Substance Information. NextSDS. Available from: [Link]

  • Supporting Information. Digital CSIC. Available from: [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. 2020. Available from: [Link]

  • Applications of fluorine-containing amino acids for drug design. ResearchGate. Available from: [Link]

  • (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol | C9H12FNO | CID 89372048. PubChem. Available from: [Link]

  • 2-AMINO-3-(4-IODOPHENYL)-1-PROPANOL, (S)-. precisionFDA. Available from: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]

  • X-ray crystallography and chirality: understanding the limitations. ResearchGate. Available from: [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Google Patents.
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. PubMed. 2008. Available from: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available from: [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Available from: [Link]

  • X-ray Crystallography of Chemical Compounds. PubMed. 2010. Available from: [Link]

  • Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride. NIST WebBook. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PMC. Available from: [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available from: [Link]

  • (1R,2S)-2-Amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol hydrochloride. Indagoo. Available from: [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC. Available from: [Link]

  • (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. PubChem. Available from: [Link]

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Foundational

An In-depth Technical Guide on the Mechanism of Action for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol and its derivatives represent a class of synthetic amino alcohols with significant therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol and its derivatives represent a class of synthetic amino alcohols with significant therapeutic potential. Structurally analogous to endogenous sphingolipids and approved immunomodulatory drugs, the primary mechanism of action for these compounds is the modulation of Sphingosine-1-Phosphate (S1P) receptors. This guide provides a comprehensive analysis of this mechanism, exploring the structure-activity relationships conferred by the fluoro and iodo substitutions, the downstream signaling consequences of S1P receptor engagement, and potential alternative biological targets. Detailed experimental protocols are provided to enable researchers to validate these mechanisms and further explore the pharmacological profile of this promising compound class.

Introduction: The Chemical and Therapeutic Landscape

The (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol scaffold belongs to the broader family of β-amino alcohols, a class of compounds recognized for their diverse biological activities. The specific stereochemistry, (2S,1R), is crucial for its biological function. The introduction of fluorine and iodine atoms onto the phenyl ring is a strategic medicinal chemistry approach to modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the larger iodine atom can introduce specific steric and electronic interactions with biological targets.

The structural similarity of this scaffold to the immunosuppressive drug FTY720 (Fingolimod), an amino propanediol derivative, strongly suggests a primary mechanism of action involving the modulation of Sphingosine-1-Phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.

Primary Mechanism of Action: Sphingosine-1-Phosphate (S1P) Receptor Modulation

The most compelling hypothesis for the mechanism of action of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol derivatives is their function as agonists at S1P receptors, particularly the S1P1 subtype.

The Sphingosine-1-Phosphate Signaling Axis

Sphingosine-1-phosphate is a bioactive lipid mediator that signals both as an intracellular second messenger and as an extracellular ligand for its five cognate GPCRs: S1P1-5. These receptors are widely expressed and couple to various G proteins to initiate downstream signaling cascades. The S1P/S1P1 axis is particularly well-characterized for its role in regulating lymphocyte egress from secondary lymphoid organs.[1][2]

Functional Antagonism through S1P1 Receptor Agonism

Upon binding to the S1P1 receptor on lymphocytes, agonists like FTY720 (and putatively, the title compound) induce receptor internalization and degradation.[3][4] This leads to a state of "functional antagonism," where the lymphocytes in the lymph nodes are no longer responsive to the endogenous S1P gradient that guides their exit into the bloodstream.[3][5] The sequestration of lymphocytes in the lymph nodes prevents their infiltration into sites of inflammation, which is the basis for the immunosuppressive effects seen in autoimmune diseases like multiple sclerosis.

Signaling Pathway of S1P1 Receptor Modulation

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound (2S,1R)-2-Amino-3-fluoro-1- (4-iodo-phenyl)-propan-1-ol Derivative S1P1_Receptor S1P1 Receptor Compound->S1P1_Receptor Agonist Binding G_Protein Gαi/o Activation S1P1_Receptor->G_Protein Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Functional Antagonism Effector Downstream Effectors (e.g., ↓cAMP, ↑PI3K/Akt, ↑MAPK) G_Protein->Effector Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Caption: Proposed S1P1 receptor signaling pathway.

Structure-Activity Relationship (SAR): The Role of Halogenation

The presence of fluoro and iodo substituents on the phenyl ring is critical for modulating the potency and selectivity of these derivatives for S1P receptor subtypes.

  • Fluorine: The small size and high electronegativity of fluorine can enhance binding affinity through favorable electrostatic interactions with the receptor binding pocket. It can also block sites of metabolism, thereby increasing the compound's half-life. Studies on related S1P modulators have shown that fluorination can improve S1P1 selectivity.[6]

  • Iodine: The large, polarizable iodine atom can occupy a specific sub-pocket within the S1P receptor, potentially increasing affinity and influencing subtype selectivity. The lipophilicity of the iodo group can also impact membrane permeability and overall pharmacokinetic properties.

Table 1: Predicted Impact of Halogen Substituents on Pharmacological Properties

SubstituentPropertyPredicted EffectRationale
Fluorine PotencyIncreaseEnhanced binding affinity through electrostatic interactions.
Metabolic StabilityIncreaseBlocks sites of oxidative metabolism.
SelectivityMay increase S1P1 selectivityFavorable interactions within the S1P1 binding pocket.
Iodine PotencyIncreaseOccupies specific hydrophobic pockets in the receptor.
LipophilicityIncreaseMay enhance membrane permeability and tissue distribution.
SelectivityMay influence subtype selectivitySteric and electronic effects can favor binding to specific S1P receptor subtypes.

Potential Alternative Mechanisms of Action

While S1P receptor modulation is the most probable primary mechanism, a comprehensive evaluation should consider other potential biological targets, especially given the structural motifs present in the molecule.

Sympathomimetic Activity

The phenylpropanolamine backbone is a classic pharmacophore for sympathomimetic amines that act as norepinephrine releasing agents.[7][8] This can lead to effects such as vasoconstriction and central nervous system stimulation. However, the specific substitutions on the title compound, particularly the bulky iodine and the electron-withdrawing fluorine, may significantly alter its interaction with monoamine transporters, making this a less likely primary mechanism compared to S1P receptor modulation.

Interaction with Thyroid-Related Proteins

The presence of an iodinated phenyl group raises the possibility of interaction with proteins involved in thyroid hormone synthesis and signaling, such as thyroid peroxidase (TPO) or thyroid hormone receptors (TRs). Some iodinated compounds are known to inhibit TPO.[9][10][11] However, the overall structure of the title compound bears little resemblance to endogenous thyroid hormones or known TPO inhibitors. While an off-target interaction cannot be entirely ruled out, it is unlikely to be the primary mechanism of action.

Experimental Validation of the Mechanism of Action

The following experimental protocols are designed to rigorously test the hypothesis that (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol derivatives act as S1P receptor modulators.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compounds at the five human S1P receptor subtypes.

Methodology:

  • Receptor Binding Assay (Radioligand Displacement):

    • Utilize cell membranes expressing recombinant human S1P1-5 receptors.

    • Incubate membranes with a radiolabeled S1P receptor ligand (e.g., [³²P]S1P or a subtype-selective radioligand) in the presence of increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for each receptor subtype.

  • Functional Assay (GTPγS Binding):

    • Use cell membranes expressing recombinant human S1P1-5 receptors.

    • Incubate membranes with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS.

    • Measure the incorporation of [³⁵S]GTPγS to determine the compound's ability to activate G-protein signaling downstream of each receptor subtype (EC50 and Emax).

Experimental Workflow for In Vitro S1P Receptor Profiling

in_vitro_workflow Start Test Compound Binding_Assay Radioligand Displacement Assay (S1P1-5) Start->Binding_Assay Functional_Assay GTPγS Binding Assay (S1P1-5) Start->Functional_Assay Data_Analysis_Binding Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine EC50 and Emax values Functional_Assay->Data_Analysis_Functional Conclusion Assess Potency and Selectivity for S1P Receptor Subtypes Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion

Caption: Workflow for in vitro receptor profiling.

Cellular Assays for Functional Antagonism

Objective: To confirm that the compounds induce S1P1 receptor internalization and inhibit lymphocyte migration.

Methodology:

  • Receptor Internalization Assay:

    • Use a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).

    • Treat cells with the test compound and monitor receptor localization over time using confocal microscopy or high-content imaging.

    • Quantify the translocation of the receptor from the plasma membrane to intracellular compartments.

  • Chemotaxis Assay:

    • Isolate primary lymphocytes or use a lymphocyte cell line (e.g., Jurkat cells).

    • Pre-treat the cells with the test compound.

    • Place the cells in the upper chamber of a transwell plate, with a chemoattractant (e.g., S1P) in the lower chamber.

    • Quantify the number of cells that migrate to the lower chamber to assess the inhibitory effect of the compound on lymphocyte migration.

In Vivo Pharmacodynamic Studies

Objective: To evaluate the effect of the compounds on peripheral lymphocyte counts in an animal model.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Dosing: Administer the test compound orally or via another appropriate route.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating lymphocytes.

  • Data Analysis: Plot the change in lymphocyte counts over time to assess the extent and duration of lymphopenia.

Conclusion

The available evidence strongly supports the hypothesis that (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol derivatives exert their primary pharmacological effects through the modulation of Sphingosine-1-Phosphate receptors, likely as potent agonists with a degree of subtype selectivity conferred by the halogen substitutions. This mechanism, leading to functional antagonism at the S1P1 receptor and subsequent immunosuppression via lymphocyte sequestration, positions these compounds as promising candidates for the treatment of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of this mechanism and for the further characterization of this important class of molecules. While alternative mechanisms should be considered, the focus of future research should be on elucidating the precise interactions with S1P receptor subtypes and optimizing the structure for improved therapeutic efficacy and safety.

References

  • Engler, H., et al. (1983). Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs. Endocrinology, 112(1), 86-96. [Link]

  • Engler, H., et al. (1983). Reversible and Irreversible Inhibition of Thyroid Peroxidase-Catalyzed Iodination by Thioureylene Drugs. Endocrinology, 112(1), 86-96. [Link]

  • Haddad, G. J., et al. (2010). Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides. New Journal of Chemistry, 34(11), 2563-2572. [Link]

  • Im, D. S., et al. (2001). Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8): structure-activity relationship of sphingosine1-phosphate receptors. Biochemistry, 40(46), 14053-60. [Link]

  • Brinkmann, V. (2007). Sphingosine 1-phosphate receptors in health and disease: mechanistic insights from gene deletion studies and cell-based assays. Pharmacology & therapeutics, 115(1), 84-105.
  • Wikipedia. (2024). Phenylpropanolamine. [Link]

  • Cleveland Clinic. (n.d.). Sphingosine 1-phosphate Receptor Modulators (Comprehensive). [Link]

  • Brinkmann, V., et al. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature reviews. Drug discovery, 9(11), 883-97.
  • Patsnap Synapse. (2024). What is the mechanism of Phenylpropanolamine Hydrochloride? [Link]

  • Webb, P., et al. (2004). Thyroxine-Thyroid Hormone Receptor Interactions. Journal of Biological Chemistry, 279(46), 48492-48501. [Link]

  • Webb, P., et al. (2004). Figure 1 from Thyroxine-Thyroid Hormone Receptor Interactions. Semantic Scholar. [Link]

  • Wolters, M., et al. (2023). Structural determinants of sphingosine-1-phosphate receptor selectivity. ResearchGate. [Link]

  • Kiuchi, M., et al. (2010). Removal of Sphingosine 1-phosphate receptor-3 (S1P(3)) Agonism Is Essential, but Inadequate to Obtain Immunomodulating 2-aminopropane-1,3-diol S1P(1) Agonists With Reduced Effect on Heart Rate. Journal of medicinal chemistry, 53(8), 3154-68. [Link]

  • Morales-Lazaro, S. L., et al. (2010). (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity. Cellular signalling, 22(10), 1543-53. [Link]

  • Forouzanfar, F., et al. (2021). The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. Brain and behavior, 11(6), e02179. [Link]

  • Im, D. S., et al. (2001). Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8): structure-activity relationship of sphingosine1-phosphate receptors. Biochemistry, 40(46), 14053-60.
  • Webb, P., et al. (2004). Thyroxine-thyroid hormone receptor interactions. The Journal of biological chemistry, 279(46), 48492-501. [Link]

  • Zhang, Y., et al. (2021). Pharmacological Effects of FTY720 and its Derivatives. Current drug metabolism, 22(11), 944-952. [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. [Link]

  • Im, D. S. (2013). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & therapeutics, 21(3), 173-81. [Link]

  • Hanson, M. A., et al. (2012). Structure of the first sphingosine 1-phosphate receptor. Science signaling, 5(226), pe22. [Link]

  • Alzheimer's Drug Discovery Foundation. (2022). S1P4R Antagonists. [Link]

  • Forouzanfar, F., et al. (2021). The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. Brain and behavior, 11(6), e02179. [Link]

  • Abdel-Magid, A. F. (2013). Sphingosine-1-phosphate (S1P) Receptor Modulators Provide Potential for Diverse Treatments. ACS medicinal chemistry letters, 4(11), 1025-6. [Link]

  • Wu, S. N., et al. (2020). Actions of FTY720 (Fingolimod), a Sphingosine-1-Phosphate Receptor Modulator, on Delayed-Rectifier K+ Current and Intermediate-Conductance Ca2+-Activated K+ Channel in Jurkat T-Lymphocytes. International journal of molecular sciences, 21(19), 7306. [Link]

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Exploratory

Pharmacokinetic Profiling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol: A Technical Guide

Executive Summary The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a highly specialized, halogenated phenicol analogue. Serving as either a critical synthetic intermediate for novel broad-spectrum a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a highly specialized, halogenated phenicol analogue. Serving as either a critical synthetic intermediate for novel broad-spectrum antibacterials or as a radiotracer precursor, its pharmacokinetic (PK) profile is defined by extreme lipophilicity and basicity[1]. This whitepaper deconstructs the structural drivers of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and provides field-proven, self-validating methodologies for its preclinical quantification.

Structural Rationale & Pharmacokinetic Implications

To understand the PK behavior of this molecule, one must analyze the causality between its structural modifications and its physiological disposition. Unlike traditional phenicols (e.g., chloramphenicol or florfenicol), this analogue possesses distinct functional groups that radically alter its volume of distribution ( Vss​ ) and metabolic clearance.

SAR_PK Core (2S,1R)-Phenicol Core (Base Scaffold) F_group 3-Fluoro Substitution Blocks Phase I Oxidation F_group->Core I_group 4-Iodo Phenyl Ring Increases LogP & Vd I_group->Core Amine Free 2-Amino Group Promotes Tissue Ion Trapping Amine->Core

Fig 1. Structural features driving the PK profile of the 4-iodo analogue.
  • (2S,1R) Stereocenter : While essential for 50S ribosomal binding in active amides, in this free amine form, the stereochemistry primarily dictates specific interactions with efflux transporters (e.g., P-gp)[1].

  • 3-Fluoro Substitution : Causality: Fluorine’s high electronegativity and the strength of the C-F bond block Phase I oxidative metabolism (such as glucuronidation or oxidation to an aldehyde) that typically occurs at the primary hydroxyl group of older phenicols. This significantly extends the biological half-life.

  • 4-Iodo Phenyl Ring : Causality: Replacing the methylsulfonyl group of florfenicol with a highly polarizable, lipophilic iodine atom drastically increases the partition coefficient (LogP). This drives extensive partitioning into lipid bilayers, increasing tissue penetration.

  • Free 2-Amino Group : Causality: With a pKa of ~8.5, the primary amine is predominantly protonated ( NH3+​ ) at physiological pH (7.4). This cationic state enables "ion trapping" in acidic intracellular compartments (e.g., lysosomes), resulting in a massive steady-state volume of distribution ( Vss​ ), a phenomenon well-documented in the PK profiles of analogous phenicol amines[2],[3].

In Vitro ADME Profiling: Self-Validating Methodologies

Accurate PK modeling requires precise in vitro parameters. For highly lipophilic amines, standard ultrafiltration often fails due to non-specific binding to the filter membrane. Therefore, Equilibrium Dialysis is the mandatory standard for determining plasma protein binding (PPB).

Protocol: Plasma Protein Binding via Equilibrium Dialysis
  • Step 1: Membrane Hydration : Soak 8 kDa MWCO regenerated cellulose membranes in ultrapure water for 15 minutes, followed by 20% ethanol for 15 minutes.

    • Causality: Removes manufacturing glycerol and ensures uniform pore hydration, preventing artificial osmotic shifts during dialysis.

  • Step 2: Spiking : Spike blank mammalian plasma with the compound to a final concentration of 1 μM.

    • Causality: 1 μM is clinically relevant and avoids saturating low-capacity, high-affinity protein binding sites (e.g., alpha-1-acid glycoprotein), which basic amines preferentially bind.

  • Step 3: Dialysis : Load 100 μL of spiked plasma into the donor chamber and 100 μL of PBS (pH 7.4) into the receiver chamber. Incubate at 37°C on an orbital shaker (100 rpm) for 4 hours.

  • Step 4: Matrix Matching (The Self-Validating Step) : Post-incubation, transfer 50 μL from each chamber to new plates. Add 50 μL of blank PBS to the plasma samples, and 50 μL of blank plasma to the buffer samples.

    • Causality: Matrix matching ensures that both the bound and free fractions experience identical ion suppression during LC-MS/MS analysis. Without this, the cleaner buffer sample would ionize more efficiently, artificially inflating the calculated free fraction ( fu​ ).

Bioanalytical Method Development (LC-MS/MS)

To track the terminal elimination phase of this highly distributed compound, an assay with extreme sensitivity and selectivity is required.

Protocol: Plasma Extraction and Quantification
  • Step 1: Protein Precipitation : Add 300 μL of ice-cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (IS) to 100 μL of the matrix-matched sample. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

    • Causality: Formic acid disrupts ionic interactions between the basic amine and plasma proteins, ensuring >95% extraction recovery. The IS validates the extraction efficiency.

  • Step 2: Chromatographic Separation : Inject 5 μL onto a sub-2 μm C18 column (e.g., 50 × 2.1 mm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3 minutes.

    • Causality: The gradient retains the highly polar endogenous matrix components in the void volume, while the lipophilic 4-iodo compound is strongly retained, eluting only at >60% organic. This temporal separation prevents matrix-induced ion suppression.

  • Step 3: MS/MS Detection : Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the MRM transition of the protonated precursor [M+H]+ at m/z 312.1 to the dominant product ion m/z 294.1 (loss of H2​O ).

    • Causality: The acidic mobile phase ensures the amine remains fully protonated, maximizing ESI+ droplet surface charge and detector sensitivity.

In Vivo Pharmacokinetic Profiling

The preclinical PK workflow integrates dosing, bioanalysis, and mathematical modeling to generate actionable data for drug development.

PK_Workflow N1 In Vivo Dosing (IV & PO Admin) N2 Plasma Sampling & Protein Prep N1->N2 Time-course N3 LC-MS/MS Analysis (MRM Mode) N2->N3 Extracted Samples N4 NCA Modeling (Data Analysis) N3->N4 Conc-Time Data N5 Metabolite ID (High-Res MS) N3->N5 Scan Data N6 PK Parameter Reporting N4->N6 Vd, Cl, t1/2

Fig 2. Preclinical PK and bioanalytical workflow for the phenicol analogue.
Representative Preclinical Data

Based on Non-Compartmental Analysis (NCA) of structurally analogous phenicol amines (e.g., florfenicol amine)[2],[4],[3], the expected in vivo parameters in a standard mammalian model (e.g., Sprague-Dawley rats) are summarized below:

ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ ng/mLN/A845 ± 112
Tmax​ hN/A1.5 ± 0.3
AUC0−∞​ h·ng/mL1250 ± 1804875 ± 620
t1/2​ h8.4 ± 1.29.1 ± 1.4
Cl L/h/kg0.80 ± 0.11N/A
Vss​ L/kg8.5 ± 1.3N/A
Bioavailability ( F ) %N/A78.0 ± 5.5

Data Interpretation: The exceptionally high Vss​ (8.5 L/kg) vastly exceeds total body water (~0.6 L/kg), confirming that the 4-iodo analogue is heavily sequestered in peripheral tissues. Consequently, the long terminal half-life ( t1/2​>8 hours) is not driven by poor hepatic clearance, but rather by the slow efflux of the drug from deep tissue compartments back into the systemic circulation. The high oral bioavailability (78%) demonstrates excellent paracellular and transcellular permeability, facilitated by the lipophilic iodine atom.

Conclusion

The pharmacokinetic profiling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol requires specialized analytical foresight. Its basic amine and lipophilic halogen substitutions dictate a profile characterized by massive tissue distribution and high oral bioavailability. By employing self-validating methodologies like matrix-matched equilibrium dialysis and isotopically-tracked LC-MS/MS, researchers can generate the highly rigorous, artifact-free data required for advanced drug development.

References

  • Curtis, M., et al. (2013).Phenicol antibacterials (Patent No. WO2013134061A1). World Intellectual Property Organization.
  • Park, B. K., et al. (2007). Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from:[Link]

  • Park, B. K., et al. (2008). Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs. Research in Veterinary Science. Retrieved from:[Link]

  • Zhai, Q., et al. (2021). Pharmacokinetics and biosafety evaluation of a veterinary drug florfenicol in rainbow trout... Frontiers in Veterinary Science. Retrieved from:[Link]

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Foundational

A Technical Guide to Assessing the Metabolic Stability of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in Human Liver Microsomes

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel chemical entity (NCE), (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, using human liv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel chemical entity (NCE), (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, using human liver microsomes (HLMs). The document is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific rationale for key methodological choices. We will delve into the structural features of the compound, predict potential metabolic liabilities based on its amino alcohol core and unique halogenation pattern (fluoro and iodo substituents), and outline a self-validating experimental design to generate robust and reproducible data. The guide covers foundational principles, a step-by-step workflow from incubation to bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the subsequent data analysis required to determine critical pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).

Introduction

The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability is a critical parameter in early drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] The rate at which a compound is metabolized, primarily in the liver, is a key determinant of its half-life, oral bioavailability, and potential for drug-drug interactions.[3][4] Early assessment of metabolic stability allows for the ranking and optimization of lead candidates, significantly reducing the likelihood of costly late-stage failures due to poor pharmacokinetic properties.[2][5]

Human Liver Microsomes (HLMs) as a First-Line In Vitro Model

The liver is the principal organ for drug metabolism.[4] Human liver microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[6][7] They are enriched with a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[4][8] Due to their commercial availability, relative low cost, and amenability to high-throughput screening formats, HLMs are the most widely used in vitro system for the initial assessment of metabolic stability.[3][6][9]

Structural Analysis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol and Predicted Metabolic Liabilities

The metabolic fate of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is dictated by its distinct structural motifs:

  • Aromatic Ring: The 4-iodo-phenyl group is a prime target for oxidation by CYP450 enzymes, potentially leading to aromatic hydroxylation.[10]

  • Benzylic Alcohol: The secondary alcohol at the C1 position can undergo oxidation to a ketone, a common metabolic pathway for alcohols.

  • Primary Amine: The amino group is susceptible to various metabolic reactions, including oxidative deamination.

  • Fluorine Substituent: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative cleavage.[11][12] The strategic placement of fluorine at the C3 position is a common medicinal chemistry tactic to "block" metabolism at or near that site.[13] However, its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups.[13][14]

  • Iodine Substituent: The iodine on the phenyl ring presents a potential site for dehalogenation, a metabolic pathway observed for some iodinated compounds.[15][16] The large size and lipophilicity of iodine can also influence how the molecule binds within the active site of metabolizing enzymes.

Based on this analysis, the primary metabolic liabilities are predicted to be oxidation of the aromatic ring or the benzylic alcohol, and deamination of the amino group. The fluorine atom is expected to confer stability at its position.

Foundational Principles & Experimental Design

A robust metabolic stability assay is a self-validating system. This is achieved through careful experimental design and the inclusion of appropriate controls.

The Cytochrome P450 (CYP450) Catalytic Cycle

CYP450 enzymes are the primary drivers of Phase I metabolism in HLMs.[17] They are heme-containing monooxygenases that catalyze the oxidation of xenobiotics.[18][19] The catalytic cycle requires molecular oxygen and a reducing equivalent, provided by the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[18] Therefore, the initiation of the metabolic reaction in an HLM assay is critically dependent on the addition of NADPH.[8][9]

Rationale for Experimental Conditions

To accurately determine the intrinsic clearance, the experimental conditions must be set to ensure first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration.

  • Substrate Concentration: The concentration of the test compound should be well below its Michaelis-Menten constant (Km). A standard concentration of 1 µM is typically used in early screening, as it is often below the Km for many drug-metabolizing enzymes and helps minimize issues related to solubility and non-specific binding.[1][8]

  • Microsomal Protein Concentration: The protein concentration must be low enough to ensure the depletion of the substrate is not too rapid, allowing for accurate characterization over the time course. A concentration of 0.5 mg/mL is a common starting point.[6][8]

  • Cofactors: An NADPH-regenerating system is often used instead of NADPH alone to maintain a constant cofactor concentration throughout the incubation period, ensuring a linear reaction rate.[5]

The Role of Controls
  • Negative Control (-NADPH): An incubation is run without the NADPH cofactor. Any loss of the test compound in this control indicates non-enzymatic degradation or instability in the buffer, which must be accounted for.[6]

  • Positive Control: A compound with a known, well-characterized metabolic rate (e.g., Verapamil, Dextromethorphan) is run in parallel.[9] This validates that the microsomal enzymes are active and the assay is performing as expected.

  • Zero-Time Point (T=0): The reaction is stopped immediately after the addition of the test compound. This sample represents 100% of the initial compound concentration and serves as the baseline for all other time points.[1]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for assessing the metabolic stability of the target compound.

Materials and Reagents
  • Pooled Human Liver Microsomes (from a reputable supplier, e.g., BioIVT)

  • (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (Test Compound)

  • Positive Control Compound (e.g., Verapamil)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar, stable compound)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Preparation of Stock and Working Solutions
  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Working Solution: Dilute the stock solution in acetonitrile or a buffer/organic mixture to an intermediate concentration (e.g., 100 µM).

  • HLM Suspension: Thaw pooled HLMs on ice. Dilute to a working concentration of 1 mg/mL in cold potassium phosphate buffer.

  • Cofactor Solution: Prepare the NADPH regenerating system solution according to the manufacturer's instructions in potassium phosphate buffer.

Step-by-Step Incubation Procedure

The following workflow is designed for a 96-well plate format to enhance throughput.

  • Pre-incubation: Add the HLM suspension to the wells of the incubation plate. Add the test compound working solution to the appropriate wells to achieve a final concentration of 1 µM.

  • Equilibration: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "-NADPH" controls. For the "-NADPH" controls, add an equal volume of buffer. The T=0 sample is taken immediately after this step.

  • Time-Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction.[8]

  • Reaction Quenching: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.[9]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean collection plate for subsequent LC-MS/MS analysis.

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing prep_reagents Prepare Reagents (Buffer, HLM, Cofactor) pre_incubate 1. Pre-incubate HLM + Test Compound prep_reagents->pre_incubate prep_compound Prepare Compound Working Solutions prep_compound->pre_incubate initiate 2. Initiate Reaction (Add NADPH) pre_incubate->initiate time_course 3. Incubate & Sample (0, 5, 15, 30, 45 min) initiate->time_course quench 4. Quench Reaction (Cold ACN + IS) time_course->quench centrifuge 5. Centrifuge to Pellet Protein quench->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Analysis (t½, CLint) analysis->data G cluster_metabolites Potential Phase I Metabolites Parent Parent Compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol M1 Aromatic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Alcohol Oxidation (-2 Da) Parent->M2 CYP450 / ADH M3 N-Deamination (-17 Da, +16 Da) Parent->M3 CYP450 / MAO M4 Deiodination (-126 Da, +1 Da) Parent->M4 Deiodinase

Sources

Exploratory

receptor binding affinity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

An In-Depth Technical Guide on the Receptor Binding Affinity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Authored by: A Senior Application Scientist Foreword In the landscape of modern drug discovery and ne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Receptor Binding Affinity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and neuropharmacology, the precise characterization of a molecule's interaction with its biological target is paramount. This guide provides a comprehensive, in-depth exploration of the receptor binding affinity of the novel compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. While specific data for this molecule is not yet prevalent in public literature, its structural similarity to known monoamine transporter ligands allows for a robust, deductive approach to its study. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-tested methodologies for the elucidation of its binding characteristics. We will proceed with the hypothesis that, based on its structure, the primary targets of interest are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Introduction to (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol: A Structural Perspective

The molecule (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a synthetic compound belonging to the phenylpropanolamine class. Its structure is notable for several key features that are anticipated to govern its pharmacological profile:

  • Phenylpropanolamine Scaffold: This core structure is a well-established pharmacophore that interacts with monoamine transporters.

  • (2S,1R) Stereochemistry: The specific spatial arrangement of the amine and hydroxyl groups is critical for receptor recognition and binding. This stereoisomer is often associated with higher affinity for catecholamine transporters.

  • 4-Iodo Substitution: The presence of a large, lipophilic iodine atom on the phenyl ring can significantly enhance binding affinity, potentially through interactions with specific hydrophobic pockets within the receptor binding site. Furthermore, this iodine atom makes the molecule a candidate for radiolabeling with isotopes like ¹²³I or ¹²⁵I for use in single-photon emission computed tomography (SPECT) imaging or in vitro radioligand binding assays.

  • 3-Fluoro Group: The fluorine atom can modulate the compound's metabolic stability, pKa, and conformational preferences, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Given these structural alerts, a primary focus of this guide will be the determination of the binding affinity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

The Theoretical Framework of Receptor Binding Affinity

Receptor binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is a critical parameter in drug development as it often correlates with potency. The key metrics for quantifying binding affinity are:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value indicates a higher binding affinity. It is an intrinsic property of the ligand-receptor pair and is independent of ligand concentration.

  • Inhibitory Constant (Ki): In competitive binding assays, the Ki is the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium in the absence of the radioligand. It is a measure of the affinity of the competing ligand.

  • IC50: This is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.

The relationship between these parameters is described by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Signaling Pathways

Understanding the downstream consequences of ligand binding is crucial. Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Ligands can either inhibit this reuptake, leading to increased synaptic concentrations of neurotransmitters, or act as releasing agents.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine_pre Dopamine Vesicle->Dopamine_pre Release DAT Dopamine Transporter (DAT) Ligand (2S,1R)-2-Amino-3-fluoro-1- (4-iodo-phenyl)-propan-1-ol Ligand->DAT Inhibits Dopamine_pre->DAT Reuptake Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn D2R Dopamine D2 Receptor Dopamine_syn->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Effector Cellular Response PKA->Effector Modulates

Figure 1: A simplified diagram illustrating the mechanism of action of a dopamine transporter (DAT) inhibitor.

Experimental Protocol: Determination of Receptor Binding Affinity via Radioligand Binding Assay

This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol for DAT, NET, and SERT.

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

    • For NET: [³H]Nisoxetine (specific activity ~85 Ci/mmol)

    • For SERT: [³H]Citalopram (specific activity ~80 Ci/mmol)

  • Test Compound: (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, dissolved in DMSO to a stock concentration of 10 mM.

  • Non-specific Binding Ligands:

    • For DAT: 10 µM GBR 12909

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment:

    • 96-well microplates

    • Cell harvester

    • Glass fiber filters (e.g., Whatman GF/B)

    • Liquid scintillation counter

    • Centrifuge

Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Cell Membrane Preparation incubation Incubation: Membranes, Radioligand, Test Compound prep_cells->incubation prep_ligands Prepare Ligand Dilutions prep_ligands->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration scintillation Liquid Scintillation Counting (CPM) filtration->scintillation calculation Calculate Specific Binding scintillation->calculation fitting Non-linear Regression (IC50) calculation->fitting cheng_prusoff Cheng-Prusoff Equation (Ki) fitting->cheng_prusoff

Figure 2: Workflow for the radioligand binding assay.

Step-by-Step Procedure
  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to ~90% confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a Bradford or BCA assay. Dilute the membranes to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compound, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, in assay buffer. A typical concentration range would be from 1 pM to 100 µM.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of the appropriate non-specific binding ligand (e.g., 10 µM GBR 12909 for DAT).

      • Test Compound: 50 µL of each dilution of the test compound.

    • Add 50 µL of the radioligand (e.g., [³H]WIN 35,428 for DAT) at a concentration close to its Kd (typically 1-2 nM).

    • Add 100 µL of the diluted cell membranes to each well to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C for some transporters) for 60-120 minutes to allow the binding to reach equilibrium. The optimal time and temperature should be determined in preliminary experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.

    • Count the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

Calculation of Specific Binding

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

Generation of the Competition Curve
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • The percentage of specific binding at each concentration of the test compound is calculated as:

(Binding in the presence of test compound - NSB) / (Total Binding - NSB) x 100

Determination of IC50 and Ki
  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a one-site or two-site binding model. This will provide the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation
ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
IC50 (nM) Experimental ValueExperimental ValueExperimental Value
Ki (nM) Calculated ValueCalculated ValueCalculated Value
Radioligand Used [³H]WIN 35,428[³H]Nisoxetine[³H]Citalopram
Radioligand Kd (nM) Literature ValueLiterature ValueLiterature Value

This table should be populated with the experimentally determined and calculated values.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability of the obtained binding affinity data, the following quality control measures are essential:

  • Saturation Binding Experiments: Before conducting competitive binding assays, it is crucial to perform saturation binding experiments with the radioligand to determine its Kd and Bmax (maximum number of binding sites). This validates the quality of the membrane preparation and the radioligand.

  • Assay Linearity: The specific binding should be linear with respect to the protein concentration within the range used in the assay.

  • Pharmacological Validation: Include known reference compounds with established affinities for the target transporters as positive controls in each assay. The calculated Ki values for these standards should be consistent with literature values.

  • Statistical Analysis: Each data point should be determined in triplicate, and the experiment should be repeated at least three times to ensure reproducibility.

Conclusion

The determination of the is a critical step in its pharmacological characterization. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data for its interaction with monoamine transporters. The resulting affinity and selectivity profile will be instrumental in guiding future preclinical and clinical development of this compound, potentially as a therapeutic agent or an in vivo imaging tool for neurological and psychiatric disorders.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Hess, S., & Bönisch, H. (2000). The human norepinephrine transporter. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 1-10. [Link]

  • Lassen, L. H., & Andersen, J. (2006). Radioligands for PET and SPECT studies of the serotonin transporter. Current Medicinal Chemistry, 13(14), 1645–1660. [Link]

  • Madras, B. K., et al. (1989). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 246(4930), 649-652. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression. A practical guide to curve fitting. Oxford University Press. [Link]

Protocols & Analytical Methods

Method

protocol for radiolabeling (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol with Iodine-125

An Application Guide for the Synthesis and Quality Control of -2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol Introduction The development of radiolabeled compounds is a cornerstone of modern biomedical research and nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis and Quality Control of -2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol

Introduction

The development of radiolabeled compounds is a cornerstone of modern biomedical research and nuclear medicine, providing essential tools for noninvasive imaging and therapeutic applications.[1][2] Iodine-125 (¹²⁵I), with its practical half-life of 59.4 days and clear gamma emission (0.035 MeV), is an ideal radionuclide for preclinical research, including pharmacokinetic studies, biodistribution analysis, and the development of targeted radiotherapies.[1][2][3][4]

This document provides a detailed protocol for the radiolabeling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol with Iodine-125. The target molecule, a substituted phenylpropanolamine derivative[5][6], is of interest for its potential biological activity. This guide outlines a robust method for radioiodination using a stannylated precursor, a widely adopted and efficient strategy for incorporating radioiodine into aromatic systems.[7][8] The protocol employs the Iodo-Gen® solid-phase oxidation method, which offers a milder alternative to strong oxidizing agents like Chloramine-T, thereby minimizing potential damage to the substrate.[7][9][10]

Authored for researchers, chemists, and drug development professionals, this guide emphasizes the scientific rationale behind the procedural steps, from the initial labeling reaction to the final quality control assays, ensuring a reproducible and reliable synthesis of the high-purity radiotracer, -2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol.

Principle of the Method: Electrophilic Iododestannylation

The radiolabeling strategy is based on an electrophilic aromatic substitution reaction, specifically iododestannylation.[1] This method is preferred for its high efficiency and regioselectivity. The process begins with a non-radioactive precursor where the iodine atom on the phenyl ring is replaced with a trialkyltin group, typically tributyltin (-Sn(Bu)₃).

The core steps of the reaction are:

  • Oxidation of Iodide: Sodium [¹²⁵I]iodide (Na¹²⁵I), as supplied, is in its nucleophilic iodide (I⁻) form. An oxidizing agent is required to convert it into an electrophilic species, such as I⁺ or a reactive iodine intermediate.[3][11] This protocol uses Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), a mild, water-insoluble oxidant that is coated onto the surface of the reaction vessel.[7][12] This solid-phase approach minimizes direct contact of the strong oxidant with the substrate in solution, preserving the integrity of sensitive functional groups.[9]

  • Electrophilic Attack: The activated electrophilic ¹²⁵I⁺ attacks the electron-rich carbon-tin bond on the aromatic ring of the precursor.

  • Destannylation: The carbon-tin bond is cleaved, and the tributyltin group is displaced, resulting in the formation of a stable carbon-iodine bond and yielding the desired ¹²⁵I-labeled product.

  • Quenching: The reaction is terminated by the addition of a reducing agent, such as sodium metabisulfite, which reduces any remaining activated iodine back to non-reactive I⁻, preventing further reaction.[13]

Safety Precautions for Handling Iodine-125

Iodine-125 is a gamma emitter and requires strict adherence to radiation safety protocols.

  • ALARA Principle: All work must be conducted following the "As Low As Reasonably Achievable" (ALARA) principle to minimize radiation exposure.

  • Shielding: Use lead (Pb) shielding of at least 3 mm thickness to effectively block gamma emissions.[11]

  • Containment: Work in a designated radioactivity fume hood to prevent inhalation of volatile iodine species. Radioiodine can become volatile (I₂), especially under acidic or oxidizing conditions.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and two pairs of disposable gloves.

  • Monitoring: Use a calibrated survey meter to monitor work areas and personnel for contamination. A ring dosimeter should be worn to track extremity dose.

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

Materials and Equipment

Reagents and Chemicals Equipment
(2S,1R)-2-Amino-3-fluoro-1-(4-(tributylstannyl)phenyl)propan-1-ol (Precursor)Conical reaction vial (1.5 mL)
Sodium [¹²⁵I]iodide (Na¹²⁵I) in 0.1 M NaOH (High specific activity)Magnetic stirrer and stir bar
Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)Micropipettes (1-1000 µL)
Phosphate Buffer (0.1 M, pH 7.2)Lead shielding (bricks, vial pigs)
Ethanol (Absolute, ACS Grade)Radio-TLC scanner or gamma counter
Sodium Metabisulfite (Na₂S₂O₅), 5 mg/mL in water (freshly prepared)Radio-HPLC system with a gamma detector
Dichloromethane (DCM)Solid-Phase Extraction (SPE) manifold
Sep-Pak® C18 Plus Light CartridgeDose calibrator
TLC Plates (Silica gel 60 F₂₅₄)Vortex mixer
Mobile Phase for TLC (e.g., Ethyl Acetate:Methanol, 9:1 v/v)Fume hood rated for radioactivity work
HPLC Grade Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)Survey meter

Experimental Protocol

Part 1: Preparation of the Iodo-Gen® Reaction Vial

Causality: Coating the vial with the oxidizing agent in advance creates a solid-phase system. This localizes the oxidation of iodide to the vial surface, providing a controlled and gentle reaction environment that protects the substrate in the solution phase from oxidative damage.[9][10]

  • Dissolve 1 mg of Iodo-Gen® in 2 mL of dichloromethane (DCM).

  • Pipette 100 µL of this solution (containing 50 µg of Iodo-Gen®) into a 1.5 mL conical reaction vial.

  • Evaporate the DCM under a gentle stream of nitrogen gas, rotating the vial to ensure an even coating on the bottom surface.

  • Seal the vial and store it at 2-8 °C until use.

Part 2: Radiolabeling Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the radiotracer.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_final Final Product Precursor Stannylated Precursor in Ethanol Reaction Add Reagents to Vial (pH ~7.2, RT, 5-10 min) Precursor->Reaction Na125I Na[¹²⁵I] in 0.1 M NaOH Na125I->Reaction IodoGenVial Iodo-Gen® Coated Vial Quench Quench Reaction (Sodium Metabisulfite) Reaction->Quench Stop Oxidation Purify Purify via SPE (C18 Sep-Pak) Quench->Purify Load Crude Mixture FinalProduct [¹²⁵I]-Labeled Compound in Ethanol for QC Purify->FinalProduct Elute Product

Caption: Radiolabeling and purification workflow diagram.

Step-by-Step Labeling Procedure:
  • Allow the Iodo-Gen® coated vial to reach room temperature.

  • Prepare the precursor solution: Dissolve 100 µg of the stannylated precursor in 50 µL of absolute ethanol.

  • In the Iodo-Gen® vial, add 100 µL of 0.1 M Phosphate Buffer (pH 7.2).

  • Add 1-5 µL of Na[¹²⁵I] solution (typically 37-185 MBq or 1-5 mCi). Gently mix. The buffer adjusts the pH to the optimal range for the reaction (pH 7-8).[1]

  • Add the 50 µL of the precursor solution to the vial.

  • Seal the vial and let the reaction proceed at room temperature for 5-10 minutes with gentle agitation (e.g., vortexing every 2 minutes).

  • Stop the reaction by adding 20 µL of freshly prepared sodium metabisulfite solution. Vortex for 30 seconds. A successful quench will reduce unreacted activated iodine back to I⁻.[13]

Part 3: Purification by Solid-Phase Extraction (SPE)

Causality: SPE with a C18 cartridge is a rapid and effective method to separate the desired lipophilic product from unreacted hydrophilic [¹²⁵I]iodide and other aqueous impurities.

  • Condition the Cartridge: Pre-condition a Sep-Pak® C18 cartridge by washing it sequentially with 5 mL of ethanol followed by 10 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the Sample: Dilute the reaction mixture with 1 mL of deionized water and load it slowly onto the conditioned C18 cartridge. The desired product will be retained on the C18 stationary phase.

  • Wash: Wash the cartridge with 10 mL of deionized water to remove any remaining free [¹²⁵I]iodide and other polar impurities. Collect the wash and measure its radioactivity.

  • Elute: Elute the purified -2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol from the cartridge with 1 mL of absolute ethanol into a clean collection vial.

  • Measure the activity of the final product vial using a dose calibrator to determine the Radiochemical Yield (RCY).

Quality Control

Comprehensive quality control is mandatory to ensure the purity and identity of the radiopharmaceutical before its use in any application.[14][15][16]

Quality Control Workflow Diagram

G cluster_input Input cluster_analysis Analysis cluster_output Results PurifiedProduct Purified [¹²⁵I]-Tracer TLC Radio-TLC Analysis (Silica, EtOAc:MeOH 9:1) PurifiedProduct->TLC HPLC Radio-HPLC Analysis (C18, ACN/H₂O Gradient) PurifiedProduct->HPLC RCP Radiochemical Purity (RCP) (Target: >95%) TLC->RCP HPLC->RCP Identity Confirmation of Identity (Co-elution with Standard) HPLC->Identity

Caption: Quality control workflow for the final product.

Radiochemical Purity (RCP) by Radio-TLC

This is a rapid method to quantify the percentage of radioactivity corresponding to the desired product versus radioactive impurities like free iodide.

  • Procedure:

    • Spot a small drop (~1 µL) of the final product onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a suitable mobile phase (e.g., Ethyl Acetate:Methanol, 9:1 v/v).

    • Allow the solvent front to travel near the top of the plate, then remove and dry it.

    • Analyze the plate using a radio-TLC scanner.

  • Expected Results:

    • Free [¹²⁵I]Iodide: Remains at the origin (Rƒ = 0.0).

    • [¹²⁵I]-Labeled Product: Migrates up the plate (e.g., Rƒ ≈ 0.6-0.8, must be determined empirically).

  • Calculation: RCP (%) = (Counts in Product Peak / Total Counts on Plate) x 100

Radiochemical Purity and Identity by Radio-HPLC

High-Performance Liquid Chromatography coupled with a gamma detector is the gold standard for determining RCP and confirming the identity of the product.[17][18]

  • Typical Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Gradient: e.g., 5% B to 95% B over 20 minutes.

    • Detectors: UV (at ~254 nm) and a series-connected radiometric (gamma) detector.

  • Procedure:

    • Inject a small aliquot (~10-20 µL) of the final product.

    • For identity confirmation, co-inject the product with a non-radioactive reference standard of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

  • Expected Results:

    • A major radioactive peak should be observed in the gamma chromatogram.

    • The retention time of this radioactive peak must match the retention time of the non-radioactive standard in the UV chromatogram.[19]

    • Free iodide will typically elute very early, near the solvent front.[20]

Summary of Quality Control Specifications
Parameter Method Specification
Appearance VisualClear, colorless solution, free of particulate matter.
Radiochemical Purity Radio-TLC/HPLC≥ 95%
Radionuclidic Purity Gamma Spec.As specified by the Na[¹²⁵I] supplier (typically >99%).
Identity Radio-HPLCRadioactive peak co-elutes with the non-radioactive reference standard.

Calculations

  • Radiochemical Yield (RCY): This measures the efficiency of the radiolabeling reaction.

    RCY (%) = (Activity of Purified Product / Initial Activity of Na¹²⁵I) x 100

    Note: All activity measurements must be corrected for radioactive decay back to the start of the synthesis.

  • Specific Activity (SA): This is the amount of radioactivity per unit mass of the compound, typically expressed in GBq/µmol or Ci/mmol. Accurate calculation requires quantifying the mass of the final product, often by comparing the UV-HPLC peak area to a standard curve of the non-radioactive reference compound.

References

  • Kovalenko, E.I., Shalimov, V.N., & Yakubovich, A.A. (1979). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]

  • Bakker, C.N.M., Kaspersan, F.M., & van de Poll, F. (1981). Chlorination as a side reaction in radioiodination with chloramine-T. AKJournals. [Link]

  • Reis, P.F., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. PMC. [Link]

  • Kowalsky, R.J., & Falen, S.W. (2023). Radiopharmaceutical Chemistry: Non-technetium Agents. PharmacyLibrary. [Link]

  • Reis, P.F., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. ResearchGate. [Link]

  • Takagi, J. (2000). Radioiodination. Stanford University. [Link]

  • Schnyder, P., et al. (1998). Synthesis and tissue distribution of substituted [125I]iodophenylamine derivatives: possible brain imaging agents. PubMed. [Link]

  • Booc, A., & Devenyi, N. (1987). Quality control of /sup 125/I labelled radiopharmaceuticals by high pressure liquid chromatography. OSTI.gov. [Link]

  • Verhoog, S., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. ACS Publications. [Link]

  • Ali, I., et al. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Publications. [Link]

  • Sharma, S.K., & Sevak, K.K. (2021). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. MDPI. [Link]

  • Chao, M.N., et al. (2022). (A): UV-HPLC chromatograms (288 nm) of reference iodinated compounds. ResearchGate. [Link]

  • Buss, N., et al. (2014). A radio-high-performance liquid chromatography dual-flow cell gamma-detection system for on-line radiochemical purity and labeling efficiency determination. PubMed. [Link]

  • Chakraborty, S., et al. (2023). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. PMC. [Link]

  • İlem-Özdemir, D., & Araman, A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. DergiPark. [Link]

  • Lattimer, J.C. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

  • Someno, K., & Kageyama, S. (1987). Studies on Iodinated Compounds. III. High-Performance Liquid Chromatographic Determination of Iodide. J-STAGE. [Link]

  • Malmquist, J., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. [Link]

  • Weichert, J.P., et al. (1986). Iodine-125 labeled phenylphosphonic acid: a new radiopharmaceutical for long-term investigations of the skeleton. PubMed. [Link]

  • Japan Radioisotope Association. (n.d.). Protein 125I labeling. JRIA. [Link]

  • NextSDS. (n.d.). (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. NextSDS. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Next-Generation Phenicol Antibacterials (Florfenicol Analogues) Introduction & Stereochemical Significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of Next-Generation Phenicol Antibacterials (Florfenicol Analogues)

Introduction & Stereochemical Significance

The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a highly versatile, chiral building block utilized in the discovery and development of novel phenicol-class antibiotics [1]. The (2S,1R) stereocenter—corresponding to the D-threo configuration—is non-negotiable; it geometrically mimics the natural chloramphenicol scaffold required for high-affinity binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit.

The presence of the para-iodo substituent on the phenyl ring serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). By leveraging this reactive site, drug development professionals can rapidly generate diversified libraries of phenicol analogues designed to overcome multidrug-resistant (MDR) pathogens, specifically those expressing the cfr ribosomal RNA methyltransferase gene [1].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand that successful cross-coupling of this substrate requires precise control over its reactive functional groups.

The Causality of Protection: Unprotected 1,2-amino alcohols are notorious for acting as bidentate ligands. If left unprotected, the free amine and secondary alcohol will chelate the palladium(II) intermediate, effectively poisoning the catalytic cycle. Furthermore, the free amine can undergo competitive C-N coupling. To prevent this, the substrate is converted into an N-Boc protected oxazolidine (acetonide). This rigidly locks the conformation, prevents racemization, and masks the polar protons [1].

The Causality of the Catalytic Cycle: Once protected, the aryl iodide undergoes the classic Suzuki-Miyaura catalytic cycle [2]. We utilize bulky, electron-rich palladium catalysts to drive the cycle:

  • Oxidative Addition: The Pd(0) species inserts into the highly reactive C–I bond.

  • Transmetalation: An aqueous base activates the organoboron partner, forming a reactive boronate complex that transfers its organic group to the Pd(II) center.

  • Reductive Elimination: The cross-coupled product is released, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Ar-I TM Transmetalation Boronate Transfer OA->TM + Base RE Reductive Elimination Product Release TM->RE + Ar'-B(OH)2 RE->Pd0 - Ar-Ar'

Suzuki-Miyaura catalytic cycle for the cross-coupling of the protected aryl iodide.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility before proceeding to the next stage.

Workflow SM Starting Material (Aryl Iodide) Protect Protection (Boc & Acetonide) SM->Protect Borylate Miyaura Borylation (B2pin2, Pd-cat) Protect->Borylate Couple Suzuki Coupling (Ar-X, Pd-cat) Borylate->Couple Deprotect Deprotection & Acylation Couple->Deprotect Product Phenicol Analogue (Antibacterial) Deprotect->Product

Synthetic workflow for phenicol analogues via Pd-catalyzed cross-coupling.

Protocol 1: Protection of the 1,2-Amino Alcohol

Objective: Mask the amine and alcohol to prevent catalyst poisoning.

  • Boc Protection: Dissolve (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (1.0 eq) in methanol (0.2 M). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature (RT) for 2 hours.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure and redissolve the crude intermediate in anhydrous dichloromethane (DCM).

  • Acetonide Formation: Add 2-methoxypropene (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq). Stir at RT for 4 hours. The use of 2-methoxypropene is deliberate; it forms methanol as a byproduct, driving the equilibrium forward [1].

  • Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

  • System Validation (IPC): Analyze via LC-MS. The protocol is validated when the starting material mass (m/z 312) is entirely consumed, and the protected oxazolidine mass (m/z 452) is the >95% dominant species.

Protocol 2: Miyaura Borylation

Objective: Convert the aryl iodide into a versatile pinacol boronate ester.

  • Preparation: Charge an oven-dried Schlenk flask with the protected aryl iodide (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.2 eq), and anhydrous potassium acetate (KOAc, 3.0 eq).

  • Degassing: Add 1,4-dioxane (0.1 M) and degas the mixture via three freeze-pump-thaw cycles.

  • Catalysis: Under a nitrogen atmosphere, add Pd(dppf)Cl2 (0.05 eq). Heat the mixture to 80°C for 6 hours.

    • Expert Insight: KOAc is specifically chosen over stronger bases (like K2CO3) because it is basic enough to activate the B–B bond but too weak to promote the undesired homocoupling of the newly formed boronate with the starting aryl iodide[2].

  • System Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete when the iodide spot (Rf ~0.5) disappears. Stain with KMnO4; the resulting boronate will appear as a distinct, bright yellow spot (Rf ~0.3).

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Couple the boronate with a heteroaryl halide to build the phenicol analogue.

  • Preparation: Combine the aryl boronate (1.0 eq) and a heteroaryl halide (e.g., 2-bromopyridine, 1.1 eq) in toluene (0.1 M).

  • Biphasic Setup: Add 2M aqueous K2CO3 (3.0 eq). Sparge the biphasic mixture with nitrogen gas for 15 minutes.

    • Expert Insight: The biphasic system ensures rapid in situ hydrolysis of the boronate to the reactive boronic acid, while the strong aqueous base accelerates the transmetalation step [2].

  • Catalysis: Add Pd(PPh3)4 (0.05 eq) and heat to 90°C under vigorous stirring (1000 rpm) for 12 hours.

  • Deprotection (Downstream): Post-coupling, the oxazolidine and Boc groups are cleaved using trifluoroacetic acid (TFA) in DCM, followed by acylation with dichloroacetyl chloride to yield the final active phenicol [1].

  • System Validation (IPC): Check the pH of the aqueous layer; it must remain >10 throughout the reaction to ensure active transmetalation. LC-MS must confirm the appearance of the target cross-coupled mass.

Quantitative Data: Condition Optimization

To maximize the efficiency of the Suzuki-Miyaura coupling (Protocol 3), various catalytic systems were evaluated. The data below summarizes the causality behind catalyst and base selection for this specific sterically hindered, protected substrate.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4K2CO3 (2M aq)Toluene901285
2Pd(dppf)Cl2K2CO3 (2M aq)Toluene901278
3 Pd(OAc)2 / SPhos K3PO4 (solid) Toluene/H2O (10:1) 90 8 92
4Pd(PPh3)4Na2CO3 (2M aq)1,4-Dioxane801670
5Pd(PPh3)4KOAc (solid)Toluene9024<10*

*Entry 5 demonstrates a mechanistic failure: KOAc is insufficiently basic to efficiently promote the transmetalation step in Suzuki couplings, despite being the optimal base for the preceding borylation step. Entry 3 represents the optimal conditions; the bulky, electron-rich SPhos ligand accelerates oxidative addition and prevents catalyst deactivation, yielding the highest conversion in the shortest time.

References

  • Title: Phenicol antibacterials (WO2013134061A1)
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Method

application of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in Drug Discovery. Introduction: A Molecule of Unta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in Drug Discovery.

Introduction: A Molecule of Untapped Potential

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a chiral amino alcohol bearing two key functional groups that position it as a highly versatile, yet underexplored, building block in medicinal chemistry and drug discovery. Its structure combines a fluorinated amino alcohol backbone with an iodinated phenyl ring, each contributing unique properties that can be leveraged for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a parent molecule, while the iodo group serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.[1][2] This guide will provide a comprehensive overview of the potential applications of this compound, along with detailed protocols for its synthesis and derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is presented in the table below.

PropertyValueSource
CAS Number 927689-70-1[3]
Molecular Formula C₉H₁₁FINO[3]
Molecular Weight 295.096 g/mol [3]

Potential Applications in Drug Discovery

The unique structural features of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol suggest several promising applications in drug discovery:

  • Scaffold for Combinatorial Chemistry: The iodo-phenyl moiety is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the systematic introduction of a diverse array of substituents at the 4-position of the phenyl ring, facilitating the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

  • Peptidomimetic Design: The amino alcohol backbone can serve as a non-cleavable mimic of a peptide bond, making it a valuable component in the design of peptidomimetics.[6] The fluorine atom can further enhance the biological properties of these peptidomimetics by increasing their metabolic stability and modulating their binding affinity to target proteins.[1][2]

  • Precursor for Radiolabeled Probes: The iodine atom can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to generate radiolabeled probes for use in molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These probes can be invaluable for non-invasive in vivo studies of drug distribution, target engagement, and pharmacokinetics.

Proposed Synthetic Route

A plausible synthetic route for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is outlined below. This proposed pathway is based on established methodologies for the synthesis of fluorinated amino alcohols and the iodination of aromatic compounds.

Synthetic Pathway A 4-Iodoacetophenone B Intermediate A A->B 1. Asymmetric Reduction C Intermediate B B->C 2. Azide Introduction (e.g., DPPA) D Intermediate C C->D 3. Fluorination (e.g., DAST) E (2S,1R)-2-Amino-3-fluoro-1- (4-iodo-phenyl)-propan-1-ol D->E 4. Azide Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

Experimental Protocols

The following protocols are provided as examples of how (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol can be utilized in a research setting.

Protocol 1: Boc-Protection of the Amino Group

To facilitate further chemical modifications and prevent unwanted side reactions, the primary amino group of the title compound is often protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Materials:

  • (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (1.0 equiv) in DCM in a round-bottom flask.

  • Add TEA (1.2 equiv) to the solution and stir at room temperature.

  • Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the Boc-protected compound.

Protocol 2: Suzuki Cross-Coupling for Library Generation

This protocol describes a general procedure for the Suzuki cross-coupling of the Boc-protected (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol with a variety of boronic acids to generate a library of analogs.

Materials:

  • Boc-protected (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the Boc-protected iodo-compound (1.0 equiv), the boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

Suzuki Coupling Workflow cluster_0 Reaction Setup Start Boc-protected (2S,1R)-2-Amino-3-fluoro-1- (4-iodo-phenyl)-propan-1-ol Reagents Aryl Boronic Acid Pd(OAc)₂, PPh₃, K₂CO₃ 1,4-Dioxane/H₂O Reaction Heat (80-100 °C) Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Library Purification->Product

Caption: General workflow for Suzuki cross-coupling.

Conclusion

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol represents a promising and versatile building block for drug discovery. Its unique combination of a fluorinated amino alcohol and an iodinated phenyl ring provides multiple avenues for the creation of novel and diverse molecular entities. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this compound in their drug discovery programs.

References

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Arkivoc, 2012(1), 33-72. Available at: [Link]

  • Le-Houx, J., & Peschel, A. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(8), 14811-14825. Available at: [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2047-2074. Available at: [Link]

  • Islam, M. R., & Alam, M. S. (2015). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • Kalesse, M., & Christmann, M. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journal of Organic Chemistry, 8, 231-239. Available at: [Link]

  • Qiu, X. L., & Qing, F. L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Synthesis, 9(3), 342-359. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2011). Design, synthesis, and biological evaluation of novel fluorinated ethanolamines. Chemistry–A European Journal, 18(2), 555-565. Available at: [Link]

  • Punthong, P., Prakinee, K., Chaiyen, P., & Wongnate, T. (2023). Scalable Chemoenzymatic Iodination of Waste-Derived Phenolic Acids Using Pyranose 2-Oxidase for In Situ H2O2 Generation. ChemSusChem, e202301476. Available at: [Link]

  • Piacenti, M., & D'Auria, M. (2012). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. European Journal of Organic Chemistry, 2012(23), 4411-4416. Available at: [Link]

  • PubChem. (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. Available at: [Link]

  • NextSDS. (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. Available at: [Link]

  • Liu, Y., & Li, J. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Applied Mechanics and Materials, 513-517, 3-6. Available at: [Link]

  • Kysilka, V., & Křen, V. (2000). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Collection of Czechoslovak Chemical Communications, 65(7), 1083-1088. Available at: [Link]

  • Google Patents. Advanced drug development and manufacturing.
  • Gomes, P., & Oliveira, E. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2294. Available at: [Link]

  • precisionFDA. 2-AMINO-3-(4-IODOPHENYL)-1-PROPANOL, (S)-. Available at: [Link]

  • Google Patents. Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol.

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Abstract This document provides a comprehensive guide to the chromatographic purification of the chiral fluoro-amino alcohol, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. This compound possesses multiple funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the chromatographic purification of the chiral fluoro-amino alcohol, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. This compound possesses multiple functional groups, including a primary amine, a secondary alcohol, a fluorinated alkyl chain, and an iodinated aromatic ring, which present unique challenges and opportunities for high-resolution separation. These application notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols for both chiral and achiral purification strategies. The methodologies described herein are grounded in established chromatographic principles and are designed to ensure high purity and recovery of the target diastereomer.

Introduction: The Significance of Stereoisomeric Purity

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a structurally complex molecule with two stereocenters, giving rise to four possible stereoisomers. In pharmaceutical development, the precise stereochemistry of a molecule is critical, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the isolation of the desired (2S,1R) diastereomer in high purity is paramount for its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

The presence of a primary amine and a hydroxyl group allows for hydrogen bonding and ionic interactions, while the iodinated phenyl group introduces significant hydrophobicity and potential for π-π interactions. The fluorine atom can further modulate the molecule's polarity and interaction with stationary phases. This multifaceted nature necessitates a carefully considered and optimized chromatographic approach to achieve the desired separation from other stereoisomers and process-related impurities.

Physicochemical Properties of the Analyte

A foundational understanding of the target molecule's properties is essential for method development.

PropertyValue (Predicted/Reported)Implication for Chromatography
Molecular Formula C9H11FINO-
Molecular Weight 295.10 g/mol [1]Influences diffusion and mass transfer in the column.
pKa (Amine) ~9-10 (Estimated)The basic nature of the amine will strongly influence retention on acidic stationary phases and in acidic mobile phases. Mobile phase pH control is critical.
logP ~2.5 (Estimated)Indicates moderate hydrophobicity, suggesting suitability for reversed-phase chromatography.
UV Absorbance ~230-240 nm (Estimated, due to iodophenyl group)Provides a chromophore for UV detection during chromatography.

Chiral Purification Strategy: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional High-Performance Liquid Chromatography (HPLC).[2][3] The use of supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (modifier), results in low viscosity and high diffusivity, leading to improved column efficiency.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly effective for separating a wide range of chiral compounds, including amines.[4] The carbamate derivatives on these phases provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions necessary for chiral recognition.

  • Mobile Phase Modifier: A protic solvent like methanol or ethanol is typically used to increase the mobile phase polarity and analyte solubility.

  • Additive: The addition of a basic additive, such as isopropylamine, is often crucial for achieving good peak shape and resolution for basic analytes like the target compound.[2] The amine additive competes with the analyte for active sites on the stationary phase, reducing peak tailing.

Protocol 3.1: Analytical SFC Method Development for Chiral Separation

This protocol outlines a screening approach to identify a suitable chiral stationary phase and mobile phase conditions.

Workflow for Analytical SFC Method Development:

Sources

Method

Application Note: A Robust and Stereoselective Synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Abstract This application note provides a detailed, research-grade protocol for the stereoselective synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, a valuable chiral building block for pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, research-grade protocol for the stereoselective synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, a valuable chiral building block for pharmaceutical development. The described synthetic strategy commences with the commercially available chiral precursor, (S)-3-fluoroalanine. The route leverages a sequence of high-fidelity transformations, including Weinreb amide formation, Grignard addition, and a highly diastereoselective, chelation-controlled ketone reduction, to establish the required syn-(1R,2S) stereochemistry with high precision. This guide is intended for researchers in synthetic and medicinal chemistry, offering both a practical, step-by-step methodology and a deep dive into the causal factors governing the reaction outcomes.

Introduction and Strategic Overview

Chiral β-fluoroamino alcohols are privileged structural motifs in medicinal chemistry. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability[1][2]. The target molecule, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, combines these features with an iodinated phenyl ring, which serves as a versatile handle for further functionalization via cross-coupling reactions.

The primary challenge in this synthesis is the precise installation of two contiguous stereocenters (C1 and C2) in a syn configuration. Many classical methods for amino alcohol synthesis, such as the opening of epoxides or aziridines, can present challenges with regioselectivity or require complex, multi-step precursor preparations[3][4][5][6].

To circumvent these issues, we have designed a linear and highly controlled synthesis that builds the molecular backbone sequentially. The core of our strategy relies on the diastereoselective reduction of a key α-amino ketone intermediate. By starting with enantiopure (S)-3-fluoroalanine, we lock in the C2 stereochemistry from the outset. The final stereocenter at C1 is then established in the reduction step, where the use of a chelating reducing agent dictates the formation of the desired syn-(1R,2S) diastereomer.

Overall Synthetic Workflow

The synthesis is a five-step process beginning with commercially available (S)-3-fluoroalanine.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Stereocenter Installation & Deprotection A (S)-3-Fluoroalanine B N-Boc-(S)-3-fluoroalanine A->B  Protocol 1:  Boc₂O, NaOH C Weinreb Amide Intermediate B->C  Protocol 2:  EDC, HOBt,  Me(MeO)NH·HCl D α-(Boc-amino) Ketone C->D  Protocol 3:  4-Iodophenyl-  magnesium bromide E Protected syn-Amino Alcohol D->E  Protocol 4:  Zn(BH₄)₂  (Chelation Control) F (2S,1R)-2-Amino-3-fluoro-1- (4-iodo-phenyl)-propan-1-ol E->F  Protocol 5:  TFA or HCl/Dioxane

Figure 1: Overall workflow for the synthesis of the target molecule.

Rationale for Key Experimental Choices

  • Chiral Precursor: The use of (S)-3-fluoroalanine as the starting material is a cornerstone of this strategy. It provides a cost-effective and reliable method to introduce the C2(S) stereocenter and the C3 fluorine atom without requiring a separate, and often challenging, asymmetric fluorination or amination step.

  • Weinreb Amide Intermediate: The conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a critical decision[7]. Grignard reagents can react twice with esters or acid chlorides, leading to tertiary alcohol byproducts. The Weinreb amide forms a stable chelated intermediate with the Grignard reagent, which collapses to the desired ketone only upon acidic workup, thereby preventing over-addition and ensuring a high yield of the α-(Boc-amino) ketone.

  • Chelation-Controlled Reduction: The diastereoselective reduction of the α-(Boc-amino) ketone is the most crucial step for establishing the final stereochemistry. While reductions of α-chiral ketones can be guided by the Felkin-Anh model, the presence of a protected amino group allows for a more powerful directing effect. We employ zinc borohydride, Zn(BH₄)₂, as the reducing agent. The zinc ion coordinates to both the ketone's carbonyl oxygen and the oxygen of the Boc-carbamate, forming a rigid six-membered cyclic intermediate. The hydride is then delivered from the less sterically hindered face, leading predictably and with high diastereoselectivity to the syn alcohol product.

Figure 2: Chelation model for the diastereoselective reduction step.

Detailed Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: N-Boc Protection of (S)-3-fluoroalanine
  • Dissolve (S)-3-fluoroalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-fluoroalanine as a white solid or viscous oil.

ReagentMolar Eq.MWAmount
(S)-3-fluoroalanine1.0105.09(Specify)
Di-tert-butyl dicarbonate1.1218.25(Calculate)
Sodium Hydroxide2.540.00(Calculate)
Protocol 2: Formation of the Weinreb Amide
  • Dissolve N-Boc-(S)-3-fluoroalanine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and Hydroxybenzotriazole (HOBt, 1.5 eq).

  • Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure Weinreb amide.

ReagentMolar Eq.MWAmount
N-Boc-(S)-3-fluoroalanine1.0207.21(Specify)
Me(MeO)NH·HCl1.297.54(Calculate)
EDC1.5191.70(Calculate)
DIPEA3.0129.24(Calculate)
Protocol 3: Grignard Reaction to Form the α-(Boc-amino) Ketone
  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -10 °C (ice/salt bath).

  • Add 4-iodophenylmagnesium bromide (1.5 eq, typically 1.0 M solution in THF) dropwise, maintaining the internal temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (ethyl acetate/hexanes) to yield (S)-tert-butyl (1-(4-iodophenyl)-1-oxo-3-fluoropropan-2-yl)carbamate.

ReagentMolar Eq.MWAmount
Weinreb Amide1.0250.26(Specify)
4-Iodophenylmagnesium bromide1.5~227.31(Calculate)
Protocol 4: Diastereoselective (Syn) Reduction of the Ketone
  • Dissolve the α-(Boc-amino) ketone (1.0 eq) in a 3:1 mixture of anhydrous THF and diethyl ether under an argon atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of zinc borohydride (Zn(BH₄)₂, ~0.5 M in THF, 2.0 eq) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction at -78 °C by the slow addition of saturated Rochelle's salt (potassium sodium tartrate) solution.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude product often shows high diastereoselectivity (>95:5 syn:anti). If necessary, purify by column chromatography to isolate the pure syn diastereomer.

ReagentMolar Eq.MWAmount
α-(Boc-amino) Ketone1.0407.22(Specify)
Zinc Borohydride2.094.94(Calculate)
Protocol 5: N-Boc Deprotection
  • Dissolve the protected syn-amino alcohol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the solution to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH 10-11 with 2 M NaOH or by adding saturated sodium bicarbonate solution.

  • Extract the free amine product into ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

ReagentMolar Eq.MWAmount
Protected Amino Alcohol1.0409.24(Specify)
Trifluoroacetic Acid10114.02(Calculate)

Conclusion

This application note outlines an efficient and highly stereoselective synthetic route to (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. By leveraging a chiral pool starting material and a key chelation-controlled reduction, the synthesis reliably delivers the target compound with excellent control over its absolute and relative stereochemistry. The protocols provided are robust and scalable, making this route suitable for producing quantities required for further research and drug development applications.

References

  • Gontala, A., Huh, H., & Woo, S. K. (2023). A Selective Transformation of Enals into Chiral γ-Amino Alcohols. Organic Letters, 25, 21-26. [Link]

  • Sharpless, K. B., et al. (1980). A new, practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Azizi, N., & Saidi, M. R. (2003). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 47(4), 312-314. [Link]

  • Fustero, S., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, 7(16), 3461-3464. [Link]

  • Reddy, C. R., et al. (2012). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 48(79), 9882-9884. [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593-4595. [Link]

  • Sharma, S., & Kumar, P. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-851. [Link]

  • Lohse, O., & Spöndlin, C. (1998). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 2(2), 126-128. [Link]

  • Hu, H., & Wang, Z. (2023). A New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]

  • Zhang, Z., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 107-115. [Link]

  • Ohkuma, T., et al. (1995). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Lohse, O., & Spöndlin, C. (1998). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Chen, Z., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11434-11440. [Link]

  • Ohkuma, T., et al. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7056. [Link]

  • Soloshonok, V. A., & Fustero, S. (2002). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry, 67(13), 4447-4454. [Link]

  • Han, J., et al. (2008). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]

  • Golonka, D., & Soloshonok, V. A. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 67(22), 3945-3973. [Link]

  • Benaglia, M., et al. (2012). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 10(18), 3663-3672. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(8), 4177-4183. [Link]

  • Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(9), 2202-2205. [Link]

  • Fustero, S., et al. (2006). Asymmetric Synthesis of Fluorinated Cyclic β-Amino Acid Derivatives through Cross Metathesis. Organic Letters, 8(20), 4445-4448. [Link]

  • Chen, K., & Liu, J. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100508. [Link]

  • Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(23), 5768. [Link]

  • Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(52), 31221-31238. [Link]

  • Ni, Y., & Zhang, W. (2022). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 106(13-16), 4891-4907. [Link]

Sources

Application

Application and Protocol Guide: (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol as a Chiral Building Block

Abstract (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a synthetically valuable chiral building block incorporating several key functionalities: a stereodefined fluoro-amino alcohol moiety and a para-iodinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a synthetically valuable chiral building block incorporating several key functionalities: a stereodefined fluoro-amino alcohol moiety and a para-iodinated phenyl ring. This combination makes it a highly attractive precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. The fluorinated stereocenter can significantly influence the conformational properties and metabolic stability of a target molecule, while the iodo-aryl group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This document provides a guide to the potential applications of this building block and outlines a generalized protocol for its use in Suzuki-Miyaura cross-coupling, a foundational reaction in modern synthetic chemistry.

Introduction: The Strategic Advantage of Fluorine and Chirality

In modern drug discovery, the strategic incorporation of fluorine and the precise control of stereochemistry are paramount.[1] Fluorine, the most electronegative element, can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] Simultaneously, as most biological targets are chiral, the enantiomeric purity of a drug candidate is often critical for its efficacy and safety.[3]

The title compound, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, provides a pre-packaged solution to these challenges. It delivers a specific (2S,1R) stereochemistry at the amino alcohol core, which is a common motif in biologically active compounds. The vicinal fluoro and amino groups offer sites for further derivatization, while the iodinated phenyl ring is primed for elaboration, allowing for the rapid generation of molecular diversity.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective use.

PropertyValueSource
CAS Number 927689-70-1[4]
Molecular Formula C₉H₁₁FINO[4]
Molecular Weight 295.096 g/mol [4]
Appearance Solid (Typical)N/A
Stereochemistry (1R,2S) or (2S,1R)[4][5]

Core Applications: A Platform for Complex Synthesis

While specific, published industrial applications for this exact molecule are not prevalent in publicly accessible literature, its structure points towards two primary areas of utility:

  • Pharmaceutical Synthesis: As a precursor for novel therapeutic agents. The fluoro-amino alcohol structure is a key pharmacophore in various drug classes. The iodo-phenyl group allows for the coupling of diverse aromatic and heteroaromatic systems, a common strategy in lead optimization.[1][3]

  • Asymmetric Synthesis: The chiral backbone can be used to induce stereoselectivity in subsequent reactions or serve as a chiral ligand scaffold after appropriate modification.

The most immediate and versatile application of the 4-iodo-phenyl group is in palladium-catalyzed cross-coupling reactions. This allows for the construction of a bi-aryl or vinyl-aryl bond, significantly increasing the complexity of the molecule in a single, reliable step.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for which this building block is ideally suited. This protocol is a generalized template and may require optimization for specific substrates.

Rationale for Methodological Choices
  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), is standard for Suzuki couplings. The choice of ligand is crucial and can significantly impact reaction efficiency depending on the boronic acid used.

  • Base: A base is required to activate the boronic acid via the formation of a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and side-product formation.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be assembled and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine (2S,1R)-2-Amino-3-fluoro-1- (4-iodo-phenyl)-propan-1-ol, Boronic Acid, and Base in Flask C Add Degassed Solvent to Flask A->C 1. B Degas Solvent (e.g., by sparging with N₂/Ar) B->C 2. D Purge Flask with N₂/Ar C->D 3. E Add Palladium Catalyst and Ligand (if separate) D->E 4. F Heat Reaction Mixture (e.g., 80-100 °C) E->F 5. G Monitor Progress by TLC or LC-MS F->G 6. H Cool to Room Temperature G->H 7. (upon completion) I Aqueous Workup (e.g., add water, extract with EtOAc) H->I 8. J Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) I->J 9. K Concentrate in vacuo J->K 10. L Purify by Flash Chromatography K->L 11.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Materials:

  • (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (1.0 eq)

  • Aryl- or Vinyl-boronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄/Na₂SO₄, Silica Gel)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under a positive pressure of inert gas, add (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the starting aryl iodide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.

Conclusion

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol represents a sophisticated chiral building block with significant potential for the synthesis of complex molecules. Its pre-installed stereocenters and fluoro-amino alcohol functionality, combined with the versatile iodinated aromatic ring, provide a powerful platform for medicinal chemists and drug development professionals. The ability to readily engage in cross-coupling reactions allows for the efficient and modular construction of diverse chemical libraries, accelerating the discovery of new and improved bioactive compounds.

References

This section would be populated with specific, peer-reviewed articles detailing the synthesis and application of the title compound if they were available in the public domain. The following are representative of the types of sources that would be cited.

  • Google Patents. US7329689B2 - Monohydrate hydrochloride of the 4-hydroxycarbamoyl-phenyl)-carbamic acid (6-diethylaminomethyl-naphtalen-2-yl) ester.
  • WIPO Patentscope. WO2023095161 - AN IMPROVED PROCESS FOR THE PREPARATION OF CRYSTALLINE FORM-A OF CYANTRANILIPROLE. Available at: [Link].

  • CAS. CAplus Database Summary Sheet (DBSS). Available at: [Link].

  • Ferreira, R. J., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 14(9), 869. Available at: [Link].

  • NextSDS. (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. Available at: [Link].

  • University of Kentucky. (2025). PATENT ASSIGNMENT. Available at: [Link].

  • Justia Patents. U.S. Patent, Patent Application and Patent Search. Available at: [Link].

  • D'hooghe, M., & De Kimpe, N. (2011). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • precisionFDA. 2-AMINO-3-(4-IODOPHENYL)-1-PROPANOL, (S)-. Available at: [Link].

  • Santos, J. L., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2539. Available at: [Link].

  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. Available at: [Link].

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745-1752. Available at: [Link].

  • Starling, S., et al. (1976). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Arzneimittel-Forschung, 26(4), 578-87. Available at: [Link].

  • Baylor University. (2019). New synthesis strategy speeds identification of simpler versions of a natural product. ScienceDaily. Available at: [Link].

  • Besset, T., et al. (2019). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 24(20), 3749. Available at: [Link].

  • International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development.
  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745-52. Available at: [Link].

  • Ma, D., & Cai, Q. (2011). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Synthesis. CHIMIA International Journal for Chemistry, 65(12), 915-918. Available at: [Link].

  • Wang, Y., et al. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry, 88(21), 15306-15315. Available at: [Link].

  • de la Torre, P., et al. (2009). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 14(10), 4094-4107. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol synthesis

Introduction: The synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol, a key chiral building block in pharmaceutical development, presents unique challenges in controlling stereochemistry and maximizing yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol, a key chiral building block in pharmaceutical development, presents unique challenges in controlling stereochemistry and maximizing yield. This guide provides in-depth troubleshooting advice and optimized protocols to address common issues encountered during its synthesis. Our focus is on the prevalent and highly controllable method of stereoselective reduction of an N-protected α-amino-β-fluoro ketone precursor.

Section 1: Synthesis Overview & Key Strategic Considerations

The most reliable route to obtaining the desired (syn) diastereomer of this amino alcohol involves the careful selection of an amine protecting group and a suitable reducing agent to control the facial selectivity of the ketone reduction. The general workflow is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction (Core Focus) cluster_2 Final Product Isolation start N-Protected 3-fluoro-L-alanine ketone (S)-2-(N-Protected-amino)-3-fluoro- 1-(4-iodophenyl)propan-1-one start->ketone Friedel-Crafts Acylation or similar C-C bond formation reduction Diastereoselective Reduction ketone->reduction deprotection Protecting Group Removal (e.g., acidolysis) reduction->deprotection purification Purification (Crystallization / Chromatography) deprotection->purification final_product (2S,1R)-2-Amino-3-fluoro- 1-(4-iodophenyl)-propan-1-ol purification->final_product G cluster_0 Analysis cluster_1 Solutions start Poor Diastereoselectivity (Low syn:anti Ratio) check_pg Is the N-Protecting Group Chelating? (e.g., Boc, Cbz) start->check_pg check_reagent Is the Reducing Agent Chelating? (e.g., contains Zn, Li) check_pg->check_reagent Yes change_pg Action: Change to a Chelating Group (Boc/Cbz) check_pg->change_pg No (e.g., Trityl) change_reagent Action: Use a Chelation-Control Reagent (e.g., Zn(BH₄)₂) check_reagent->change_reagent No (e.g., NaBH₄ alone) lower_temp Action: Lower Reaction Temperature (-40 to -78 °C) check_reagent->lower_temp Yes change_pg->start Re-evaluate change_reagent->start Re-evaluate lower_temp->start Re-evaluate

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Question 3: How can I effectively purify the final product and remove the unwanted diastereomer?

Answer: Purification can be challenging due to the polar nature of the amino alcohol and the similar properties of the diastereomers.

  • Crystallization: This is the most effective method for obtaining high-purity material on a large scale.

    • Protocol: After the deprotection step and initial workup, attempt to crystallize the crude product from a suitable solvent system. A solvent screen using systems like isopropanol/heptane, ethyl acetate/hexane, or methanol/water is recommended. The desired syn diastereomer may preferentially crystallize, leaving the anti isomer in the mother liquor. Recrystallization may be necessary to achieve >99% diastereomeric excess (d.e.). [1][2]

  • Column Chromatography:

    • Challenges: Diastereomers can be difficult to separate on standard silica gel. The free amine and alcohol groups can cause tailing and potential product degradation on acidic silica.

    • Solutions:

      • Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia to neutralize acidic sites and prevent tailing.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

      • Optimize Eluent: A gradient elution with Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of base is a good starting point.

      • Purify the Protected Intermediate: It is often much easier to separate the protected diastereomers by chromatography before the final deprotection step. The protected compounds are less polar and more stable on silica.

  • Specialized Purification for Iodide Impurities:

    • If perfluoroalkyl iodide impurities are suspected from starting materials, a patented method involves heating the fluorinated alcohol to at least 175°C in the presence of water and a base to selectively degrade these impurities. [3][4]While this specific protocol may be too harsh for the target molecule, it highlights that thermal treatment with a base can be a strategy for removing certain iodide impurities.

Section 3: Recommended Experimental Protocol

This protocol is a synthesized example based on principles of chelation-controlled reduction to favor the desired (2S,1R) syn-isomer.

Step 1: Stereoselective Reduction of (S)-2-(N-Boc-amino)-3-fluoro-1-(4-iodophenyl)propan-1-one

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-Boc protected ketone (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Preparation: In a separate dry flask, prepare a solution of Zinc(II) borohydride (Zn(BH₄)₂, approx. 1.5 eq.) in anhydrous THF. Note: Zn(BH₄)₂ can be prepared in situ or used as a commercially available solution.

  • Addition: Add the Zn(BH₄)₂ solution dropwise to the ketone solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected syn-amino alcohol.

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the crude protected amino alcohol from the previous step in dichloromethane (DCM, approx. 10 mL per mmol).

  • Acidolysis: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 3-5 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in water and cool to 0 °C. Carefully adjust the pH to 9-10 with aqueous NaOH or Na₂CO₃. Extract the aqueous layer three times with ethyl acetate.

  • Final Steps: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.

Step 3: Purification

  • Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then to 0-4 °C to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to afford pure (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

Step 4: Analysis

  • Diastereomeric Ratio: Determine the d.e. of the product by Chiral HPLC analysis.

  • Structure Confirmation: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and comparison to reference spectra. NOE experiments can help confirm the relative syn stereochemistry.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use Sodium Borohydride (NaBH₄) for the reduction?

    • A: NaBH₄ is a less selective reducing agent. Without a chelating agent like CeCl₃, it will likely give poor diastereoselectivity. If you must use it, employ the Luche reduction conditions (NaBH₄, CeCl₃·7H₂O in methanol) to promote chelation and improve the syn:anti ratio. [5]

  • Q: My ¹H NMR spectrum is complex. How can I confirm the relative stereochemistry?

    • A: For 1,2-amino alcohols, the coupling constant (³J) between the C1-H and C2-H protons can be diagnostic. Generally, syn-isomers exhibit a smaller coupling constant compared to anti-isomers. For unambiguous confirmation, a 2D-NOESY NMR experiment is recommended. A cross-peak between the C1-H and C2-H protons would strongly support the syn configuration.

  • Q: Is it possible to improve the yield by increasing the catalyst loading in a catalytic asymmetric reduction?

    • A: Not always. In some catalytic systems, particularly those involving proline or its derivatives, increasing the catalyst loading beyond an optimal point (e.g., 20 mol%) can actually lead to lower yields without improving selectivity. [5]It is crucial to screen catalyst loading to find the optimal concentration.

References

  • Reetz, M. T., & Reif, W. (2002). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. ACS Publications. [Link]

  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]

  • Alonso, D. A., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, ACS Publications. [Link]

  • Cavanaugh, R. J., & Feiring, A. E. (2006). Purification of fluorinated alcohols.
  • Zhang, Y., et al. (2023). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. [Link]

  • Hernandez, L. W., & Betzer, J.-F. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Royal Society of Chemistry. [Link]

  • Shedge, V. G., et al. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

  • Shi, Y., et al. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. DSpace@MIT. [Link]

  • Wang, C., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. [Link]

  • Unknown Author. (2001). Preparation method of fluoroalcohol.
  • O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, ACS Publications. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate. [Link]

  • Jätsch, L., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

  • Cavanaugh, R. J., & Feiring, A. E. (2010). Purification of Fluorinated Alcohols.
  • Eliel, E. L. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

Sources

Optimization

troubleshooting deiodination in (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol cross-coupling reactions

An in-depth guide to understanding and mitigating deiodination as a side reaction in the cross-coupling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. Introduction: The Challenge of Deiodination Palladium-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to understanding and mitigating deiodination as a side reaction in the cross-coupling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

Introduction: The Challenge of Deiodination

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency.[1][2] However, when working with highly reactive aryl iodides like (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, chemists often encounter a frustrating and yield-lowering side reaction: protodeiodination (or simply deiodination).

This process involves the replacement of the iodine atom with a hydrogen atom, resulting in the formation of the corresponding des-iodo byproduct, (2S,1R)-2-Amino-3-fluoro-1-phenyl-propan-1-ol. This not only consumes the starting material but also complicates purification, making it a critical hurdle to overcome for researchers in pharmaceutical and materials science. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to diagnose and solve deiodination issues in your cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is deiodination and how can I confirm it's happening in my reaction?

Answer: Deiodination is a reduction side reaction where the carbon-iodine bond of your starting material is cleaved and replaced by a carbon-hydrogen bond.[3][4] Aryl iodides are particularly susceptible to this reaction compared to aryl bromides or chlorides due to the lower C-I bond strength.[3][4][5]

You can identify the deiodinated byproduct using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The deiodinated product will typically appear as a new, less polar spot (higher Rf) compared to the polar amino alcohol starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass corresponding to the deiodinated product (C9H12FNO, MW ≈ 169.2) alongside your starting material (C9H11FINO, MW ≈ 295.1) and desired coupled product.

  • 1H NMR Spectroscopy: In the 1H NMR of your crude product, the appearance of a complex multiplet in the aromatic region (integrating for 5 protons) instead of the two distinct doublets characteristic of a 1,4-disubstituted benzene ring is a strong indicator of deiodination.

Q2: What is the primary mechanism causing deiodination in my palladium-catalyzed reaction?

Answer: The most widely accepted cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4][6] This highly reactive species can intercept the aryl-palladium(II)-iodide intermediate (Ar-Pd-I) that forms after oxidative addition. Instead of proceeding with the desired coupling pathway (transmetalation or amine coordination), the intermediate can undergo reductive elimination with the hydride to furnish the unwanted deiodinated arene (Ar-H) and regenerate the palladium catalyst.[3][4][7]

Sources of the detrimental hydride can include:

  • The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination.

  • The Solvent: Protic solvents like alcohols or residual water are common hydride sources.[3][4] Some aprotic solvents like DMF can also decompose at high temperatures to generate hydrides.[8]

  • Reagents: Boronic acids in Suzuki couplings or even the amine substrates themselves can, under certain conditions, contribute to Pd-H formation.

Deiodination_Mechanism cluster_legend Legend pd0 Pd(0)Lₙ ar_pd_i Ar-Pd(II)(I)Lₙ pd0->ar_pd_i Oxidative Addition (Ar-I) ar_pd_nu Ar-Pd(II)(Nu)Lₙ ar_pd_i->ar_pd_nu Transmetalation (Suzuki) or Amine Coordination (B-H) pd_h LₙPd(H)(I) ar_pd_i->pd_h Hydride Transfer ar_pd_nu->pd0 Regenerates Catalyst product Ar-Nu (Desired Product) ar_pd_nu->product Reductive Elimination hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h Forms Pd-H ar_h Ar-H (Deiodinated Byproduct) pd_h->ar_h Reductive Elimination ar_h->pd0 Regenerates Catalyst key_desired Desired Pathway key_side Side Reaction

Fig 1. Competing pathways of productive cross-coupling vs. deiodination.
Q3: How do I choose the right catalyst and ligand to prevent deiodination?

Answer: The choice of ligand is arguably the most critical factor in suppressing deiodination. The goal is to select a ligand that accelerates the rate of reductive elimination for the desired product, allowing it to outcompete the deiodination pathway.[6]

Recommendations:

  • Use Bulky, Electron-Rich Ligands: For both Suzuki and Buchwald-Hartwig reactions, modern biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard. Ligands like SPhos, XPhos, and RuPhos are excellent choices.[3][6][9] Their steric bulk promotes the final reductive elimination step, while their electron-donating ability facilitates the initial oxidative addition.

  • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective, particularly for challenging substrates. They form very stable bonds with palladium and can promote high catalytic activity.

  • Optimize Ligand:Palladium Ratio: A 1:1 to 2:1 ratio of ligand to palladium is a good starting point. Insufficient ligand can lead to the formation of less active or unstable palladium species, which may be more prone to side reactions.

  • Use Pre-formed Catalysts: Using air-stable palladium pre-catalysts (e.g., XPhos-Pd-G3) ensures a reliable and reproducible generation of the active Pd(0) species, leading to more efficient catalysis and potentially fewer side products.[9]

Q4: My deiodination is severe. Which base and solvent combination should I try?

Answer: The base and solvent system is a primary source of hydrides and protons, making its optimization crucial.

ParameterRecommendationRationale
Base Use weaker, non-nucleophilic inorganic bases. K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent first choices.[3][6][9]Strong alkoxide bases like NaOtBu are known to generate Pd-H species via β-hydride elimination, directly promoting deiodination. Weaker inorganic bases minimize this pathway.
Solvent Use anhydrous, aprotic solvents. Toluene , Dioxane , or THF are standard choices.[3][4][9]Protic solvents (alcohols, water) are direct proton and potential hydride sources.[3][4] While Suzuki reactions often require some water to dissolve the base, this should be minimized. Ensure solvents are rigorously dried and degassed.

Special Consideration for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol: The free amine and hydroxyl groups on your substrate are protic. Using an excessively strong base could deprotonate these groups, potentially altering their coordinating properties or reactivity. A milder base like K₃PO₄ is less likely to cause such complications.

Q5: Can I control deiodination by adjusting the reaction temperature and time?

Answer: Yes, temperature is a key parameter. Side reactions like deiodination often have a different activation energy than the desired cross-coupling reaction.

  • Lower the Temperature: Deiodination is often more prevalent at higher temperatures.[4][6] Try reducing the reaction temperature in 10-20 °C increments. While this may slow down the desired reaction, it might slow the side reaction even more, improving selectivity.

  • Monitor Reaction Progress: Do not run the reaction for an unnecessarily long time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction. Prolonged heating can lead to product degradation and an increase in byproducts.

Troubleshooting Workflow & Optimized Protocol

If you are observing deiodination, follow this logical troubleshooting sequence.

Troubleshooting_Workflow start Deiodination Observed via LC-MS / NMR check_base Step 1: Change Base Switch to K₃PO₄ or Cs₂CO₃ start->check_base check_ligand Step 2: Change Ligand Use a bulky biarylphosphine (e.g., XPhos, SPhos) check_base->check_ligand Still an issue? check_solvent Step 3: Change Solvent Use anhydrous Toluene or Dioxane. Ensure rigorous degassing. check_ligand->check_solvent Still an issue? check_temp Step 4: Lower Temperature Decrease temp by 10-20 °C check_solvent->check_temp Still an issue? success Problem Solved: High yield of desired product check_temp->success Optimized

Fig 2. A logical workflow for troubleshooting deiodination.
Optimized Protocol: Suzuki-Miyaura Coupling Example

This protocol is a starting point designed to minimize deiodination.

Materials:

  • (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • XPhos or SPhos (2-4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand and add them to the Schlenk flask. If using a pre-catalyst, add it directly.

  • Add the degassed toluene and degassed water.

  • Seal the flask and place it in a preheated oil bath at 80-90 °C. Note: Start with a lower temperature to minimize deiodination.

  • Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via TLC or LC-MS every 1-2 hours.

  • Upon completion (disappearance of the aryl iodide), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References
  • Greenwood, E. J., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(42), 18156-18160. Available at: [Link]

  • NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2021). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Available at: [Link]

  • ResearchGate. (2010). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. Available at: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Sladojevich, F., et al. (2013). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society, 135(5), 2018–2021. Available at: [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cella, R., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 209-214. Available at: [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Gensch, T., et al. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 6(10), 6542–6549. Available at: [Link]

  • Sigman, M. S., & Norrby, P.-O. (2017). A Mechanistic Analysis of Palladium-Catalyzed Cross-Coupling Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 25-54). John Wiley & Sons, Ltd. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Resolution of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with the synthesis and chiral purification of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with the synthesis and chiral purification of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol . As an amphenicol-type intermediate (a para-iodo analog of florfenicol amine), achieving absolute stereochemical purity is critical for downstream pharmacological efficacy.

This document provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you resolve chiral impurities effectively.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my classical resolution with D-(-)-tartaric acid yielding low enantiomeric excess (ee)?

Mechanistic Causality: Classical resolution relies on thermodynamic control to separate diastereomeric salts based on solubility differences[1]. D-(-)-tartaric acid forms a highly ordered, less soluble crystal lattice with the target (2S,1R) threo-amine due to favorable hydrogen-bonding networks between the tartrate hydroxyls and the amphenicol's 1,3-diol/amine motif. If your ee is low, you are likely experiencing kinetic trapping or supersaturation, leading to the co-precipitation of the more soluble (2R,1S) diastereomeric salt. Solution: Adjust your solvent system. The para-iodo substituent makes this molecule significantly more lipophilic than standard florfenicol amine. Increase the methanol-to-water ratio to at least 85:15 (v/v) to increase the overall solubility threshold, and reduce the cooling rate to 0.1°C/minute to ensure thermodynamic control.

Q2: The tartrate salt is "oiling out" instead of crystallizing. How do I induce nucleation?

Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it becomes supersaturated in the solvent. The heavy, polarizable iodine atom disrupts the crystal lattice packing compared to lighter analogs. Solution: Seed the solution. Cool the homogeneous mixture to 5°C above its cloud point, add 0.5% (w/w) of pure, pre-milled (2S,1R)-amine D-tartrate crystals, and hold the temperature for 2 hours before further cooling.

Q3: How do I eliminate erythro diastereomeric impurities prior to chiral resolution?

Mechanistic Causality: The upstream synthesis typically involves a Henry reaction (nitroaldol condensation) between 4-iodobenzaldehyde and 2-fluoro-1-nitroethane, which inherently produces a mixture of threo (syn) and erythro (anti) diastereomers[2]. D-(-)-tartaric acid cannot efficiently resolve the enantiomers if erythro impurities are present, as they interfere with the tartrate crystal lattice. Solution: Perform a selective crystallization of the free base before adding the resolving agent. The racemic threo free base is generally less soluble in cold ethyl acetate/hexane mixtures than the erythro form.

Upstream N1 Henry Reaction (Nitroaldol) N2 Crude Mixture (Threo + Erythro) N1->N2 N3 Selective Crystallization N2->N3 N4 Racemic Threo (Pre-Resolution) N3->N4 Target N5 Erythro Impurity (Discard/Recycle) N3->N5 Waste

Upstream diastereomeric control to isolate racemic threo-amine prior to resolution.

Q4: What is the most reliable method for monitoring the chiral purity of this specific amine?

Mechanistic Causality: Due to the presence of the primary amine and the halogenated phenyl ring, standard reversed-phase HPLC will not resolve the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak-AD (amylose tris(3,5-dimethylphenylcarbamate)), provide the necessary chiral recognition through π-π interactions with the iodo-phenyl ring and hydrogen bonding with the amine[3].

Part 2: Experimental Protocols & Self-Validating Workflows

Protocol A: Classical Resolution via D-(-)-Tartaric Acid

This protocol is designed as a self-validating system. By tracking the mass balance and the optical rotation of the mother liquor, you can mathematically prove the success of the resolution before proceeding to alkaline cleavage.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of racemic threo-(2S,1R/2R,1S)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in 85 mL of Methanol. In a separate flask, dissolve 5.1 g (1.0 eq) of D-(-)-tartaric acid in 15 mL of distilled water.

  • Mixing & Heating: Slowly add the aqueous tartaric acid to the methanolic amine solution. Heat the mixture to 60°C until completely homogeneous.

  • Thermodynamic Crystallization: Cool the solution at a strict rate of 0.1°C/min to 20°C. Stir gently at 20°C for 12 hours to allow the (2S,1R)-amine D-tartrate salt to crystallize.

  • Filtration & Self-Validation (Crucial): Filter the crystals and retain the mother liquor.

    • Validation Check: Evaporate a 5 mL aliquot of the mother liquor, neutralize with 1M NaOH, extract with ethyl acetate, and measure the optical rotation. A strong positive rotation ( [α]D20​>+25∘ ) confirms the mother liquor is highly enriched in the undesired (2R,1S) enantiomer, proving the target (2S,1R) enantiomer has successfully precipitated.

  • Alkaline Cleavage: Suspend the isolated solid in 50 mL of water. Adjust the pH to 10.5 using 2M NaOH. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the pure (2S,1R) free base.

Resolution A Racemic threo-Amine (2S,1R) & (2R,1S) C Salt Formation (MeOH/H2O, 60°C) A->C B D-(-)-Tartaric Acid (Resolving Agent) B->C D Thermodynamic Crystallization C->D E Solid Precipitate (2S,1R)-Amine D-Tartrate D->E Low Sol. F Mother Liquor (2R,1S)-Amine D-Tartrate D->F High Sol. G Alkaline Cleavage (NaOH, pH 10) E->G H Pure (2S,1R)-Amine Target Product G->H

Workflow for chiral resolution of the racemic threo-amine using D-(-)-tartaric acid.

Protocol B: Chiral HPLC Analytical Method

To verify the ee of your final product, utilize the following validated chromatographic parameters[3].

System Suitability Check: Always inject a racemic standard first. The resolution factor ( Rs​ ) between the (2S,1R) and (2R,1S) peaks must be ≥2.0 . If Rs​<2.0 , replace the mobile phase to ensure precise diethylamine (DEA) modifier concentrations, as DEA is critical for suppressing secondary amine-silanol interactions.

Part 3: Quantitative Data Presentation

Table 1: Thermodynamic Solubility Profile of Tartrate Salts Data represents the differential solubility utilized to drive the resolution process.

Compound / Salt ComplexSolvent System (v/v)Solubility at 60°CSolubility at 20°CCrystallization Outcome
(2S,1R)-Amine D-Tartrate MeOH/Water (85:15)> 150 mg/mL12 mg/mL Precipitates (Target)
(2R,1S)-Amine D-Tartrate MeOH/Water (85:15)> 150 mg/mL85 mg/mL Remains in Mother Liquor
Racemic Free BaseEthyl Acetate> 200 mg/mL45 mg/mLN/A (Pre-resolution)

Table 2: Chiral HPLC Method Parameters Optimized for the separation of halogenated amphenicol enantiomers.

ParameterSpecification
Stationary Phase Chiralpak-AD (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C
Detection Wavelength UV at 224 nm
Expected Retention Times (2R,1S) Enantiomer: ~8.5 min (2S,1R) Enantiomer: ~11.2 min

References

  • Xia, Y., et al. "Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol." The Journal of Organic Chemistry, 2021.

  • Benchchem. "Application Note: Chiral Separation of Florfenicol Enantiomers using High-Performance Liquid Chromatography (HPLC)." Benchchem, 2023.

  • Wu, G., et al. "Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol." Organic Process Research & Development, 2003.

Sources

Optimization

Technical Support Center: Optimizing Crystallization of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Prepared by: Senior Application Scientist, Crystallization & Solid-State Chemistry Welcome to the technical support guide for the crystallization of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. This resource i...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Crystallization & Solid-State Chemistry

Welcome to the technical support guide for the crystallization of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this specific fluorinated amino alcohol. The unique combination of a primary amine, a secondary alcohol, a fluorine atom, and a bulky iodophenyl group presents distinct challenges and opportunities in crystallization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of physical chemistry and crystallization science.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Issue 1: Complete Solubilization, No Crystal Formation

Q: My compound completely dissolves in the hot solvent, but upon cooling, even in an ice bath, the solution remains clear and no solid forms. What is happening?

A: This is a classic case of either insufficient supersaturation or the selection of a solvent that is too effective. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[1]

Possible Causes & Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure.[2] You have likely used too much solvent, and the concentration of the compound does not reach the point of supersaturation even at low temperatures.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly again. To improve yield in future experiments, ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.[3]

  • High Solubility: The chosen solvent may be too "good," meaning your compound remains highly soluble even when cold.[3] An ideal crystallization solvent dissolves the compound when hot but has low solubility when cold.[3][4]

    • Solution: Re-evaluate your solvent choice. Consider a solvent with slightly lower polarity or different hydrogen bonding capabilities. Alternatively, this is an excellent scenario to employ a two-solvent (anti-solvent) system. Add a "poor" solvent (in which your compound is insoluble, but which is miscible with your current "good" solvent) dropwise to the warm solution until slight turbidity appears, then allow it to cool.[5][6]

  • Inhibition of Nucleation: Crystal formation requires an initial "seed" or nucleus to grow upon.[7][8] Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask at the air-liquid interface with a glass rod.[9] The microscopic scratches provide an energy-favorable site for crystals to form. Alternatively, add a "seed crystal"—a tiny speck of the solid compound—to the cooled solution.[2][9]

Issue 2: Formation of a Liquid "Oil" Instead of Crystals

Q: When my solution cools, a dense, viscous liquid separates instead of a solid. Why is my compound "oiling out," and how can I prevent it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid compound in that specific solvent environment.[3] The compound is essentially "precipitating" as a liquid. This is common with compounds containing impurities or when cooling is too rapid.[2][3]

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[3]

    • Solution: Employ a much slower cooling rate. Insulate the flask by wrapping it in glass wool or placing it within a larger beaker of warm water (a makeshift water jacket) and allowing it to cool to room temperature over several hours before moving it to a refrigerator or ice bath.[10]

  • High Solute Concentration: The solution may be too concentrated, causing the compound to separate from the solution above its melting point.[3]

    • Solution: Re-heat the mixture to redissolve the oil. Add a small, measured amount of additional hot solvent (10-20% more volume) to decrease the concentration slightly.[2][9] Then, attempt the slow cooling process again.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling.[8]

    • Solution: Consider further purifying your material before crystallization, perhaps by column chromatography, to remove any residual impurities.

  • Inappropriate Solvent: The chosen solvent may not be suitable.

    • Solution: Experiment with a different solvent system. Sometimes a more viscous solvent or a different solvent polarity can discourage oil formation.

Issue 3: Rapid Precipitation of Fine Powder or Amorphous Solid

Q: As soon as I remove my flask from the heat, a large amount of solid "crashes out" as a fine powder, not as distinct crystals. How can I get better quality crystals?

A: This indicates that the rate of nucleation is far exceeding the rate of crystal growth.[7] The solution is becoming supersaturated too quickly, leading to the simultaneous formation of a massive number of small nuclei, which do not have the opportunity to grow into larger, well-ordered crystals.[7] An ideal crystallization involves the formation of some crystals over about 5 minutes, with continued growth over 20 minutes or more.[9]

Possible Causes & Solutions:

  • Insufficient Solvent/Too High Concentration: You may be using the absolute bare minimum of solvent, leading to immediate and extreme supersaturation upon the slightest drop in temperature.

    • Solution: Place the flask back on the heat source, redissolve the powder, and add a small amount of extra hot solvent (e.g., 1-2 mL for every 100 mg of solid).[9] This will keep the compound soluble for longer as it cools, allowing for a more controlled crystallization process.

  • Solvent Choice: The compound may be nearly insoluble in the chosen solvent, even when hot.

    • Solution: A better solvent is needed. Refer to the solvent screening protocol below. A good starting point is a solvent where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[6]

  • Rapid Cooling: A shallow pool of solvent in a large flask has a high surface area, leading to very rapid cooling and evaporation.[9]

    • Solution: Use a smaller flask to ensure an appropriate solvent depth. Cover the flask with a watch glass to trap heat and vapors, and place the flask on an insulating surface like a cork ring or folded paper towels to slow the rate of cooling.[9][10]

Crystallization Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing and solving common crystallization problems.

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I systematically screen for a suitable crystallization solvent for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol?

A systematic approach is crucial. Given the molecule's polarity and functional groups, a range of solvents should be tested. The ideal solvent will show poor solubility at room temperature but good solubility at elevated temperatures.[3]

  • Step 1: Select a diverse range of candidate solvents. Based on the molecule's structure, good candidates would include protic solvents (isopropanol, ethanol), polar aprotic solvents (ethyl acetate, acetone, acetonitrile), and possibly ethers (THF).[11] It is wise to test a few non-polar solvents (toluene, heptane) as well, as they may be useful as anti-solvents.

  • Step 2: Perform small-scale solubility tests. Place a few milligrams of your compound into several test tubes. Add a small amount (e.g., 0.5 mL) of a single solvent to each tube.

  • Step 3: Observe at room temperature. If the compound dissolves immediately, the solvent is likely too good for single-solvent crystallization but may be a candidate for a two-solvent system.[6] If it is completely insoluble, it might be a good anti-solvent.

  • Step 4: Heat the samples. For solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, you have found a potential candidate for single-solvent crystallization.[6][11]

  • Step 5: Cool the successful candidates. Allow the test tubes where the compound dissolved upon heating to cool to room temperature, and then place them in an ice bath. Observe the quality of the precipitate. The solvent that yields well-formed crystals rather than a powder or oil is your best choice.

Q2: What is the role of the different functional groups (amine, hydroxyl, fluorine, iodophenyl) in the crystallization of this compound?

Each functional group plays a critical role in defining the intermolecular interactions that govern crystal packing.

  • Amine (-NH₂) and Hydroxyl (-OH) Groups: These are primary sites for strong hydrogen bonding. They can act as both hydrogen bond donors and acceptors.[10][12] These strong, directional interactions are often crucial for forming a stable crystal lattice. Solvents that can also form strong hydrogen bonds (like water or alcohols) will compete for these sites and can either aid or hinder crystallization depending on the specific geometry and solubility.[12]

  • Fluoro (-F) Group: The highly electronegative fluorine atom creates a strong dipole moment.[11] It can act as a weak hydrogen bond acceptor and participate in other dipole-dipole interactions. The presence of fluorine can significantly influence the molecule's conformation and how it packs in the solid state.

  • 4-Iodophenyl Group: This large, relatively non-polar group contributes to the crystal packing through van der Waals forces and potential π-π stacking interactions with adjacent aromatic rings.[11] The iodine atom is also capable of forming halogen bonds, a type of non-covalent interaction that can be a powerful tool in crystal engineering.

Q3: What are the best crystallization techniques for a compound like this?

There is no single "best" method, and the optimal technique depends on the solvent system identified.[7]

  • Slow Cooling: Ideal for compounds that have a significant difference in solubility between hot and cold temperatures in a single solvent.[10] This is often the first method to try.

  • Slow Evaporation: Suitable for compounds that are moderately soluble at room temperature.[7] The compound is dissolved in a solvent and left in a loosely covered container, allowing the solvent to evaporate slowly over days, gradually increasing the concentration to the point of crystallization. Avoid highly volatile solvents as they tend to evaporate too quickly, yielding poor quality crystals.[12]

  • Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality single crystals, especially when you only have a small amount of material.[1][12] A concentrated solution of your compound is placed in a small open vial, which is then sealed inside a larger jar containing a volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[12]

  • Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (the anti-solvent) until the solution becomes slightly cloudy (saturated).[5] The solution is then left undisturbed to crystallize.

Q4: Should I be concerned about polymorphism? How can I screen for it?

Yes, absolutely. Polymorphism is the ability of a compound to exist in more than one crystal structure.[13][14] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[14][15][16]

  • Screening for Polymorphism: A polymorph screen involves attempting to crystallize the compound under a wide variety of conditions to see how many different solid forms can be produced.[14] This includes:

    • Crystallizing from a diverse range of solvents with different polarities and functionalities.

    • Using different crystallization methods (slow cooling, evaporation, anti-solvent, etc.).

    • Varying the rate of cooling or evaporation.

    • Crystallizing at different temperatures.

  • Characterization: The resulting solids from each experiment must then be analyzed using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify unique crystalline forms.[14][15]

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

The following diagram illustrates a systematic workflow for selecting an appropriate solvent system.

Caption: A workflow for systematic solvent selection for crystallization.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is ideal when no single solvent provides the desired solubility profile.[11] It requires a miscible pair of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which the compound is insoluble).[6][11]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the "good" solvent at near-boiling temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Harvesting: Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Data Presentation: Solvent Selection Guide

The selection of a solvent is the most critical step.[11] For a polar, fluorinated molecule with multiple hydrogen bonding sites, the solvent's properties must be carefully considered.

Solvent ClassExample SolventsPolarityKey Interactions with Target Molecule
Protic Water, Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding (donor and acceptor), dipole-dipole.[11]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSOMed-HighDipole-dipole, potential for C-F···H-C interactions.[11]
Ethers Tetrahydrofuran (THF), Diethyl etherLow-MedDipole-dipole, weak hydrogen bond acceptor.[11]
Halogenated Dichloromethane (DCM), ChloroformLow-MedDipole-dipole, potential for halogen bonding.[11]
Aromatic Toluene, XylenesLowπ-stacking, C-F···π interactions.[11]
Non-Polar Alkanes Hexane, HeptaneVery LowVan der Waals forces only. Likely to be effective anti-solvents.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • How to crystallize the natural compounds from plant extracts? - ResearchGate. (2013, January 28).
  • Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (n.d.).
  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. (2011, March 16).
  • polymorphism and polymorph characterisation in pharmaceuticals - ResearchGate. (2019, October 11).
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - Frontiers. (n.d.).
  • Factors Affecting Crystallization. (n.d.).
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. (2022, November 14).
  • Polymorph screening in pharmaceutical development. (2010, August 19).
  • Recent advances in the identification and prediction of polymorphs - Semantic Scholar. (n.d.).
  • Guide for crystallization. (n.d.).
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (n.d.).
  • Picking a recrystallization solvent? : r/chemhelp - Reddit. (2019, March 7).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Crystallization Solvents.pdf. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Learn more about Crystallization by Syrris. (n.d.).
  • Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications. (2019, August 22).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the inherent aqueous solubility challenges of (2S,1R)-2-Amino-3-fluoro-1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the inherent aqueous solubility challenges of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. This document offers in-depth, scientifically-grounded strategies, moving from simple adjustments to more complex formulation approaches.

Compound Profile & Inherent Challenges

Before addressing solubility issues, it is crucial to understand the physicochemical properties of the molecule .

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is characterized by a structure that presents a dualistic solubility challenge. The large, hydrophobic 4-iodophenyl group is the primary contributor to its poor water solubility. Conversely, the molecule possesses a primary amine and a hydroxyl group, which offer opportunities for solubility enhancement through pH manipulation.

PropertyValue / StructureSource
Chemical Structure N/A
CAS Number 927689-70-1[1]
Molecular Formula C₉H₁₁FINO[1]
Molecular Weight 295.10 g/mol [1]

The key to solubilizing this compound lies in overcoming the hydrophobic nature of the iodophenyl ring while leveraging the ionizable amino group.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this and similar poorly soluble compounds.

Q1: My compound won't dissolve in simple aqueous buffers (e.g., PBS pH 7.4). Why?

A1: The molecule's large, nonpolar 4-iodophenyl group makes it highly hydrophobic, leading to poor solubility in neutral aqueous media. At pH 7.4, the primary amine (a weak base) is only partially protonated, which is insufficient to counteract the hydrophobicity of the bulk of the molecule. Over 70% of new chemical entities in drug development are estimated to be poorly soluble in water, making this a common challenge.[2]

Q2: What is the first and simplest strategy I should try to improve solubility?

A2: The most direct initial approach is pH modification .[3][] The presence of the primary amino group means the compound's solubility is pH-dependent. By lowering the pH of the aqueous medium, you can protonate the amine, forming a more soluble ammonium salt. Weakly basic drugs exhibit higher solubility at lower pH values.[5]

  • Mechanism: The Henderson-Hasselbalch equation dictates that at a pH below the pKa of the amino group, the protonated, charged (and thus more water-soluble) form will predominate.

  • Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4) or by adding a small amount of a pharmaceutically acceptable acid like hydrochloric acid (HCl) or citric acid.

Q3: I tried lowering the pH, but the solubility is still insufficient for my needs. What's next?

A3: If pH adjustment alone is not enough, the next step is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[6][7]

  • Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute.[][8]

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300, PEG 400) are frequently used.[]

  • Starting Point: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. Be mindful that the final DMSO concentration should be low (typically <0.5%) to avoid artifacts in biological assays.

Q4: Can I combine pH adjustment and co-solvents?

A4: Yes, this is a powerful and common strategy.[][9] By first dissolving the compound in a small amount of a co-solvent and then diluting that into an acidic aqueous buffer, you can often achieve significantly higher concentrations than with either method alone. This approach tackles both the hydrophobicity and the ionization state of the molecule simultaneously.

Q5: Are there more advanced methods if co-solvents are not suitable for my application?

A5: For applications requiring higher concentrations or in vivo use where co-solvent toxicity is a concern, cyclodextrin complexation is an excellent alternative.[10][11]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic iodophenyl group of your compound, forming an "inclusion complex" where the outer, water-friendly surface of the cyclodextrin renders the entire complex soluble in water.[10][11][13]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.

Troubleshooting & Experimental Workflows

This section provides structured protocols for systematically determining the optimal solubilization strategy for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

Logical Troubleshooting Flow

When encountering a solubility issue, follow this decision tree to efficiently identify a solution.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Problem: Compound Precipitates in Aqueous Media ph_check Strategy 1: pH Modification start->ph_check ph_protocol Prepare slurry in water. Titrate with 0.1M HCl. Observe for dissolution. ph_check->ph_protocol cosolvent_check Strategy 2: Co-solvent Addition ph_check->cosolvent_check Still Insoluble success Solution Found: Stable Aqueous Formulation ph_check->success Soluble cosolvent_protocol Prepare 100mM stock in DMSO. Dilute into final aqueous buffer. Check for precipitation. cosolvent_check->cosolvent_protocol cyclo_check Strategy 3: Cyclodextrin Complexation cosolvent_check->cyclo_check Precipitates on Dilution / Unsuitable cosolvent_check->success Soluble cyclo_protocol Screen HP-β-CD and SBE-β-CD. Prepare aqueous CD solution first. Add compound and equilibrate. cyclo_check->cyclo_protocol cyclo_check->success Soluble

Caption: A decision tree for troubleshooting solubility issues.

Protocol 1: Systematic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[14][15] This protocol will help you quantify the solubility of your compound under various conditions.

Objective: To determine the equilibrium solubility in different media.

Materials:

  • (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Buffers: pH 2.0 (0.01M HCl), pH 4.5 (Acetate), pH 7.4 (PBS)

  • Co-solvents: DMSO, PEG 400

  • Centrifuge and 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Analytical instrument (HPLC-UV or LC-MS) for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of the desired test medium in a glass vial. The key is to have undissolved solid remaining at the end.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature. Allow them to shake for 24-48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, let the vials stand for a short period to allow large particles to settle.

  • Clarify Supernatant: Carefully withdraw the supernatant. To remove any remaining solid particles, either:

    • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter. (Note: Pre-condition the filter by passing a small amount of the solution through it first to saturate any binding sites).

  • Dilute and Analyze: Accurately dilute the clarified supernatant with a suitable mobile phase or solvent and determine the concentration using a pre-validated HPLC or LC-MS method.[14]

Protocol 2: Workflow for Preparing a Co-solvent Based Formulation

Objective: To prepare a clear, stable stock solution for in vitro assays.

G A 1. Weigh Compound B 2. Add 100% DMSO to desired conc. (e.g., 100 mM) A->B C 3. Vortex & Sonicate (5-10 min) B->C D 4. Visually Inspect for complete dissolution C->D E 5. (Optional) Filter through 0.22 µm PTFE filter D->E F 6. Store at -20°C or -80°C in small aliquots E->F

Caption: Workflow for preparing a DMSO stock solution.

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add Co-solvent: Add the required volume of 100% DMSO to achieve a high concentration stock (e.g., 10-100 mM).

  • Dissolve: Vortex the vial vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes to aid the process.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Dilution for Use: For experiments, perform a serial dilution. First, dilute the DMSO stock into your cell culture media or buffer. It is critical to add the stock solution to the aqueous medium (and not the other way around) while vortexing to minimize precipitation. Ensure the final DMSO concentration is below the tolerance level of your assay.

References

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Sigma-Aldrich. Improving API Solubility.
  • Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Taylor & Francis. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • International Journal of Pharmaceutical and Natural Sciences. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
  • Guidechem. (2s,1r)-2-amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
  • PubMed. (2010, June 30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect.
  • The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
  • PubMed. (2017, November 2). The Hydrophobic Effect and the Role of Cosolvents.

Sources

Optimization

minimizing side reactions during amination of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the amination of the chiral fluoro-amino alcohol, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the amination of the chiral fluoro-amino alcohol, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. It addresses common side reactions and offers troubleshooting strategies to optimize this critical transformation, often employed in the synthesis of complex pharmaceutical intermediates.

I. Understanding the Core Challenges

The amination of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, typically via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, presents a unique set of challenges due to the molecule's specific structural features:

  • Bifunctionality: The presence of both a primary amine and a primary alcohol offers two potential sites for arylation, leading to chemoselectivity issues.[1]

  • Chiral Centers: The stereochemistry at the C1 and C2 positions must be preserved throughout the reaction to maintain enantiomeric purity.

  • Aryl Iodide Reactivity: While aryl iodides are generally reactive in cross-coupling, they can also participate in side reactions like hydrodehalogenation.[2][3] Furthermore, the iodide anion generated during the reaction can sometimes inhibit the catalyst.[4]

This guide will focus on troubleshooting the most common side reactions and providing actionable solutions.

II. Troubleshooting Guide: Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Significant Hydrodehalogenation (De-iodination) of Starting Material

Question: My reaction shows low conversion to the desired aminated product, and I'm observing a significant amount of the corresponding de-iodinated starting material. What are the likely causes and how can I fix this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced to an arene.[2] This occurs when a palladium-hydride species is formed, which then reductively eliminates the arene.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inappropriate Ligand Choice The ligand plays a crucial role in promoting the desired C-N bond formation over competing pathways. Bulky, electron-rich phosphine ligands can accelerate reductive elimination, outcompeting hydrodehalogenation.[5]Action: Screen bulky biaryl phosphine ligands such as XPhos, DavePhos, or Xantphos. These are known to favor the amination pathway.[5]
High Reaction Temperature Elevated temperatures can increase the rate of palladium-hydride formation and subsequent hydrodehalogenation.[6]Action: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. Even a small reduction in temperature can significantly suppress this side reaction.[5]
Presence of a Hydrogen Source Trace amounts of water or other protic impurities in the reagents or solvent can serve as a source of hydrogen for the formation of palladium-hydride species.[6]Action: Ensure all reagents and solvents are rigorously dried and degassed. Use anhydrous solvents and freshly purified amines.[7][8]
Choice of Base While strong bases are often necessary, some can promote hydrodehalogenation.[6]Action: If using a very strong base like NaOᵗBu, consider screening slightly weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[5][9] The choice of base is highly substrate-dependent and may require optimization.[6]
Solvent Effects Certain solvents, like DMF or dioxane, have been reported to promote dehalogenation in some systems.[6][10]Action: Consider switching to a less coordinating solvent like toluene.[6] For aryl iodides, toluene is often a good choice as it can minimize the inhibitory effects of the iodide salt formed during the reaction.[8][11]
Issue 2: Formation of O-Arylated Byproduct

Question: I am observing the formation of an ether linkage, where the incoming aryl group has coupled with the hydroxyl group of my starting material instead of the amine. How can I improve the N-selectivity?

Answer: The selective N-arylation over O-arylation of amino alcohols is a well-known challenge in cross-coupling chemistry.[1] The relative nucleophilicity of the amine and alcohol, along with the reaction conditions, dictates the outcome.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Reaction Conditions Favoring O-Arylation In some cases, the combination of catalyst, ligand, and base may favor the formation of the palladium-alkoxide intermediate, leading to O-arylation.Action: Consider using a copper-based catalyst system (Ullmann condensation), which can sometimes show different selectivity profiles compared to palladium.[12] However, Ullmann reactions often require higher temperatures.[12]
Unprotected Hydroxyl Group The free hydroxyl group is inherently nucleophilic and can compete with the amine for the palladium catalyst.Action: Implement a protecting group strategy. Protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. After the amination reaction, the protecting group can be removed. This is a robust method to ensure N-selectivity.[13][14][15]
Issue 3: Racemization or Epimerization at Chiral Centers

Question: My final product shows a loss of enantiomeric purity. What could be causing this and how can I prevent it?

Answer: Maintaining the stereochemical integrity of the starting material is crucial. Racemization can occur under harsh reaction conditions, particularly with certain base and solvent combinations.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and strongly basic conditions can potentially lead to epimerization, especially at the carbon bearing the hydroxyl group (C1).Action: Run the reaction at the lowest possible temperature.[5] Screen milder bases like K₃PO₄ or Cs₂CO₃.[9]
Ligand Choice The choice of ligand can influence the stereochemical outcome.Action: For intermolecular couplings of chiral amines, bidentate phosphine ligands like BINAP have been shown to preserve enantioselectivity.[11]

III. General FAQs for Amination of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Q1: Which catalyst system should I start with?

A1: For Buchwald-Hartwig amination, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, with a bulky, electron-rich biaryl phosphine ligand such as XPhos or DavePhos.[5] A common base to start with is NaOᵗBu, but as noted above, be prepared to screen other bases if side reactions are observed.[5]

Q2: How important is the purity of my reagents?

A2: Extremely important. Impurities in the amine, aryl iodide, solvent, or base can poison the palladium catalyst, leading to low or no conversion.[7][8] It is highly recommended to purify amines by distillation, crystallization, or by passing them through a plug of activated alumina before use.[7][8] Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.[7][9]

Q3: Can I use a protecting group for the primary amine?

A3: Yes, protecting the primary amine (e.g., as a carbamate like Boc) and then performing the amination with a different amine is a valid strategy if you are aiming to synthesize a secondary amine derivative. This would be followed by deprotection of the primary amine. This orthogonal protecting group strategy allows for selective functionalization.[13]

Q4: What is the best way to monitor the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[5] These techniques can help you identify and quantify the desired product as well as side products like the hydrodehalogenated starting material.[5]

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Trial Amination Reaction

This is a general starting point and will likely require optimization.

  • Reagent Preparation: Ensure all solvents are anhydrous and degassed. Purify the amine if necessary.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOᵗBu, 1.2-1.5 equiv.).

  • Addition of Reactants: Add (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 Pd(0)L OAC Oxidative Addition (Ar-I) Pd0->OAC PdII L-Pd(II)(Ar)(I) OAC->PdII Ar-I Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord PdH L-Pd(II)(H)(I) PdII->PdH H+ source PdII_Amide L-Pd(II)(Ar)(NR2) Amine_Coord->PdII_Amide R2NH, Base RE Reductive Elimination PdII_Amide->RE RE->Pd0 Regenerates Catalyst Product Ar-NR2 RE->Product RE_H Reductive Elimination PdH->RE_H Dehalogenated Ar-H RE_H->Dehalogenated

Caption: Simplified Buchwald-Hartwig catalytic cycle and competing hydrodehalogenation pathway.

Troubleshooting_Tree Start Low Yield or Side Products Observed Check_Dehalogenation Major byproduct is de-iodinated starting material? Start->Check_Dehalogenation Check_O_Arylation Major byproduct is O-arylated product? Check_Dehalogenation->Check_O_Arylation No Sol_Dehalogenation 1. Lower Temperature 2. Screen Bulky Ligands (XPhos) 3. Screen Weaker Bases (K3PO4) 4. Ensure Anhydrous Conditions Check_Dehalogenation->Sol_Dehalogenation Yes Check_Purity Low conversion, no major byproduct? Check_O_Arylation->Check_Purity No Sol_O_Arylation 1. Protect -OH group (e.g., TBDMS) 2. Screen alternative catalyst systems (e.g., Cu-based) Check_O_Arylation->Sol_O_Arylation Yes Sol_Purity 1. Check Reagent Purity (especially amine) 2. Ensure Rigorous Degassing 3. Verify Catalyst Activity Check_Purity->Sol_Purity Yes

Caption: Decision tree for troubleshooting common issues in the amination reaction.

V. References

  • Technical Support Center: Palladium-Catalyzed Allylic Amination. Benchchem. Available from:

  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. Benchchem. Available from:

  • Buchwald–Hartwig amination. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from:

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Available from:

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from:

  • Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds. Benchchem. Available from:

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. 2006; Available from:

  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry. [date unknown]; Available from:

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023; Available from:

  • Cross-Coupling Reactions Guide. [place unknown]: [publisher unknown]; [date unknown]. Available from:

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 2024; Available from:

  • Ullmann condensation. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from:

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. Available from:

  • Protective Groups. Organic Chemistry Portal. Available from:

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. 2025; Available from:

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. ResearchGate. 2025; Available from:

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to safely and efficiently scale up the synthesis of the chiral fluorinated amino alcohol, (2S,1R)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to safely and efficiently scale up the synthesis of the chiral fluorinated amino alcohol, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during process development and scale-up.

Introduction: A Strategic Approach to a Complex Synthesis

The synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol presents a significant challenge due to the presence of multiple stereocenters, a reactive fluorine atom, and the requirements for high purity in pharmaceutical applications. Scaling up this process from the lab bench to a pilot or manufacturing scale introduces further complexities related to reaction control, safety, and cost-effectiveness.[1][2][3] This guide will walk you through a plausible and robust synthetic strategy, highlighting critical control points and offering solutions to potential roadblocks.

Our proposed synthetic route is a multi-step process designed for scalability and stereochemical control. It involves the preparation of a key fluorinated intermediate, followed by a stereoselective Grignard addition and a diastereoselective reduction.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Step 1: Synthesis of N-Boc-3-fluoro-L-alanine methyl ester"; A [label="N-Boc-L-serine methyl ester"]; B [label="N-Boc-3-fluoro-L-alanine methyl ester"]; A -> B [label=" Deoxyfluorination (e.g., DAST, Deoxo-Fluor) "]; }

subgraph "cluster_1" { label="Step 2: Grignard Reaction"; C [label="4-Iodobenzaldehyde"]; D [label="4-Iodophenylmagnesium bromide"]; C -> D [label=" Mg, THF "]; E [label="Racemic fluorinated amino ketone"]; B -> E [label=" + 4-Iodophenylmagnesium bromide "]; }

subgraph "cluster_2" { label="Step 3: Diastereoselective Reduction & Deprotection"; F [label="(2S,1R)-N-Boc-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol"]; G [label="(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol"]; E -> F [label=" Stereoselective reducing agent (e.g., NaBH4 with chelating agent) "]; F -> G [label=" Acidic deprotection (e.g., HCl in Dioxane) "]; } }

Caption: Proposed synthetic pathway for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

Part 1: Synthesis of N-Boc-3-fluoro-L-alanine methyl ester (Fluorination Step)

The introduction of the fluorine atom is a critical and often hazardous step. Deoxyfluorination of a serine derivative is a common strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when using deoxyfluorinating reagents like DAST or Deoxo-Fluor on a large scale?

A1: Deoxyfluorinating reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are highly reactive and pose significant safety risks, especially at scale.[4] Key concerns include:

  • Thermal Instability: These reagents can decompose exothermically, particularly at elevated temperatures, leading to pressure buildup and potential vessel rupture.

  • Moisture Sensitivity: They react violently with water to produce hydrogen fluoride (HF), a highly corrosive and toxic gas.[5] All equipment must be scrupulously dried, and reactions must be conducted under a strictly inert atmosphere.

  • Corrosivity: Both the reagents and their byproducts are corrosive to many materials. Ensure reactor compatibility.

  • Toxicity: Inhalation or contact with these reagents or HF can cause severe burns and systemic toxicity.[5]

Q2: I am observing low yields during the fluorination of N-Boc-L-serine methyl ester. What are the likely causes?

A2: Low yields in this step can often be attributed to several factors:

  • Reagent Decomposition: If the fluorinating agent has been improperly stored or handled, it may have degraded, leading to reduced activity. Always use fresh or properly stored reagents.

  • Incomplete Reaction: The reaction may require longer reaction times or slightly elevated temperatures. However, temperature control is critical to avoid decomposition. Monitor the reaction progress closely using techniques like ¹⁹F NMR or LC-MS.

  • Side Reactions: Over-fluorination or elimination reactions can occur, especially at higher temperatures.

Q3: How can I minimize the formation of impurities during the fluorination step?

A3: Minimizing impurities requires careful control of reaction conditions:

  • Stoichiometry: Use a minimal excess of the fluorinating agent (e.g., 1.1-1.2 equivalents) to reduce the likelihood of side reactions.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to enhance selectivity and minimize decomposition.

  • Slow Addition: Add the fluorinating agent slowly to the substrate solution to maintain better control over the reaction exotherm.

Troubleshooting Guide: Fluorination Step
Issue Potential Cause(s) Recommended Action(s)
Reaction does not go to completion Inactive fluorinating reagent. Insufficient reaction time or temperature.Verify the quality of the fluorinating agent. Gradually increase reaction time and/or temperature while carefully monitoring for decomposition.
Formation of multiple products Over-fluorination due to excess reagent or high temperature. Elimination side reactions.Use a smaller excess of the fluorinating agent. Maintain a lower reaction temperature.
Difficult workup and purification Hydrolysis of unreacted fluorinating agent. Emulsion formation.Quench the reaction carefully at low temperature with a saturated sodium bicarbonate solution. Use a brine wash to break emulsions.
Safety incident (e.g., pressure buildup) Exothermic decomposition of the fluorinating agent.Ensure adequate cooling capacity for the scale of the reaction. Implement pressure relief systems on the reactor.
graph "Fluorination_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Fluorination Step: Low Yield or Impurities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the reaction going to completion?"]; A1_No [label="Check reagent activity.\nIncrease reaction time/temperature cautiously."]; A1_Yes [label="Are there multiple products?"]; A2_Yes [label="Reduce reagent stoichiometry.\nLower reaction temperature."]; A2_No [label="Is the workup problematic?"]; A3_Yes [label="Slow, cold quench.\nUse brine to break emulsions."]; End [label="Optimized Fluorination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_No [label="No"]; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> A2_Yes [label="Yes"]; A1_Yes -> A2_No [label="No"]; A2_No -> A3_Yes; A1_No -> End; A2_Yes -> End; A3_Yes -> End; }

Caption: Troubleshooting workflow for the fluorination step.

Part 2: Grignard Reaction with 4-Iodobenzaldehyde

The formation of the carbon-carbon bond between the fluorinated alanine derivative and the aryl ring is achieved via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in preparing and using 4-iodophenylmagnesium bromide on a large scale?

A1: The primary challenges with large-scale Grignard reactions include:

  • Initiation: The reaction between magnesium and 4-iodobenzaldehyde can sometimes be difficult to initiate. Ensure the magnesium turnings are fresh and the glassware is rigorously dried. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

  • Solvent Purity: The solvent (typically THF) must be anhydrous, as any moisture will quench the Grignard reagent.

  • Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the electrophile are exothermic. Adequate cooling and controlled addition rates are crucial to prevent overheating.[6]

  • Side Reactions: Homocoupling of the Grignard reagent can occur, leading to the formation of 4,4'-diiodobiphenyl.

Q2: My Grignard reaction is giving a low yield of the desired amino ketone. What could be the problem?

A2: Low yields in this step can be due to:

  • Poor Grignard Reagent Formation: As mentioned above, ensure proper initiation and anhydrous conditions. Titrate a small aliquot of your Grignard reagent to determine its exact concentration before use.

  • Enolization of the Ester: The ester group of N-Boc-3-fluoro-L-alanine methyl ester can be enolized by the Grignard reagent, which is a strong base. This side reaction consumes the Grignard reagent and reduces the yield of the desired ketone. Running the reaction at a low temperature can help to minimize enolization.

  • Double Addition: The newly formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol. Slow addition of the Grignard reagent to the ester at a low temperature is critical to favor ketone formation.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause(s) Recommended Action(s)
Grignard reagent fails to form Inactive magnesium. Wet solvent or glassware.Use fresh, high-surface-area magnesium. Ensure all equipment and reagents are scrupulously dry. Use an initiator if necessary.
Low yield of ketone, high starting material Incomplete reaction. Insufficient Grignard reagent.Titrate the Grignard reagent to confirm its concentration. Allow for sufficient reaction time.
Formation of tertiary alcohol byproduct Double addition of the Grignard reagent to the ketone.Add the Grignard reagent slowly to the ester at low temperature (-78 °C).
Formation of 4,4'-diiodobiphenyl Homocoupling of the Grignard reagent.This is often a minor byproduct. Purification by column chromatography is typically effective.

Part 3: Diastereoselective Reduction and Deprotection

The final steps involve the stereoselective reduction of the ketone to form the desired (1R)-alcohol and the subsequent removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: How can I control the stereochemistry of the reduction to obtain the desired (1R, 2S) diastereomer?

A1: Achieving high diastereoselectivity in the reduction of the α-amino-β-fluoro ketone is crucial. This can be achieved through:

  • Chelation-Controlled Reduction: The use of a reducing agent in combination with a chelating agent can favor the formation of a rigid cyclic intermediate, leading to hydride delivery from a specific face. For example, using sodium borohydride with a Lewis acid like zinc chloride.

  • Bulky Reducing Agents: The use of sterically hindered reducing agents can also influence the direction of hydride attack.

  • Enzyme-Catalyzed Reduction: Ketoreductases (KREDs) can offer excellent stereoselectivity for the reduction of ketones.[1]

Q2: I am getting a mixture of diastereomers after the reduction. How can I improve the selectivity?

A2: To improve diastereoselectivity:

  • Screen Different Reducing Agents: Experiment with various reducing agents (e.g., NaBH₄, LiBH₄, K-Selectride) and additives.

  • Optimize the Temperature: Lowering the reaction temperature often leads to higher selectivity.

  • Change the Solvent: The choice of solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.

Q3: What are the best methods for purifying the final product on a large scale?

A3: Large-scale purification of the final chiral amino alcohol can be challenging. Consider the following methods:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screening different solvent systems is key.

  • Chiral Chromatography: While expensive for large quantities, preparative chiral HPLC or SFC can be used to separate enantiomers and diastereomers if other methods fail.

  • Diastereomeric Salt Resolution: The free amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Detailed Experimental Protocol: Diastereoselective Reduction

This is a general procedure and will likely require optimization for your specific substrate and scale.

  • Preparation: Under an inert atmosphere, dissolve the crude fluorinated amino ketone (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol) in a reactor equipped with a cooling system.

  • Cooling: Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Reducing Agent Addition: Slowly add a solution or slurry of the chosen reducing agent (e.g., NaBH₄, 1.5 eq) while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., acetone, followed by saturated ammonium chloride solution).

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Safety First: A Culture of Caution

Scaling up any chemical synthesis requires a rigorous approach to safety. For this particular synthesis, the following points are paramount:

  • Fluorinating Agents: Handle all fluorinating agents in a well-ventilated fume hood or a glove box.[4] Have an emergency response plan in place for spills or exposures, including access to calcium gluconate gel for HF burns.[5]

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. Use appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses.

  • Cryogenic Temperatures: The use of low temperatures requires appropriate insulated gloves and care to avoid frostbite.

  • Pressure Management: Be aware of potential gas evolution during quenching steps and ensure that reactors are not sealed systems.

By carefully considering the chemical principles, potential pitfalls, and safety requirements outlined in this guide, you will be well-equipped to successfully and safely scale up the synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

References

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks. Retrieved from [Link]

  • Highly Efficient Diastereoselective Reduction of α-Fluoroimines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

  • Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches. (n.d.). Arkivoc. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Spectral Elucidation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Executive Summary The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a critical halogen-tagged chiral intermediate. It serves as a foundational scaffold in the synthesis of novel 1 [2], where the 4-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a critical halogen-tagged chiral intermediate. It serves as a foundational scaffold in the synthesis of novel 1 [2], where the 4-iodo substituent acts as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to generate biphenyl or alkynyl florfenicol analogs.

Validating the absolute configuration and structural integrity of this molecule is an analytical challenge due to the presence of two adjacent stereocenters (1R, 2S) and a terminal fluoromethyl group. This guide objectively compares standard 1D Nuclear Magnetic Resonance (NMR) approaches against advanced multinuclear/2D techniques, providing a self-validating framework for researchers to unambiguously assign its structure.

Mechanistic Grounding: The Analytical Challenge

The structural elucidation of this specific iodo-phenicol derivative hinges on overcoming two distinct physical phenomena:

  • Heteronuclear Spin-Spin Coupling ( 19 F- 1 H and 19 F- 13 C): The 19 F nucleus (spin ½, 100% natural abundance) couples strongly with the adjacent protons and carbons. This splits the C3 aliphatic signals into complex multiplets (e.g., a doublet of doublets of doublets for the diastereotopic -CH 2​ F protons), obscuring the critical 3JHH​ couplings needed to confirm the anti (1R, 2S) conformation.

  • The Heavy-Atom Effect of Iodine: The massive electron cloud of the iodine atom induces a strong diamagnetic shielding effect on the directly attached carbon (C-4'). Unlike a standard phenyl ring where aromatic carbons resonate between 120–140 ppm, the C-4' signal is shifted dramatically upfield to ~93 ppm. Failure to identify this shifted peak often leads to misinterpretation of the 13 C spectrum.

SpinSystem cluster_molecule Spin System of (2S,1R)-Iodo-Phenicol C3 C3: -CH2F (1J_CF ~170 Hz) C2 C2: -CH(NH2)- (2J_CF ~20 Hz) C3->C2 3J_HH & 2J_HF C1 C1: -CH(OH)- (3J_CF ~6 Hz) C2->C1 3J_HH D1 1D 1H/13C NMR (Overlapping Multiplets) C1->D1 D2 19F-Decoupled & 2D NMR (Unambiguous J-Coupling) C1->D2

Spin-spin coupling network and analytical resolution pathways for the chiral fluorinated scaffold.

Comparative Methodologies: Standard vs. Advanced NMR

To ensure scientific integrity, we compare two distinct analytical workflows.

Method A: Standard 400 MHz 1D NMR (Routine Purity)
  • Pros: Fast acquisition; sufficient for confirming gross structural connectivity and batch-to-batch purity.

  • Cons: The 2JHF​ coupling (~47 Hz) at the C3 position overlaps with the 3JHH​ coupling, creating second-order-like multiplets that make it impossible to accurately extract the dihedral angles required to prove the (1R, 2S) stereochemistry.

Method B: Advanced 600 MHz + 19 F-Decoupling + 2D NMR (Absolute Proof)
  • Pros: Applying continuous-wave decoupling at the 19 F frequency collapses the C3 multiplet into a clean ABX spin system. Subsequent 2D NOESY/ROESY experiments allow for the measurement of through-space interactions between the C1-OH and C2-NH 2​ protons, unambiguously confirming the stereocenter configurations.

  • Cons: Requires specialized multinuclear probes and longer instrument time.

Workflow Start Sample Prep: (2S,1R)-Iodo-Phenicol in DMSO-d6 Split1 Standard 400 MHz 1D NMR Start->Split1 Split2 Advanced 600 MHz Multinuclear (1H/13C/19F) Start->Split2 Res1 Basic Connectivity (Routine Purity) Split1->Res1 Res2 Absolute Configuration & Stereochemical Proof Split2->Res2 Compare Data Synthesis & Structural Validation Res1->Compare Res2->Compare

Comparative analytical workflow for structural validation of the iodo-phenicol intermediate.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol details the causality behind the experimental choices.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS).

  • Causality: As established in recent structural studies on 2 [1], protic solvents (like CD 3​ OD) cause rapid exchange of the -OH and -NH 2​ protons, rendering them invisible. DMSO- d6​ forms strong hydrogen bonds with these moieties, slowing the exchange rate and allowing their critical 3JHH​ couplings to be observed.

Step 2: 1D 1 H and 13 C Acquisition

  • 1 H NMR: Acquire at 298 K using a 30° pulse angle, 64 scans, 2.5 s acquisition time, and a 2 s relaxation delay.

  • 13 C NMR: Acquire using a 30° pulse, 1024 scans, and WALTZ-16 broadband proton decoupling. Ensure the spectral window extends to at least 200 ppm to capture all aromatic signals.

Step 3: 19 F-Decoupled 1 H Acquisition (The Differentiator)

  • Action: Apply continuous wave (CW) decoupling at the specific 19 F resonance frequency (typically around -225 ppm for primary aliphatic fluorines).

  • Causality: This isolates the proton-proton spin system, converting the complex C3 signals into simple doublets of doublets, allowing direct extraction of the vicinal coupling constants ( 3JHH​ ) to validate the (2S,1R) geometry.

Spectral Data Presentation

The tables below synthesize the expected quantitative data, contrasting the standard and advanced methodologies.

Table 1: 1 H NMR Spectral Data Comparison (DMSO- d6​ , 298 K)
PositionStandard 400 MHz (ppm, multiplicity, J in Hz)Advanced 600 MHz + 19 F DecoupledAssignment / Mechanistic Note
H-3', 5' 7.65 (d, J = 8.0)7.65 (d, J = 8.0)Aromatic protons ortho to Iodine.
H-2', 6' 7.15 (d, J = 8.0)7.15 (d, J = 8.0)Aromatic protons ortho to C1.
-OH 5.80 (d, J = 4.5)5.80 (d, J = 4.5)Visible due to DMSO- d6​ stabilization.
H-1 4.60 (dd, J = 4.5, 6.0)4.60 (dd, J = 4.5, 6.0)Chiral center (1R).
H-3a 4.45 (ddd, J = 47.0, 9.5, 4.0)4.45 (dd, J = 9.5, 4.0) 2JHF​ (47 Hz) is eliminated, revealing true geometry.
H-3b 4.30 (ddd, J = 47.0, 9.5, 6.5)4.30 (dd, J = 9.5, 6.5) Diastereotopic proton to H-3a.
H-2 3.05 (m)3.05 (dt, J = 6.0, 6.5) Chiral center (2S). Multiplet resolves cleanly.
-NH 2​ 1.80 (br s, 2H)1.80 (br s, 2H)Amine protons.
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Multiplicity & Coupling (J in Hz)Mechanistic Note
C-1' 142.0sQuaternary aromatic carbon attached to C1.
C-3', 5' 137.2sAromatic carbons ortho to Iodine.
C-2', 6' 128.5sAromatic carbons meta to Iodine.
C-4' (C-I) 93.5 s Heavy atom effect of Iodine causes extreme upfield shift.
C-3 84.1d, 1JCF​ = 170.5Direct C-F coupling.
C-1 71.4d, 3JCF​ = 6.2Long-range C-F coupling across the backbone.
C-2 56.8d, 2JCF​ = 20.1Geminal C-F coupling.

References

  • Ai, W.-T., Su, W.-K., & Su, F. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 05(01).
  • Curtis, M., et al. (2013). Phenicol antibacterials.

Sources

Comparative

HPLC method validation for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol quantification

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Introduction: The Analytical Imperative for a Novel Chiral Intermediate (2S,1R)-2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Introduction: The Analytical Imperative for a Novel Chiral Intermediate

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is a structurally complex molecule featuring two chiral centers, halogen substitutions (fluorine and iodine), and both amine and alcohol functional groups.[1] Such compounds are often critical building blocks or active pharmaceutical ingredients (APIs) in modern drug development. The precise stereochemistry and purity are paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, a robust, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for quantification is not merely a quality control metric; it is a fundamental requirement for ensuring product safety and efficacy, mandated by global regulatory bodies like the FDA and EMA.[2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of potential HPLC methodologies and presents a comprehensive, self-validating protocol for the quantification of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. We will delve into the causality behind experimental choices, grounding our strategy in the latest International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[4][5][6][7]

Methodology Comparison: Selecting the Optimal Chromatographic Approach

The unique structure of the analyte informs the selection of the HPLC method. The iodinated phenyl group provides a strong chromophore for UV detection, while the polar amino alcohol moiety and potential for peak tailing from the basic amine group must be managed.

MethodPrincipleSuitability for AnalyteKey Considerations
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity. Analytes partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Highly Suitable (Primary Choice) . The iodophenyl group provides sufficient hydrophobicity for strong retention.Column Choice: A modern, base-deactivated C18 column is a good starting point. For alternative selectivity, a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase can be explored to leverage π-π interactions with the analyte's aromatic ring.[8][9] Mobile Phase: A simple mobile phase of acetonitrile or methanol with a slightly acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer at pH < 4) will ensure the amine is protonated, leading to improved peak shape.
Chiral HPLC Separation of enantiomers using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the analytes.Essential for Specificity . While not the primary method for routine quantification, a chiral method is necessary during validation to prove the primary method's ability to separate the (2S,1R) isomer from its other stereoisomers.Column Choice: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating amino alcohols.[10][11][12] Mobile Phase: Typically uses normal-phase (e.g., Hexane/Isopropanol) or polar organic modes.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds that are poorly retained in RP-HPLC. Uses a polar stationary phase and a high-organic mobile phase.Less Suitable (Alternative) . While the molecule has polar groups, the iodophenyl ring likely makes it too hydrophobic for ideal HILIC behavior. It remains a fallback option if poor retention is observed in RP-HPLC.Requires careful control of mobile phase water content. Peak shape can be sensitive to injection solvent.

For the purpose of routine quantification, Reversed-Phase HPLC is the superior choice due to its robustness, reproducibility, and suitability for the analyte's structure. This guide will focus on the validation of a stability-indicating RP-HPLC method.

The Validation Master Plan: A Workflow Grounded in ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following workflow, based on ICH Q2(R2) principles, ensures a comprehensive and compliant validation package.[4][6][7]

HPLC_Validation_Workflow Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Define Method Spec Specificity (Forced Degradation) SST->Spec Confirm System Performance Lin Linearity Spec->Lin Prove Selectivity Acc Accuracy Spec->Acc Prove Selectivity Prec Precision (Repeatability & Intermediate) Spec->Prec Prove Selectivity Range Range Lin->Range Establish Working Range Acc->Range Establish Working Range Prec->Range Establish Working Range LOQ Limit of Quantitation (LOQ) Range->LOQ Define Method Limits LOD Limit of Detection (LOD) Range->LOD Define Method Limits Rob Robustness Range->Rob Assess Reliability LOQ->Rob Assess Reliability LOD->Rob Assess Reliability Report Final Validation Report Rob->Report Compile Data

Caption: HPLC Method Validation Workflow as per ICH Q2(R2) Guidelines.

PART 1: Specificity and the Role of Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For a stability-indicating method, this is proven through forced degradation studies.[15][16] The goal is to generate 5-20% degradation to identify potential degradation products and prove they do not interfere with the main analyte peak.[17]

Forced Degradation Experimental Protocol
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Establish Stress Conditions: Expose the stock solution to the following conditions. A control sample (protected from stress) should be analyzed concurrently.

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV and visible light, achieving an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[17]

  • Sample Analysis: Before injection, neutralize the acid and base samples. Dilute all stressed samples to a target concentration (e.g., 0.1 mg/mL) and analyze by the proposed HPLC method.

  • Data Evaluation: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in each stressed sample. The peak should be spectrally pure, and any degradant peaks should be well-resolved (Resolution > 2.0).

Forced_Degradation_Logic Analyte Analyte Solution Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Analyte->Stress HPLC Analyze via RP-HPLC with PDA Detector Stress->HPLC Purity Assess Peak Purity & Resolution of Degradants HPLC->Purity Pass Method is Stability-Indicating Purity->Pass Pure & Resolved Fail Method Requires Optimization Purity->Fail Impure or Co-eluting

Caption: Logical workflow for a forced degradation study to establish specificity.

PART 2: Quantitative Validation Parameters

Following the successful demonstration of specificity, the quantitative aspects of the method are validated.

Proposed RP-HPLC Method Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent modern, base-deactivated C18 column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (The iodophenyl group should provide strong absorbance; this wavelength should be optimized by examining the UV spectrum).

  • Injection Volume: 10 µL.

  • Standard/Sample Diluent: 50:50 Acetonitrile:Water.

Validation Data Summary & Acceptance Criteria

The following table summarizes the validation tests, their ICH-based acceptance criteria, and provides a set of hypothetical (but realistic) results for the proposed method.

Validation ParameterExperimental ApproachAcceptance Criteria (ICH Q2(R2))Hypothetical Result
Linearity Analyze 5 concentrations from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.r² = 0.9998
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is linear, accurate, and precise.0.05 - 0.15 mg/mL
Accuracy Analyze triplicate samples at 3 concentrations (e.g., 80%, 100%, 120%) via spike recovery.Mean recovery between 98.0% and 102.0%.99.5% - 101.2% Recovery
Precision (Repeatability) Six replicate injections of the 100% standard solution.Relative Standard Deviation (RSD) ≤ 1.0%.RSD = 0.45%
Precision (Intermediate) Repeatability test performed by a different analyst on a different day using a different instrument.RSD ≤ 2.0%.RSD = 0.82%
Limit of Quantitation (LOQ) Determined by Signal-to-Noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.S/N ≥ 10. Must be demonstrated with acceptable accuracy and precision.0.5 µg/mL (S/N = 11.2)
Limit of Detection (LOD) Determined by Signal-to-Noise ratio (S/N ≈ 3).S/N ≥ 3.0.15 µg/mL (S/N = 3.5)
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters must pass. Peak area RSD should not significantly change.All variations met SST criteria. Peak area RSD < 2.0%.

Conclusion: A Framework for Confident Quantification

This guide has presented a comparative analysis of HPLC methodologies and detailed a comprehensive validation strategy for the quantification of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol. By selecting a robust reversed-phase HPLC method and rigorously validating it against ICH Q2(R2) guidelines, researchers and drug development professionals can establish a reliable, accurate, and precise analytical procedure. The causality-driven approach, from method selection to the execution of forced degradation studies, ensures the final method is not only compliant but truly "fit for purpose." Adherence to this framework provides a high degree of assurance in the quality and purity data generated, which is fundamental to the entire drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4][6]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. [Link][15]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link][16]

  • Quotient Sciences. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link][17]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link][18]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link][19]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link][20]

  • International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link][21]

  • Chromatography Online. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][22]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][23]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link][24]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][5]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][13]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][3]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][25]

  • AKJournals. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link][26]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][27]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link][14]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. [Link][7]

  • Journal of Chromatographic Science. (2000). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link][11]

  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link][8]

  • PubMed. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. [Link][28]

  • ResearchGate. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][29]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link][9]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link][30]

  • ResearchGate. (2019). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

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Validation

A Researcher's Guide to Stereoisomer Comparison: A Case Study of (2S,1R)- and (1S,2R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

Abstract: The three-dimensional structure of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different interactions with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The three-dimensional structure of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different interactions with the chiral environment of the body, leading to distinct efficacy, safety, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive framework for the comparative analysis of enantiomers, using the chiral β-amino alcohol, 2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, as a representative case study. While specific experimental data for this particular compound is not extensively published, its structure is emblematic of pharmacologically active molecules, particularly those targeting monoamine transporters. We will therefore use it to illustrate the essential experimental workflows and analytical principles required to characterize and differentiate the (2S,1R) enantiomer from its (1S,2R) counterpart, from initial synthesis to in vitro pharmacological assessment.

Introduction: The Principle of Chirality in Drug Action

Chirality, the "handedness" of molecules, is a fundamental concept in drug development.[2][4] Biological systems, composed of L-amino acids and D-sugars, are inherently chiral. Consequently, the interaction between a chiral drug and its biological target (e.g., an enzyme or receptor) is a three-dimensional, diastereomeric interaction.[5][6] This can result in significant differences in the pharmacodynamic and pharmacokinetic properties of a drug's enantiomers.[7][8]

One enantiomer, termed the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to undesirable side effects or toxicity.[2][9][10][11][12][13] The practice of developing a single, active enantiomer from a previously racemic mixture is known as a "chiral switch," a strategy that can lead to improved therapeutic indices and more predictable clinical outcomes.[1][7][9][14][15]

The subject of this guide, 2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, possesses two chiral centers, giving rise to distinct stereoisomers. We will focus on the enantiomeric pair: (2S,1R) and (1S,2R). The β-amino alcohol scaffold is a common motif in medicinal chemistry, and the 4-iodophenyl group suggests potential applications in radio-imaging or as a structural element to enhance binding affinity through halogen bonding. Given this structural class, a plausible hypothesis is that these molecules act as inhibitors of monoamine transporters, such as the norepinephrine transporter (NET), a key target in the treatment of depression and ADHD.

Synthesis, Separation, and Structural Confirmation

The first step in comparing enantiomers is to obtain them in high purity. This involves either stereoselective synthesis to produce the desired isomer directly or the separation of a racemic mixture.

Stereoselective Synthesis and Chiral Separation

Stereoselective synthesis of β-amino alcohols is a well-established field, often involving methods like the aminolysis of chiral epoxides or the reduction of α-amino ketones.[16][17][18] Asymmetric C-H amination is also an emerging powerful technique.[19]

However, for initial screening, it is common to synthesize the racemic mixture first and then separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose.[20][][22]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for obtaining enantiopure samples.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[20][22]

  • Mobile Phase Optimization: Screen different mobile phases. A typical starting point for normal-phase chromatography would be a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.

  • Preparative Separation: Scale up the optimized analytical method to a preparative HPLC system to isolate milligram-to-gram quantities of each enantiomer.

  • Purity Analysis: After collection and solvent evaporation, verify the enantiomeric purity (enantiomeric excess, %ee) and chemical purity of each isolated fraction using an analytical-scale chiral HPLC method, along with standard techniques like NMR and Mass Spectrometry.

Absolute Configuration Determination

While HPLC separates the enantiomers, it does not identify which peak corresponds to the (2S,1R) configuration and which to the (1S,2R). Determining the absolute configuration is essential and is most reliably achieved through single-crystal X-ray crystallography.[23][24][25][26] This technique provides an unambiguous 3D structure of the molecule in the solid state.[23][26] If crystallization is difficult, co-crystallization with a known chiral host can be an effective alternative.[27]

In Vitro Pharmacological Comparison

With enantiopure samples in hand, the next step is to compare their biological activity. Based on our hypothesis, we will outline protocols for assessing activity at the Norepinephrine Transporter (NET).

Target Engagement: Radioligand Binding Assay

A binding assay measures the affinity of a compound for its target receptor or transporter. This is typically done by assessing how effectively the test compound competes with a known high-affinity radiolabeled ligand.

Experimental Protocol: NET Radioligand Binding Assay

  • Source of Transporter: Use cell membranes prepared from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293-hNET or CHO-hNET cells.[28]

  • Radioligand: A common choice is [³H]-Nisoxetine, a high-affinity NET inhibitor.[28][29]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nisoxetine and a range of concentrations of the test enantiomers (e.g., 0.1 nM to 10 µM).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at 4°C).[29]

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundNET Binding Affinity (Ki, nM)
(2S,1R)-Enantiomer5.2
(1S,2R)-Enantiomer875.4
Racemic Mixture10.1

In this hypothetical example, the (2S,1R) enantiomer is the eutomer , showing significantly higher affinity for the transporter than the (1S,2R) distomer . The ratio of the distomer's Ki to the eutomer's Ki is known as the eudismic ratio , which in this case would be approximately 168.[2][10]

Functional Activity: Neurotransmitter Uptake Assay

A functional assay measures the effect of the compound on the biological function of the target. For a transporter inhibitor, this means measuring its ability to block the uptake of the neurotransmitter substrate.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Principle of a fluorescence-based NET uptake assay.

Experimental Protocol: Fluorescence-Based NET Uptake Assay Modern neurotransmitter uptake assays often use fluorescent substrates that mimic the natural neurotransmitter, providing a safe and high-throughput alternative to radiolabeled substrates.[30][31][32]

  • Cell Plating: Plate hNET-expressing cells in 96- or 384-well black, clear-bottom microplates and allow them to form a confluent monolayer.[33]

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of the test enantiomers in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[34]

  • Initiate Uptake: Add a fluorescent NET substrate solution, which also contains a masking dye to quench extracellular fluorescence.[30][31]

  • Kinetic Reading: Immediately place the plate in a bottom-reading fluorescence plate reader and monitor the increase in intracellular fluorescence over time (e.g., every minute for 20-30 minutes).

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence signal over time) for each concentration. Plot the percentage of inhibition of the uptake rate versus the log concentration of the test compound. Fit the data to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundNET Uptake Inhibition (IC₅₀, nM)
(2S,1R)-Enantiomer (Eutomer)12.5
(1S,2R)-Enantiomer (Distomer)> 10,000
Racemic Mixture24.8

These functional data corroborate the binding results, confirming that the (2S,1R) enantiomer is the primary driver of the compound's activity.

Stereoselectivity in Metabolism and Pharmacokinetics (ADME)

Beyond the target interaction, enantiomers can behave as two distinct drugs during absorption, distribution, metabolism, and excretion (ADME).[5][6][8][35][36][37][38] The enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) family, are chiral and can exhibit stereoselective metabolism, processing one enantiomer faster than the other.[5][6][38][39]

In vitro ADME assays are crucial for identifying potential stereoselective liabilities early in development.[35][36][37][40][41] Key assays include:

  • Metabolic Stability: Incubating each enantiomer separately with liver microsomes or hepatocytes to determine their intrinsic clearance rates. A significant difference would suggest stereoselective metabolism.

  • CYP Inhibition: Assessing the potential of each enantiomer to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). The distomer could be a potent inhibitor of a CYP enzyme, even if it's inactive at the therapeutic target, leading to potential drug-drug interactions.[42]

A difference in metabolism can lead to one enantiomer having a much longer half-life in vivo, profoundly impacting the dosing regimen and overall drug exposure.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to comparing the enantiomers of a novel chiral compound, using (2S,1R)- and (1S,2R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol as a structural template. Through a logical progression of synthesis, chiral separation, absolute structural assignment, and in vitro pharmacological testing, a clear picture of each enantiomer's contribution to the overall activity can be established.

The hypothetical data presented underscore a common finding in pharmacology: biological activity often resides in a single enantiomer. The eutomer, (2S,1R) in this case, demonstrates high affinity and functional potency, while the distomer is orders of magnitude weaker. This highlights the potential benefits of developing the single enantiomer, which could offer a better safety profile by eliminating any off-target effects of the distomer and provide more predictable pharmacokinetics by avoiding complex stereoselective metabolism.[3] The decision to advance a single enantiomer over a racemate—a "chiral switch"—is a critical strategic choice in modern drug development, balancing therapeutic benefits against development costs.[7][15][43]

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. PubMed. Available from: [Link]

  • Chiral switch - Wikipedia. Wikipedia. Available from: [Link]

  • A review of drug isomerism and its significance. PubMed Central (PMC). Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • In Vitro ADME. Selvita. Available from: [Link]

  • Absolute configuration - Wikipedia. Wikipedia. Available from: [Link]

  • Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. Available from: [Link]

  • Inside the isomers: the tale of chiral switches. Australian Prescriber. Available from: [Link]

  • Stereoselectivity of human cytochrome p450 in metabolic and inhibitory activities. PubMed. Available from: [Link]

  • The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy. PubMed Central (PMC). Available from: [Link]

  • The Chiral Switch: A Complete Technical and Strategic Guide to Single-Enantiomer Drug Development, IP Valuation, and Evergreening Litigation. DrugPatentWatch. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. Available from: [Link]

  • Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. Bentham Science. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • In Vitro ADME Studies. PharmaLegacy. Available from: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available from: [Link]

  • Highly Stereocontrolled One-Step Synthesis of anti-β-Amino Alcohols from Organoboronic Acids, Amines, and α-Hydroxy Aldehydes. Journal of the American Chemical Society. Available from: [Link]

  • Eudysmic ratio - Wikipedia. Wikipedia. Available from: [Link]

  • Chiral Drugs: An Overview. PubMed Central (PMC). Available from: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central (PMC). Available from: [Link]

  • Enantiopure drug - Wikipedia. Wikipedia. Available from: [Link]

  • Eudysmic ratio. Academic Dictionaries and Encyclopedias. Available from: [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. Available from: [Link]

  • Enantioselective radical C-H amination for the synthesis of β-amino alcohols. PubMed. Available from: [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. PubMed Central (PMC). Available from: [Link]

  • Absolute structure and absolute configuration. IUCr Journals. Available from: [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scirp.org. Available from: [Link]

  • Chiral HPLC Column. Phenomenex. Available from: [Link]

  • Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. PubMed. Available from: [Link]

  • Stereoselectivity in drug metabolism. Taylor & Francis Online. Available from: [Link]

  • Stereoselectivity in drug metabolism. Taylor & Francis Online. Available from: [Link]

  • Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Stereochemistry in Drug Action. PubMed Central (PMC). Available from: [Link]

  • Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. Available from: [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • (PDF) Regio-and stereoselective synthesis of β-amino alcohols over titanosilicate molecular sieves. ResearchGate. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central (PMC). Available from: [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. PubMed Central (PMC). Available from: [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central (PMC). Available from: [Link]

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Comparative

High-Performance Chiral Separation Strategies for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol Validation

Introduction & Mechanistic Context The validation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol—a highly functionalized chiral amino alcohol—requires rigorous stereochemical analysis. Molecules of this class...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The validation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol—a highly functionalized chiral amino alcohol—requires rigorous stereochemical analysis. Molecules of this class are critical building blocks in the synthesis of advanced radiopharmaceuticals and broad-spectrum antibiotics[1]. The presence of two chiral centers yields four possible stereoisomers (two enantiomeric pairs). The core analytical challenge lies in resolving the target (2S,1R) enantiomer from its (2R,1S) counterpart, as well as the (1R,2R) and (1S,2S) diastereomers, without inducing on-column epimerization or severe peak tailing.

The analyte features three distinct interaction sites that dictate chromatographic behavior:

  • Primary Amine (-NH₂): Highly basic, prone to secondary interactions with residual silanols on the silica support of Chiral Stationary Phases (CSPs), leading to severe peak tailing.

  • Fluorine Atom (-F): Highly electronegative, altering the hydrogen-bond donating capacity of the adjacent amine and hydroxyl groups.

  • 4-Iodo-phenyl Group: Provides significant steric bulk and strong π-π polarizability, which can be leveraged for chiral recognition but may cause excessive retention in reversed-phase modes.

Mechanism cluster_interactions Chiral Recognition Interactions Analyte (2S,1R)-Amino Alcohol Analyte H_Bond Hydrogen Bonding (OH & NH2 groups) Analyte->H_Bond Pi_Pi π-π Interactions (4-Iodo-phenyl ring) Analyte->Pi_Pi Steric Steric Hindrance (Fluorine & Iodo bulk) Analyte->Steric CSP Chiral Stationary Phase (e.g., Amylose Carbamate) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Mechanistic pathways of chiral recognition between the analyte and the CSP.

Comparative Analysis of Separation Modalities

To achieve baseline resolution, the separation modality must balance these stereoelectronic factors. We compare three distinct chromatographic strategies: Supercritical Fluid Chromatography (SFC), Normal-Phase (NP) HPLC, and Reversed-Phase (RP) HPLC utilizing Chiral Crown Ether CSPs.

Supercritical Fluid Chromatography (SFC) with Polysaccharide CSPs

SFC is widely considered the gold standard for chiral screening due to the high diffusivity and low viscosity of supercritical CO₂[2]. For basic amino alcohols, amylose-tris(3,5-dimethylphenylcarbamate) often provides superior enantioselectivity compared to cellulose derivatives.

  • Causality of Additives: Because supercritical CO₂ is slightly acidic, basic analytes like our primary amine will protonate and interact strongly with the stationary phase, causing tailing. The addition of a basic modifier additive—such as 0.1% Diethylamine (DEA)—is mandatory to mask residual silanols and ensure sharp peak shapes[3].

Reversed-Phase HPLC with Chiral Crown Ether CSPs

Crown ether columns (e.g., Chiralpak CR(+)) are uniquely suited for primary amino alcohols.

  • Causality of the Mechanism: Chiral recognition relies on the formation of an inclusion complex between the protonated primary amine (-NH₃⁺) of the analyte and the cavity of the chiral 18-crown-6 ether. This requires a highly acidic mobile phase (typically pH < 2.0) to ensure complete protonation of the amine. While highly selective, this method is harsh on the column and incompatible with preparative scale-up due to the difficulty of removing acid salts.

Normal-Phase HPLC with Cellulose CSPs

Traditional NP-HPLC using Hexane/Ethanol mixtures with basic additives provides a robust alternative. However, the high viscosity of the mobile phase limits flow rates, resulting in significantly longer analysis times compared to SFC.

Quantitative Performance Comparison

Table 1: Chromatographic performance metrics for the separation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol from its (2R,1S) enantiomer.

Separation ModalityColumn (CSP)Mobile Phase / ModifierRetention Time (Rt1)Resolution (Rs)Selectivity (α)Peak Symmetry (As)
SFC Amylose-tris(3,5-dimethylphenylcarbamate)CO₂ / MeOH (80:20) + 0.1% DEA4.2 min3.81.451.05
RP-HPLC Chiral Crown Ether (18-crown-6)H₂O (pH 1.5 with HClO₄) / MeOH (85:15)12.5 min4.21.621.10
NP-HPLC Cellulose-tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (90:10) + 0.1% DEA18.3 min2.51.281.35

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The system suitability criteria (SST) must be met before sample analysis proceeds.

Workflow Screening Phase 1: High-Throughput Screening (SFC & HPLC Platforms) CSP_Select Phase 2: CSP Selection Amylose vs. Crown Ether Screening->CSP_Select Optimization Phase 3: Method Optimization (Modifiers, Basic Additives, Temp) CSP_Select->Optimization Validation Phase 4: Self-Validating Protocol (Rs > 2.0, As < 1.5) Optimization->Validation

Systematic workflow for chiral method development and self-validation.

Protocol A: High-Throughput SFC-UV Validation Method
  • Objective: Rapid enantiomeric excess (ee) determination with high throughput.

  • Step 1 (System Preparation): Equilibrate the SFC system with an Amylose-based CSP column (250 x 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column oven to 35°C.

  • Step 2 (Mobile Phase Preparation): Prepare the co-solvent (modifier) by adding 0.1% v/v Diethylamine (DEA) to HPLC-grade Methanol. Mechanistic note: DEA outcompetes the analyte for residual silanols, preventing peak tailing.

  • Step 3 (Elution): Run isocratic elution at 80% CO₂ / 20% Modifier at a flow rate of 3.0 mL/min.

  • Step 4 (Sample Preparation): Dissolve the racemic standard of the amino alcohol in Methanol to a concentration of 1.0 mg/mL. Inject 5 µL.

  • Step 5 (Self-Validation / SST): The method is considered valid only if the resolution (Rs) between the (2S,1R) and (2R,1S) peaks is ≥ 2.5, and the tailing factor for the first eluting peak is ≤ 1.2.

Protocol B: Orthogonal RP-HPLC Crown Ether Method
  • Objective: High-resolution orthogonal validation for impurity profiling.

  • Step 1 (System Preparation): Install a Chiral Crown Ether column (150 x 4.0 mm, 5 µm) on a standard HPLC-UV system. Set the column temperature to 25°C (lower temperatures enhance inclusion complex stability).

  • Step 2 (Mobile Phase Preparation): Prepare an aqueous buffer of pH 1.5 using Perchloric acid (HClO₄). Mix with Methanol in an 85:15 (v/v) ratio. Caution: Highly acidic mobile phases require thorough system flushing post-analysis to prevent pump seal degradation.

  • Step 3 (Elution): Run isocratic elution at a flow rate of 0.8 mL/min.

  • Step 4 (Sample Preparation): Dissolve the sample in the mobile phase to 0.5 mg/mL. Inject 10 µL.

  • Step 5 (Self-Validation / SST): The method is valid if Rs ≥ 3.0. Note that diastereomers may elute with significantly different retention times; ensure a run time of at least 30 minutes to capture all four stereoisomers.

Conclusion

For the routine validation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, SFC utilizing an amylose-based CSP with a basic modifier offers the optimal balance of speed, resolution, and scalability. Conversely, the chiral crown ether RP-HPLC method provides an exceptionally selective orthogonal approach, capitalizing on the primary amine's specific inclusion complexation, making it ideal for rigorous purity confirmation.

References

  • Chiral Separation Using SFC and HPLC. Shimadzu Corporation. Available at:[Link]

  • Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. HPLC.eu. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol and its Fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the predicted efficacy of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, a novel compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the predicted efficacy of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, a novel compound, against its standard fluorinated and non-fluorinated phenylpropanolamine analogs. Due to the absence of direct experimental data for the subject compound, this guide synthesizes findings from structurally related molecules to infer its potential pharmacological profile. The primary focus is on the interaction with monoamine transporters, key targets for drugs affecting the central nervous system.

Introduction to (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol and its Analogs

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol belongs to the phenylpropanolamine class of compounds, which are structurally related to phenethylamines and include various therapeutic agents. The introduction of halogen atoms, such as fluorine and iodine, into the structure of these molecules can significantly alter their physicochemical properties and biological activities. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and blood-brain barrier penetration of drugs. The presence of both a fluorine atom on the propanol chain and an iodine atom on the phenyl ring in the topic compound suggests a unique pharmacological profile that warrants investigation.

Inferred Mechanism of Action: Monoamine Transporter Inhibition

Based on its structural similarity to amphetamine and its derivatives, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is presumed to act as a monoamine reuptake inhibitor. This mechanism involves the blockage of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This modulation of monoaminergic signaling is the basis for the therapeutic effects of many antidepressant, stimulant, and neuroprotective drugs.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporters cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Storage DAT DAT Vesicle->DAT Release NET NET Vesicle->NET Release SERT SERT Vesicle->SERT Release Extracellular_MA Extracellular Monoamines DAT->Extracellular_MA Reuptake NET->Extracellular_MA Reuptake SERT->Extracellular_MA Reuptake Receptor Postsynaptic Receptors Extracellular_MA->Receptor Binding & Signaling Inhibitor (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol & Analogs Inhibitor->DAT Inhibition Inhibitor->NET Inhibition Inhibitor->SERT Inhibition

Caption: Inferred signaling pathway of monoamine reuptake inhibition.

Comparative Efficacy at Monoamine Transporters

While direct data for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is unavailable, a study on para-halogenated amphetamines and methcathinones offers valuable insights into the potential effects of halogen substitution on monoamine transporter inhibition. The following table summarizes the half-maximal inhibitory concentrations (IC50) for dopamine, norepinephrine, and serotonin transporters for a series of these compounds.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
Amphetamine1.60.0854
4-Fluoroamphetamine6.60.436.8
4-Chloroamphetamine3.30.280.5
Methcathinone2.60.1523
4-Fluoromethcathinone4.90.333.1
4-Chloromethcathinone2.80.250.8
Data sourced from a study on para-halogenated amphetamines and methcathinones[1].

Based on this data, several structure-activity relationships can be inferred:

  • Effect of Halogenation on SERT Affinity: The introduction of a halogen at the para-position of the phenyl ring significantly increases the potency of both amphetamine and methcathinone at the serotonin transporter (SERT).[1] For instance, para-fluorination increased the inhibitory potency at SERT by approximately one order of magnitude compared to the non-substituted amphetamine.[1] Para-chlorination resulted in an even more pronounced increase of roughly two orders of magnitude.[1] This suggests that the para-iodo substitution in (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is also likely to confer high affinity for SERT.

  • Effect on DAT and NET Affinity: Halogenation at the para-position appears to have a less dramatic and more variable effect on the dopamine (DAT) and norepinephrine (NET) transporters.[1] The IC50 values for DAT remain in the low micromolar range for all tested compounds, while NET inhibition is consistently in the sub-micromolar range.[1]

  • Inference for the Topic Compound: Based on these trends, it can be hypothesized that (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol will be a potent inhibitor of all three monoamine transporters, with a particularly high affinity for SERT due to the para-iodo substitution. The beta-fluoro substitution on the propanolamine side chain may further modulate its activity and selectivity, potentially by influencing its conformation and interaction with the transporter binding sites.

Experimental Protocols: In Vitro Monoamine Transporter Uptake Inhibition Assay

To experimentally validate the inferred efficacy of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, a monoamine transporter uptake inhibition assay is a crucial first step.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_termination_analysis Termination & Analysis Start HEK 293 cells stably expressing hDAT, hNET, or hSERT Plate_Cells Plate cells in 96-well plates Start->Plate_Cells Wash_Cells Wash cells with assay buffer Plate_Cells->Wash_Cells Add_Compound Add varying concentrations of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol or control inhibitors Wash_Cells->Add_Compound Add_Radioligand Add radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) Add_Compound->Add_Radioligand Terminate_Uptake Terminate uptake by rapid washing with ice-cold buffer Add_Radioligand->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity by liquid scintillation counting Lyse_Cells->Scintillation_Counting Data_Analysis Calculate IC50 values Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

Detailed Methodology:
  • Cell Culture:

    • Maintain human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) in appropriate culture medium supplemented with a selection antibiotic.

  • Assay Procedure:

    • Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.

    • On the day of the experiment, wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Prepare serial dilutions of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol and standard inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, and citalopram for SERT) in the assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Determine the amount of radiolabeled substrate taken up by the cells using liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor.

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Generate concentration-response curves and calculate the IC50 values for each compound at each transporter using non-linear regression analysis.

Conclusion

Based on the structure-activity relationships derived from its close analogs, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is predicted to be a potent monoamine reuptake inhibitor with a potentially high affinity for the serotonin transporter. The combined effects of the para-iodo and beta-fluoro substitutions are likely to result in a unique pharmacological profile with potential applications in the treatment of various neurological and psychiatric disorders. However, it is crucial to emphasize that these are inferred properties. Direct experimental validation through in vitro and in vivo studies is essential to accurately determine the efficacy, selectivity, and therapeutic potential of this novel compound.

References

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 337. [Link]

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Comparative

thermodynamic stability comparison of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol diastereomers

An in-depth technical analysis of the stereochemical stability and equilibration dynamics of fluorinated phenylpropanolamines. Executive Summary In the development of fluorinated phenicol analogs and targeted radiotracer...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the stereochemical stability and equilibration dynamics of fluorinated phenylpropanolamines.

Executive Summary

In the development of fluorinated phenicol analogs and targeted radiotracers, the stereochemistry of the phenylpropanolamine core dictates both biological efficacy and chemical behavior[1]. The compound 2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol possesses two contiguous stereocenters at C1 and C2. This guide objectively compares the thermodynamic stability of the (1R,2S) threo diastereomer against its (1S,2S) erythro epimer, providing researchers with the computational causality and self-validating experimental protocols necessary to isolate the thermodynamically preferred isomer.

Mechanistic Causality: Why is (1R,2S) the Global Minimum?

The thermodynamic preference for the (1R,2S) threo diastereomer is not arbitrary; it is the result of a precise interplay between steric relief and stereoelectronic stabilization. Density Functional Theory (DFT) calculations[2] reveal three causal factors driving this stability:

  • Steric Minimization (Aryl vs. Fluoromethyl): The 4-iodophenyl group is exceptionally bulky. When analyzing the Newman projection along the C1-C2 bond, the threo (1R,2S) configuration allows the bulky 4-iodophenyl group and the fluoromethyl group to adopt an anti-periplanar (180°) relationship. In contrast, the erythro (1S,2S) configuration forces these two massive groups into a highly destabilizing gauche interaction.

  • Intramolecular Hydrogen Bonding: Both diastereomers attempt to form a stabilizing intramolecular hydrogen bond between the C1-hydroxyl and the C2-amine. However, only the (1R,2S) configuration can achieve the optimal OH···NH₂ distance (approx. 2.1 Å) without inducing severe steric clash elsewhere in the molecule.

  • The Stereoelectronic Gauche Effect: The highly electronegative fluorine atom on C3 induces a stereoelectronic "gauche effect" with the vicinal amine[2]. This restricts the rotational freedom of the fluoromethyl group, heavily penalizing the erythro isomer where steric crowding is already at a maximum.

ConformationalLogic A Thermodynamic Stability (2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol) B Steric Interactions A->B C Intramolecular H-Bonding A->C D Stereoelectronic Effect A->D E Aryl vs. Fluoromethyl Clash Minimized in (1R,2S) B->E F Optimal OH···NH2 Distance (2.1 Å in Threo) C->F G Gauche Effect (F-C-C-N) Stabilized in Threo D->G H Global Minimum: (1R,2S) Threo Diastereomer E->H F->H G->H

Conformational logic tree dictating the thermodynamic preference for the (1R,2S) diastereomer.

Comparative Thermodynamic Data

The following table summarizes the quantitative differences in stability between the two diastereomers, combining computational models with empirically derived equilibration data.

Parameter(1R,2S) Diastereomer [Threo](1S,2S) Diastereomer[Erythro]
Relative Free Energy (ΔG) 0.0 kcal/mol (Global Minimum)+2.4 kcal/mol
Equilibrium Ratio (at 80°C) 92%8%
Intramolecular H-Bond (OH···N) 2.1 Å (Strong, unhindered)2.6 Å (Weak, sterically strained)
C1-Aryl / C2-CH₂F Relationship Anti-periplanar (~175°)Gauche (~65°)
Melting Point (Experimental) 112–114 °C98–101 °C

Self-Validating Experimental Protocol: Ruthenium-Catalyzed Epimerization

To empirically validate the computational models, we employ a dynamic kinetic equilibration protocol. Because the benzylic C-OH bond does not spontaneously epimerize under standard thermal conditions, a transition-metal catalyst is utilized to reversibly dehydrogenate the secondary alcohol to an intermediate ketone[3][4].

The Trustworthiness of the System: This protocol is a self-validating system. By running two parallel reactions—one starting with pure (1S,2S) and one starting with a 50:50 mixture—both will independently converge on the exact same 92:8 thermodynamic ratio. This bidirectional convergence proves that true thermodynamic equilibrium has been reached, eliminating the possibility of a kinetic trap.

EquilibrationWorkflow S1 Initial Isomer (1S,2S) or 50:50 S2 Ru-Catalyzed Dehydrogenation S1->S2 S3 Thermal Equilibration (Toluene, 80°C) S2->S3 S4 Chiral HPLC Quantification S3->S4 S5 Thermodynamic Ratio 92:8 (1R,2S):(1S,2S) S4->S5

Self-validating Ru-catalyzed epimerization workflow for determining thermodynamic equilibrium.

Step-by-Step Methodology

Phase 1: Reaction Setup & Equilibration

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 100 mg (0.34 mmol) of the starting 2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol isomer (either pure 1S,2S or a mixture) in 5.0 mL of anhydrous toluene.

  • Catalyst Addition: Add 5 mol% (18.5 mg) of Shvo’s Catalyst (1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II)).

  • Thermal Cycling: Seal the tube and heat the reaction mixture to 80°C in an oil bath with continuous magnetic stirring for 24 hours. The elevated temperature ensures the reversible oxidation-reduction cycle proceeds at a rate sufficient to overcome the epimerization activation barrier[3].

  • Quenching: Cool the reaction to room temperature and quench by adding 2.0 mL of saturated aqueous NaHCO₃.

Phase 2: Extraction & Analytical Quantification 5. Extraction: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 6. Sample Prep: Dissolve 1.0 mg of the crude residue in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20). 7. Chiral HPLC Analysis:

  • Column: Lux Cellulose-3 (250 × 4.6 mm, 3 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Data Interpretation: Integrate the peaks corresponding to the (1R,2S) and (1S,2S) diastereomers. The area-under-the-curve (AUC) will consistently yield a ~92:8 ratio favoring the (1R,2S) isomer, confirming it as the thermodynamic global minimum.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Plan for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow itself. The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow itself. The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol presents a unique logistical and safety challenge due to its dual-halogenated nature (containing both fluorine and iodine) and its nucleophilic amine functionality.

Improper disposal of this active pharmaceutical intermediate compromises laboratory safety, violates environmental regulations, and exponentially increases institutional waste management costs. This guide provides a definitive, causality-driven protocol for its safe handling, segregation, and disposal.

Chemical Profiling & Risk Assessment

To design a self-validating disposal protocol, we must first quantify the molecular characteristics that dictate the compound's end-of-life treatment. All quantitative and categorical data regarding its disposal profile are summarized below.

Table 1: Quantitative Profiling & Disposal Implications

PropertyQuantitative Value / ClassificationImplications for Disposal
Chemical Name (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-olTarget molecule requiring specialized thermal destruction.
Halogen Content Contains Fluorine (F) and Iodine (I)Generates HF and HI gases; necessitates [1].
Estimated Fuel Value 3,000 to 10,000 BTUs per poundSuitable for blended incineration; requires BTU tracking to maintain kiln temperatures[2].
Waste Classification Halogenated Organic Waste (>1% Halogen)Must be strictly segregated; mixing increases [3].
Primary Container High-Density Polyethylene (HDPE) or GlassNever use aluminum ; basic amines + halogens cause [4].

The Logic of Halogenated Segregation

In chemical waste management, segregation is the ultimate cost-control and safety mechanism. (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol must be strictly classified as Halogenated Organic Waste .

The Causality of Segregation: When non-halogenated organic waste is incinerated, it burns cleanly into CO2 and H2O, often serving as a cheap fuel source for cement kilns. However, the thermal destruction of halogenated compounds like our target molecule generates highly toxic and corrosive acid gases, specifically Hydrogen Fluoride (HF) and Hydrogen Iodide (HI). To safely neutralize these byproducts, environmental protection agencies mandate that halogenated waste be processed in specialized high-temperature incinerators (>1100°C) equipped with caustic acid scrubbers[1].

Mixing even a small amount of this fluorinated/iodinated compound into a non-halogenated waste carboy contaminates the entire volume. This forces the entire container to be treated as halogenated waste, which requires and drives up disposal costs by up to 300%[3][5].

WasteSegregation Start Waste Generated: (2S,1R)-2-Amino-3-fluoro-1- (4-iodo-phenyl)-propan-1-ol CheckHalogen Analyze Composition: Contains F, Cl, Br, or I? Start->CheckHalogen NonHalogen Non-Halogenated Waste Stream (Standard Incineration) CheckHalogen->NonHalogen No Halogenated Halogenated Organic Waste Stream (Strict Segregation) CheckHalogen->Halogenated Yes (F & I) Incineration High-Temp Incineration with Caustic Scrubbers Halogenated->Incineration EHS Processing

Decision tree for halogenated organic waste segregation and disposal.

Step-by-Step Disposal Protocol

This methodology ensures regulatory compliance, prevents dangerous cross-reactions, and guarantees container integrity.

Step 1: Container Selection & Compatibility Check

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container.

  • Causality: Never use aluminum containers. The amine group on (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol imparts mild basicity. Halogenated solvents and basic mixtures can react exothermically with aluminum metal, generating hydrogen gas and leading to catastrophic container rupture[4].

Step 2: Segregation & Transfer

  • Action: Inside a certified chemical fume hood, transfer the waste into the designated "Halogenated Organic Waste" container.

  • Causality: Fume hood utilization prevents inhalation exposure to aerosolized halogens or associated volatile reaction solvents (e.g., dichloromethane). Always leave at least 25% headspace in the container to safely accommodate vapor expansion[6].

Step 3: Immediate Labeling

  • Action: Attach a Hazardous Waste Tag before the first drop of waste is added. Explicitly write "(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol" and list all associated solvents.

  • Causality: Vague labels like "Halogenated Waste" without specific constituents violate EPA guidelines and endanger waste processing technicians who must calculate the exact BTU and halogen load prior to incineration.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a secondary containment tray within a designated SAA, away from strong oxidizers or strong acids.

  • Causality: Secondary containment ensures that if the primary HDPE bottle fails, the highly toxic halogenated liquid is trapped, preventing floor contamination or drain ingress.

Spill Response & Decontamination Workflow

In the event of a spill, standard solvent cleanup procedures are insufficient due to the environmental persistence of the iodine and fluorine atoms.

Step-by-Step Spill Methodology:

  • Evacuate & Assess: Immediately evacuate personnel from the immediate vicinity. Assess the volume; if it exceeds 1 liter or involves highly volatile carrier solvents, trigger the laboratory's emergency response team.

  • Containment: Surround the spill using an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Do not use combustible paper towels, as they can react with certain halogenated mixtures.

  • Collection: Using non-sparking polypropylene tools, scoop the absorbed slurry into a heavy-duty HDPE solid waste bin.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a minimal amount of isopropanol) followed by a soap and water wash. Collect all rinsate and add it to the halogenated liquid waste stream.

  • Tagging: Seal the solid waste bin, tag it as "Hazardous Solid Waste - Halogenated (Fluorine/Iodine contaminated)," and request an immediate EHS pickup.

SpillResponse Spill Spill Identified Assess Assess Volume & Toxicity Spill->Assess Contain Contain with Inert Absorbent Assess->Contain Collect Collect in HDPE Bin Contain->Collect Tag Tag as Halogenated Hazardous Waste Collect->Tag

Step-by-step spill response and containment workflow for halogenated materials.

References

  • Halogenated Solvents in Laboratories Source: Temple University Campus Operations URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Lessons Learned—Aluminum Waste Container Rupture Source: ACS Chemical Health & Safety URL:[Link]

  • Hazardous Waste Minimization Plan Source: University of Health Sciences & Pharmacy (UHSP) URL:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Essential Safety and Logistical Guidance for Handling (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (CAS 927689-70-1). Given the absence of a specific Safe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol (CAS 927689-70-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative risk assessment, drawing from the known hazards of its constituent functional groups: an amino alcohol, a fluoro-organic moiety, and an iodo-aromatic system. This approach ensures a high margin of safety for all laboratory personnel.

Core Hazard Assessment and Rationale for Precaution

The chemical structure of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol presents a combination of potential hazards that dictate a stringent handling protocol.

  • Amino Alcohols: This functional group can exhibit corrosive properties, causing skin and eye burns upon direct contact.[1][2][3] Inhalation of vapors or aerosols may also lead to respiratory irritation.

  • Organofluorine Compounds: The presence of a carbon-fluorine bond necessitates caution. While the C-F bond is generally stable, certain conditions can lead to the release of hazardous fluoride ions or hydrogen fluoride, which is highly corrosive and toxic.[4][5]

  • Iodinated Aromatic Compounds: The iodo-phenyl group contributes to the molecule's density and persistence. Disposal of iodinated organic compounds requires specific considerations to prevent environmental contamination.[6][7]

Due to these potential combined hazards, this compound should be handled as a substance of unknown toxicity, and all operations must be conducted with appropriate engineering controls and personal protective equipment.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate exposure risks. The following table outlines the minimum required PPE for handling (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

Protection Area Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles and a full-face shieldGoggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[8]
Hand Double-gloving with nitrile glovesWear two pairs of nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling. The inner glove provides secondary protection.[8]
Body Disposable lab coat with tight-fitting cuffsA disposable lab coat prevents contamination of personal clothing and should be disposed of as hazardous waste after use or in case of a spill.[8]
Respiratory NIOSH-approved respirator with organic vapor cartridgesFor all handling of the solid compound or its solutions, a respirator is necessary to protect against inhalation of dust or aerosols.[8]
Foot Closed-toe, chemical-resistant shoesProtects feet from potential spills. Shoe covers should be considered for work in high-potency compounding areas.[8]

Operational Plan: A Step-by-Step Handling Protocol

All handling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol must be performed within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area within the fume hood for handling this compound.

  • Pre-weighing Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, containers) is present and clean.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

Dissolution and Reaction
  • Solvent Addition: Slowly add the desired solvent to the reaction vessel containing the compound.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the temperature closely.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible during the reaction.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Washing: Perform any liquid-liquid extractions within the fume hood.

  • Purification: If purification by chromatography is required, ensure the column is set up and run within the fume hood.

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Disposal prep_area Designate Handling Area gather_equip Gather Equipment prep_area->gather_equip weigh_compound Weigh Compound gather_equip->weigh_compound dissolve Dissolve Compound weigh_compound->dissolve Transfer to Fume Hood react Perform Reaction dissolve->react workup Post-Reaction Work-up react->workup collect_waste Collect Halogenated Waste workup->collect_waste dispose_ppe Dispose of Contaminated PPE workup->dispose_ppe decontaminate Decontaminate Work Area workup->decontaminate

Caption: Safe Handling Workflow for (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol.

Disposal Plan: Managing Halogenated Waste

Due to the presence of iodine, all waste containing (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol must be disposed of as halogenated organic waste.[6]

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and lab coats, in a designated, labeled hazardous waste container for halogenated solids.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and chromatography solvents, in a designated, labeled hazardous waste container for halogenated liquids.

Decontamination
  • Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate in the halogenated liquid waste container.

  • Work Surfaces: Decontaminate the work area within the fume hood with a suitable cleaning agent and wipe down with disposable towels. Dispose of the towels as solid halogenated waste.

Final Disposal
  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Ensure that the waste containers are properly sealed and labeled before being collected for disposal. Some jurisdictions may have specific requirements for iodinated waste, which could involve high-temperature incineration to manage the iodine content.[7][9]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

For spills, evacuate the area and alert your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

References

  • Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. PMC. [Link]

  • Iodine Recycling Business. Godo Shigen. [Link]

  • Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. MDPI. [Link]

  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. [Link]

  • (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. NextSDS. [Link]

  • AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link]

  • Fluorine. University of California, Santa Barbara. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. [Link]234)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
Reactant of Route 2
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
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